6-chloro-1-methyl-1H-indole-5-carboxylic acid
Description
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Properties
IUPAC Name |
6-chloro-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-3-2-6-4-7(10(13)14)8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGBNWGOOTSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596686 | |
| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431062-03-2 | |
| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-chloro-1-methyl-1H-indole-5-carboxylic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Introduction
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents and natural products, including neurotransmitters like serotonin and drugs such as indomethacin.[1][2] The specific substitutions of a chloro group at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position make this molecule a valuable and versatile building block for the synthesis of more complex bioactive molecules.[3]
This guide provides a comprehensive overview of a robust synthetic route to this compound, beginning from commercially available precursors. It offers detailed, step-by-step protocols, explains the mechanistic reasoning behind the chosen reactions, and outlines a full suite of analytical techniques for the thorough characterization of the final compound and its intermediates. This document is intended for researchers and scientists in organic synthesis and drug development.
Section 1: Synthetic Strategy and Retrosynthesis
The synthetic approach is designed for efficiency and reliability, employing classic, well-understood reactions. The core of the indole ring system is constructed using the Fischer indole synthesis, a powerful method for forming indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][4] The synthesis proceeds in three main stages:
-
Fischer Indole Synthesis: Construction of the chlorinated indole-ester scaffold.
-
N-Methylation: Introduction of the methyl group onto the indole nitrogen.
-
Saponification: Hydrolysis of the ester to yield the target carboxylic acid.
This multi-step pathway allows for controlled functionalization and purification at each stage, ensuring a high-purity final product.
Caption: Overall synthetic workflow for the target compound.
Section 2: Synthesis Protocols and Mechanistic Insights
This section provides detailed experimental procedures for each synthetic step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Part 2.1: Stage 1 - Synthesis of Ethyl 6-chloro-1H-indole-5-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and reliable reaction discovered by Emil Fischer in 1883.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][7][8] In this protocol, we first generate the necessary hydrazine in situ from the corresponding aniline.
Experimental Protocol:
-
Diazotization: To a stirred solution of 4-chloro-3-(ethoxycarbonyl)aniline (1 equiv.) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction to Hydrazine: Add the cold diazonium salt solution slowly to a stirred solution of tin(II) chloride (SnCl₂) (3 equiv.) in concentrated HCl at 0 °C. Stir for 1 hour, allowing the mixture to warm to room temperature. The resulting precipitate, the hydrazine hydrochloride salt, is filtered, washed with cold water, and dried.
-
Indole Cyclization: The crude (4-chloro-3-(ethoxycarbonyl)phenyl)hydrazine hydrochloride (1 equiv.) and pyruvic acid (1.2 equiv.) are suspended in ethanol. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added, and the mixture is heated to reflux for 2-4 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then with a cold sodium bicarbonate solution. The crude solid is purified by recrystallization from an ethanol/water mixture to yield Ethyl 6-chloro-1H-indole-5-carboxylate as a solid.
Causality and Insights:
-
Catalyst Choice: Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ are essential to protonate the hydrazone, facilitating the key tautomerization and subsequent[5][5]-sigmatropic rearrangement.[1][4]
-
Reaction Control: Temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent cyclization requires heat to overcome the activation energy of the rearrangement and ammonia elimination steps.
Part 2.2: Stage 2 - N-Methylation of Ethyl 6-chloro-1H-indole-5-carboxylate
Alkylation of the indole nitrogen is a common transformation. A strong base is required to deprotonate the relatively non-acidic N-H proton, generating a nucleophilic indolide anion that readily reacts with an electrophilic methyl source.
Experimental Protocol:
-
Deprotonation: To a solution of Ethyl 6-chloro-1H-indole-5-carboxylate (1 equiv.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate.
Causality and Insights:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions. Anhydrous polar aprotic solvents like DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Competing C3 Alkylation: While N-alkylation is generally favored for the indole anion, competing alkylation at the C3 position can sometimes occur. Using a strong base and a highly reactive electrophile like methyl iodide helps to ensure selectivity for N-alkylation.[9]
Part 2.3: Stage 3 - Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.
Experimental Protocol:
-
Hydrolysis: Dissolve Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1 equiv.) in a mixture of methanol and water (e.g., 1:1 v/v). Add sodium hydroxide (NaOH, 3-5 equiv.) and heat the mixture to reflux for 4-6 hours.[10]
-
Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Causality and Insights:
-
Reaction Conditions: The use of a co-solvent system (methanol/water) ensures the solubility of both the ester and the hydroxide base. Heating is necessary to drive the hydrolysis to completion.[5][11]
-
Purification: The acidic nature of the final product allows for a simple and efficient purification by precipitation. The product is soluble in its carboxylate (basic) form and insoluble in its carboxylic acid (acidic) form.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on the indole core.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Appearance | Expected to be a solid | |
| CAS Number | 680569-83-9 |
3.1: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆, δ in ppm):
-
-COOH: A broad singlet, typically > 12.0 ppm.
-
Aromatic Protons (H4, H7): Two singlets in the aromatic region, ~7.5-8.2 ppm. The H4 proton will likely be more deshielded due to the anisotropic effect of the adjacent carboxylic acid.
-
Indole Protons (H2, H3): Two doublets, ~6.5-7.5 ppm, with a small coupling constant (J ≈ 3 Hz). The H2 proton is typically downfield of the H3 proton.
-
N-CH₃: A sharp singlet, ~3.8-4.0 ppm.
3.2: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
Expected Chemical Shifts (δ in ppm):
-
-COOH: ~168-172 ppm.
-
Aromatic & Indole Carbons: Multiple peaks between ~100-140 ppm. Quaternary carbons (C3a, C7a, C5, C6) will be identifiable. The carbon bearing the chlorine (C6) will be shifted accordingly.
-
N-CH₃: ~30-35 ppm.
3.3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 2500-3300 | Very broad, characteristic of carboxylic acid dimer |
| C=O Stretch | 1680-1710 | Strong, sharp peak for the carboxylic acid carbonyl |
| C=C Stretch | 1500-1600 | Aromatic and indole ring stretches |
| C-O Stretch | 1210-1320 | Carboxylic acid |
| C-Cl Stretch | 700-850 | Carbon-chlorine bond |
Reference for general indole IR spectra.[12][13][14]
3.4: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 209 and a significant M+2 peak at m/z = 211 (in an approximate 3:1 ratio), which is characteristic of a compound containing one chlorine atom.[15]
-
Major Fragments:
Section 4: Conclusion
This guide has detailed a logical and robust three-stage synthesis for this compound. By leveraging the classic Fischer indole synthesis followed by standard N-alkylation and saponification, the target compound can be reliably produced. The provided protocols, rooted in established chemical principles, offer a clear pathway for synthesis. Furthermore, the comprehensive characterization plan, including NMR, IR, and MS analysis, provides a framework for rigorously validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.
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A Technical Guide to the Physicochemical Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
Substituted indole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, recognized for their versatile biological activities and presence in numerous therapeutic agents.[1] The compound 6-chloro-1-methyl-1H-indole-5-carboxylic acid (CAS: 431062-03-2) is a promising, yet sparsely characterized, building block for drug discovery programs. Its strategic substitution—a chlorine atom at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position—suggests a profile ripe for optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this molecule. Moving beyond a simple data sheet, this document outlines the essential experimental protocols and the scientific rationale underpinning each step, offering researchers a robust workflow for evaluating this and similar novel chemical entities. The methodologies detailed herein are designed to generate the foundational data—solubility, pKa, lipophilicity, and stability—that is critical for advancing a compound from a synthetic intermediate to a viable drug candidate.
Introduction: The Strategic Value of the Indole Scaffold
The Indole Carboxylic Acid: A Privileged Structure in Drug Design
The indole ring system is considered a "privileged structure" in drug discovery, a distinction earned due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with a wide array of biological targets.[1] The addition of a carboxylic acid moiety introduces a critical functional group that can act as a key pharmacophore, often mimicking a biological substrate or forming salt bridges with basic residues in a protein's active site.[2] However, the carboxylic acid group also presents challenges, such as high polarity and potential for rapid metabolism, which can limit membrane permeability and oral bioavailability.[3][4] Therefore, understanding and modulating the properties of the entire scaffold is paramount.
Profile of this compound
The subject of this guide, this compound, incorporates several strategic modifications to the basic indole-5-carboxylic acid template:
-
N-Methylation: The methylation at the N1 position removes the hydrogen bond donor capability of the indole nitrogen. This can significantly impact metabolic stability by blocking N-dealkylation or N-glucuronidation pathways and can also influence the compound's conformation and binding affinity.
-
C6-Chlorination: The introduction of a chlorine atom at the 6-position increases lipophilicity and can modulate the electronic properties of the aromatic system. Halogenation is a common strategy to enhance binding affinity and improve metabolic stability.[1]
-
C5-Carboxylic Acid: This functional group is the primary acidic center of the molecule, governing its ionization state at physiological pH and its potential for strong ionic interactions with target proteins.
This guide establishes the essential workflow for a full physicochemical workup of this compound, providing the data necessary for informed decision-making in a drug discovery pipeline.
Core Physicochemical Properties: Foundational Data
A comprehensive understanding begins with the fundamental molecular properties and computationally predicted parameters. These values serve as a baseline for subsequent experimental verification.
Structural and Molecular Properties
The foundational identity of the compound is summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 431062-03-2[] |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O |
| InChI Key | BMHTUBVXMTYFAS-UHFFFAOYSA-N |
Predicted and Analog-Derived Physicochemical Parameters
Direct experimental data for this specific N-methylated compound is not widely published. The following table includes computationally predicted values and experimental data from the closely related unmethylated analog, 6-chloro-1H-indole-5-carboxylic acid (CAS: 256935-86-1) , to provide an estimated baseline for characterization.
| Parameter | Predicted/Analog Value | Rationale & Significance |
| pKa (Predicted) | 3.24 ± 0.30[6] | The acid dissociation constant is critical for predicting solubility and absorption. A pKa in this range indicates a moderately strong acid that will be predominantly ionized at physiological pH (7.4). |
| LogP (Predicted) | 2.52[7] | The octanol-water partition coefficient indicates the lipophilicity of the neutral molecule. A value around 2.5 suggests good membrane permeability, a key factor for oral absorption. |
| Boiling Point (Predicted) | 434.4 ± 25.0 °C[6] | While not directly relevant for biological activity, it provides an indication of the compound's volatility and intermolecular forces. |
| Topological Polar Surface Area (TPSA) | 53.09 Ų[7] | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. |
| Appearance | Light brown to brown solid[6] | The physical state and color are important for initial quality control and handling. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as a self-validating system, incorporating controls and clear endpoints to ensure data integrity.
Overall Characterization Workflow
A systematic approach is essential for efficient and accurate characterization. The workflow ensures that structural identity is confirmed before committing resources to detailed property analysis.
Caption: High-level workflow for compound characterization.
Protocol 1: Determination of Aqueous Solubility
Scientist's Notes: Solubility is a master variable in drug discovery. Poor solubility can lead to low absorption, insufficient therapeutic exposure, and formulation difficulties. We measure both kinetic and thermodynamic solubility. Kinetic solubility reflects the concentration a compound can reach upon rapid dissolution from a solid or a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium concentration and is crucial for formulation development.
Methodology: Plate-Based Nephelometry (Kinetic Solubility)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 2000 µM down to 15.6 µM).
-
Co-solvent Addition: Using a liquid handler, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to 2 µL of each DMSO concentration in a new 96-well analysis plate. This maintains a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
-
Self-Validation: Run a known compound with high solubility (e.g., Propranolol) and one with low solubility (e.g., Nifedipine) as controls on the same plate.
Protocol 2: Determination of Acid Dissociation Constant (pKa)
Scientist's Notes: The pKa dictates the ionization state of the carboxylic acid at different pH values, which directly impacts solubility, lipophilicity, and target engagement. For an acidic compound, solubility typically increases dramatically at pH values above the pKa. Potentiometric titration is a gold-standard method that provides a direct measure of the pKa.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a jacketed beaker at 25°C. Insert a calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.01 M KOH) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely identify the equivalence point.
-
Self-Validation: Calibrate the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment. Run a known standard (e.g., benzoic acid) to verify the system's accuracy.
Protocol 3: Determination of Lipophilicity (LogD)
Scientist's Notes: Lipophilicity is a measure of a drug's ability to partition from an aqueous phase into a lipid-like environment, which is fundamental to predicting membrane permeability. While LogP measures the partitioning of the neutral species, LogD measures it at a specific pH, accounting for both neutral and ionized forms. For an acidic compound, LogD at pH 7.4 is more physiologically relevant than LogP.
Caption: Partitioning of the compound in a LogD experiment.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer at a concentration where it is fully soluble (e.g., 100 µM).
-
Partitioning: In a glass vial, combine 5 mL of the aqueous compound solution with 5 mL of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake or vortex the vial for 1 hour to ensure complete partitioning. Subsequently, centrifuge the vial at low speed to achieve a clean separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
-
Self-Validation: Perform the experiment in triplicate. Ensure the total amount of compound recovered from both phases is close to 100% of the initial amount to check for adsorption to the vial surface.
Stability Assessment
Scientist's Notes: A drug candidate must be stable enough to survive storage, formulation, and administration. Early assessment of chemical stability can prevent costly late-stage failures. We assess stability in solution under conditions relevant to storage and physiological environments.
Methodology: Solution Stability in PBS
-
Sample Preparation: Prepare a 10 µM solution of the compound in PBS (pH 7.4) from a DMSO stock (final DMSO ≤ 0.5%).
-
Incubation: Aliquot the solution into several vials. Store them under different conditions:
-
Control (T=0): Analyze immediately.
-
Room Temperature (25°C): Analyze at 4, 24, and 48 hours.
-
Accelerated (40°C): Analyze at 4, 24, and 48 hours.
-
-
Analysis: At each time point, quantify the remaining parent compound concentration using a validated LC-MS method.
-
Data Interpretation: Calculate the percentage of the compound remaining relative to the T=0 sample. A compound is generally considered stable if >90% remains after 48 hours at room temperature.
Conclusion
The physicochemical properties of this compound are foundational to its potential as a drug discovery tool. The systematic application of the protocols detailed in this guide—from structural confirmation to the experimental determination of solubility, pKa, lipophilicity, and stability—will generate a robust data package. This data is indispensable for establishing structure-activity relationships (SAR), building predictive ADME models, and guiding the design of future analogs with optimized therapeutic profiles. A thorough and early characterization, as outlined here, is a critical investment that significantly de-risks the progression of novel chemical entities through the drug development pipeline.
References
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AMERICAN ELEMENTS®. 6-Chloro-1H-indole-5-carboxylic Acid. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
J&K Scientific. 6-Chloro-1H-indole-5-carboxylic acid. [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
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Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
PubChem. 6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
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- 4. researchgate.net [researchgate.net]
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A Technical Guide to the Spectroscopic Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools in this endeavor. This guide focuses on 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a molecule featuring a chlorinated benzene ring, an N-methylated pyrrole ring, and a carboxylic acid functional group. Each of these features will manifest in a distinct and predictable manner in the respective spectra.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electron-donating effect of the N-methyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | ~12.0 - 13.0 | Broad Singlet | - | The acidic proton's chemical shift is highly dependent on concentration and solvent. |
| H4 | ~8.0 - 8.2 | Singlet | - | Downfield shift due to the anisotropic effect of the adjacent carboxylic acid group. |
| H7 | ~7.6 - 7.8 | Singlet | - | Downfield shift due to the deshielding effect of the chlorine at the adjacent C6 position. |
| H2 | ~7.3 - 7.5 | Doublet | ~3.0 | Typical chemical shift for the C2 proton of an indole ring. |
| H3 | ~6.5 - 6.7 | Doublet | ~3.0 | Typical chemical shift for the C3 proton of an indole ring. |
| N-CH₃ | ~3.8 - 4.0 | Singlet | - | N-methyl protons typically appear in this region. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon. |
| C7a | ~136 - 138 | Quaternary carbon at the fusion of the two rings. |
| C3a | ~130 - 132 | Quaternary carbon at the fusion of the two rings. |
| C6 | ~128 - 130 | Carbon bearing the chlorine atom. |
| C2 | ~125 - 127 | |
| C5 | ~123 - 125 | Carbon bearing the carboxylic acid group. |
| C4 | ~115 - 117 | |
| C7 | ~110 - 112 | |
| C3 | ~102 - 104 | |
| N-CH₃ | ~32 - 34 | N-methyl carbon. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.5 mL)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted indole ring.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][3] |
| C-H stretch (Aromatic) | 3000-3100 | Medium | |
| C-H stretch (Aliphatic, N-CH₃) | 2850-2960 | Medium | |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid.[2][3] |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected in this region due to the indole ring system. |
| C-N stretch | 1300-1350 | Medium | |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | |
| C-Cl stretch | 700-800 | Strong |
Experimental Protocol for IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr, IR grade, ~100 mg)
-
FTIR spectrometer with a sample press
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₀H₈ClNO₂), the expected molecular weight is approximately 209.63 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This will result in an M+ peak and an M+2 peak with a relative intensity of about 3:1.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
[M]⁺• (m/z ≈ 209/211): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
-
[M - OH]⁺ (m/z ≈ 192/194): Loss of a hydroxyl radical from the carboxylic acid group.
-
[M - COOH]⁺ (m/z ≈ 164/166): Loss of the entire carboxylic acid group as a radical. This is often a significant fragment for carboxylic acids.[3]
-
[M - Cl]⁺ (m/z ≈ 174): Loss of a chlorine radical.
-
[M - CH₃]⁺ (m/z ≈ 194/196): Loss of the N-methyl group.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, albeit predictive, analysis of the expected spectral data based on the known effects of the constituent functional groups and the indole scaffold. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers working with this or structurally similar molecules, this guide serves as a foundational reference for spectral interpretation and structural verification.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
RSIS International. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-5-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
Sources
The Synthetic Keystone: Unlocking the Therapeutic Potential of 6-Chloro-1-methyl-1H-indole-5-carboxylic Acid
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] This technical guide focuses on 6-chloro-1-methyl-1H-indole-5-carboxylic acid , a specific, functionalized indole derivative. While direct biological activity data for this compound remains limited in the public domain, its true significance lies in its role as a pivotal synthetic intermediate. This document provides an in-depth exploration of this molecule's synthetic utility, its relationship to pharmacologically active compounds, and protocols for its derivatization. We will particularly focus on its connection to the development of novel anticonvulsant agents, providing a strategic blueprint for researchers in neurology and beyond.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1] The strategic placement of substituents on the indole core can dramatically modulate the pharmacological profile of the resulting molecules. Halogenation, for instance, can enhance metabolic stability, lipophilicity, and binding affinity.[1]
This guide zeroes in on a specific, yet underexplored, building block: This compound . While not a therapeutic agent in itself, its structural features—a chloro-substituent at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position—make it a highly valuable precursor for the synthesis of novel drug candidates.
Synthetic Pathways and Derivatization Potential
The primary value of this compound lies in its capacity for chemical modification. The carboxylic acid group serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic systems.
Foundational Synthesis of Anticonvulsant Precursors
Research into novel anticonvulsant agents has utilized a closely related analogue, methyl 6-chloro-1H-indole-5-carboxylate, as a key starting material.[3] The synthetic scheme involves N-alkylation followed by further functionalization at the 3-position of the indole ring. The N-methylation present in our core compound of interest, this compound, represents a logical progression in this synthetic pathway, offering a more direct route to certain target molecules.
The following workflow illustrates the synthesis of anticonvulsant derivatives from a related indole precursor, highlighting the potential derivatization pathways for this compound.
Figure 1: Synthesis of Anticonvulsant Indole Derivatives.
Experimental Protocol: Synthesis of N,N-Dialkylamino Acetyl Indole Derivatives
The following protocol is adapted from the synthesis of related anticonvulsant compounds and can be applied to derivatives of this compound.[3]
Step 1: Acyl Chloride Formation
-
To a stirred, cooled (ice bath) solution of the starting indole-5-carboxylate (1.0 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (5.0 equivalents) dropwise.
-
Stir the resulting solution at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Remove the solvent in vacuo to yield the crude acyl chloride intermediate.
Step 2: Amidation
-
Dissolve the crude acyl chloride in dry DCM.
-
Add a solution of the desired secondary amine (3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, followed by 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the final N,N-dialkylamino acetyl indole derivative.
Inferred Biological Activity and Therapeutic Potential
Anticonvulsant Activity
The most direct line of evidence points towards the potential for derivatives of this compound to exhibit anticonvulsant properties. Studies on related benzyl-6-chloro indole carboxylate derivatives have shown promising activity in the maximal electroshock (MES) seizure model, a preclinical screen for drugs effective against generalized tonic-clonic seizures.[3] The structural modifications at the 3-position, facilitated by the reactivity of the indole nucleus, are crucial for this activity.
| Compound Class | Biological Target (Inferred) | Potential Therapeutic Application |
| N,N-Dialkylamino Acetyl Indole Derivatives | Voltage-gated sodium or calcium channels | Epilepsy, Neuropathic Pain |
Table 1: Inferred Biological Potential of this compound Derivatives.
Other Potential Applications
The broader family of indole carboxylic acids has been investigated for a wide range of biological activities, suggesting that derivatives of this compound could be explored for other therapeutic areas. These include:
-
Antiviral Agents: Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[4][5]
-
Anticancer Agents: The indole scaffold is present in numerous compounds targeting key cancer pathways.
-
Serotonin Receptor Modulation: Structurally related indolines have been developed as selective 5-HT2C receptor antagonists.[6]
The following diagram illustrates the logical relationship between the core compound and its potential therapeutic applications through derivatization.
Figure 2: Potential Therapeutic Avenues from a Core Scaffold.
Conclusion and Future Directions
This compound represents a valuable, yet underutilized, building block in medicinal chemistry. Its true potential is not as a standalone therapeutic, but as a key intermediate for the synthesis of novel, pharmacologically active compounds. The established link to anticonvulsant agents provides a clear and promising avenue for further research and development.
Future efforts should focus on the synthesis and screening of a diverse library of derivatives of this core scaffold. Systematic modification of the carboxylic acid moiety and exploration of further substitutions on the indole ring will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective biological activities. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile synthetic keystone.
References
- Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.
- ChemScene. (n.d.). 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid.
- J&K Scientific. (n.d.). 6-Chloro-1H-indole-5-carboxylic acid | 256935-86-1.
- Sigma-Aldrich. (n.d.). 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9.
- PubMed. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- Indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Benchchem. (n.d.). 6-chloro-1H-indole-5-carboxylic acid | 256935-86-1.
- American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
- MDPI. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules.
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- National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.
- National Institutes of Health. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
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Introduction: The Strategic Importance of the 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Scaffold
An In-Depth Technical Guide to the Derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and its ability to interact with numerous protein targets through hydrogen bonding and π-stacking interactions.[1][2] The specific scaffold, this compound, presents a synthetically versatile and strategically functionalized starting point for drug discovery.
The substituents on this core moiety are not arbitrary; they are strategically placed to influence the molecule's overall properties:
-
The Indole Core : Provides a rigid, aromatic framework that mimics structures of endogenous ligands, such as tryptophan, enabling it to bind to a variety of enzymes and receptors.[2]
-
6-Chloro Group : The introduction of a halogen, specifically chlorine at the 6-position, significantly modulates the electronic properties and lipophilicity of the indole ring. This can enhance metabolic stability, improve binding affinity to biological targets, and serve as a synthetic handle for cross-coupling reactions.[1][3]
-
1-Methyl Group (N-Methylation) : Substitution at the N-1 position of the indole ring removes the hydrogen bond donor capability of the indole nitrogen. This modification can be crucial for improving oral bioavailability by preventing N-glucuronidation, altering the molecule's conformation, and fine-tuning its interaction with specific receptor pockets.
-
5-Carboxylic Acid Group : This functional group is a highly versatile synthetic handle. It provides a key point for derivatization into esters, amides, and other functionalities, allowing for the generation of large, diverse chemical libraries for biological screening and optimization of pharmacokinetic properties.[1]
This guide provides a detailed exploration of the known derivatives of this core, focusing on their synthesis, properties, and potential applications in modern drug development.
Diagram 1: Core Molecular Structure
Sources
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2] The specific compound, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, represents a novel chemical entity with an as-yet uncharacterized biological profile. The strategic placement of a chloro group and a methyl substituent on the indole core suggests the potential for unique interactions with biological targets, warranting a systematic investigation into its therapeutic possibilities.[1] This guide provides a comprehensive framework for the identification and validation of the potential therapeutic targets of this compound, leveraging established methodologies in chemical biology and drug discovery.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, owing to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.[1] Derivatives of indole carboxylic acids have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral (e.g., HIV-1 integrase inhibition), neurological (e.g., dopamine D3 receptor modulation), and anti-parasitic (e.g., anti-Trypanosoma cruzi) effects.[3][4][5][6][7] The introduction of a halogen atom, such as chlorine at the 6-position, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement.[1]
This document outlines a strategic, multi-pronged approach to de-orphanize this compound, delineating a path from broad, unbiased screening to specific target validation and pathway analysis.
Strategic Framework for Target Identification
Given the novelty of this compound, a systematic and unbiased approach to target identification is paramount. A combination of direct biochemical methods and cell-based phenotypic screens is recommended to cast a wide net for potential biological activities.
Caption: Workflow for affinity-based pull-down and target identification.
Label-Free Methods
Label-free approaches identify targets by observing changes in protein properties upon ligand binding, avoiding potential artifacts from chemical modification of the compound. [8] 4.2.1. Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis. [9] Experimental Protocol: DARTS
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells used in the phenotypic screen.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound and a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined time at room temperature.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by heat denaturation. Analyze the samples by SDS-PAGE.
-
Target Identification: Look for protein bands that are protected from digestion in the presence of the compound. Excise these bands and identify the proteins by mass spectrometry.
4.2.2. Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. [10]An increase in Tm is indicative of a stabilizing interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Intact Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Phase 3: Target Validation and Mechanism of Action Studies
Once putative targets have been identified, it is crucial to validate them and elucidate the mechanism by which the compound exerts its effect.
Direct Binding Assays
Confirming direct physical interaction between the compound and the putative target is a critical validation step.
Table 1: Recommended Direct Binding Assays
| Assay Technique | Principle | Throughput | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine affinity (Kd), stoichiometry, and thermodynamics. | Low | Requires relatively large amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a protein immobilized on a sensor chip to determine on/off rates and affinity. | Medium | Requires protein immobilization, which can affect its conformation. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. [10] | High | Requires a suitable fluorescent probe. |
Enzymatic or Functional Assays
If the validated target is an enzyme, receptor, or ion channel, a functional assay is necessary to determine whether the compound acts as an inhibitor, activator, agonist, or antagonist.
Example Protocol: Kinase Inhibition Assay (if target is a kinase)
-
Assay Setup: In a 384-well plate, combine the recombinant kinase, a fluorescently labeled peptide substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time.
-
Reaction Termination: Stop the reaction with a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement and Pathway Analysis
Confirming that the compound engages the target in a cellular context and modulates its downstream signaling is the final step in validation.
-
Cellular Target Engagement: Use techniques like CETSA (as described above) or NanoBRET™ to confirm target binding in live cells.
-
Downstream Pathway Analysis: Use Western blotting to measure changes in the phosphorylation state or expression levels of known downstream effectors of the target protein.
-
Genetic Approaches: Employ siRNA or CRISPR/Cas9 to knock down or knock out the target protein. The resulting phenotype should mimic the effect of the compound. Conversely, overexpression of the target may confer resistance to the compound. [11]
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion and Future Directions
The indole scaffold continues to be a rich source of novel therapeutic agents. This compound, while currently uncharacterized, holds potential for new biological activities. The systematic, multi-faceted approach outlined in this guide, combining phenotypic screening, unbiased target identification, and rigorous target validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. Successful execution of this strategy will pave the way for further pre-clinical development and potential lead optimization efforts.
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Maul, R., et al. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Archiv der Pharmazie. Available at: [Link]
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Husbands, S. M., et al. (2011). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]
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MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Available at: [Link]
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MDPI. (2018). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Available at: [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]
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NIH. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]
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A Technical Guide to In Silico Modeling of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Interactions
Abstract
The advent of powerful computational techniques has revolutionized the early stages of drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[1][2] This guide provides an in-depth technical walkthrough for the in silico modeling of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a novel indole derivative. The indole ring system is a privileged structure in drug discovery due to its unique electronic properties and ability to engage in various non-covalent interactions.[3] We will navigate the complete computational workflow, from target identification and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols.
Introduction: The Rationale for In Silico Analysis
Traditional drug discovery is a long and expensive endeavor, with high attrition rates often due to unforeseen issues in efficacy or pharmacokinetics.[1][4] Computer-aided drug design (CADD), or in silico modeling, mitigates these challenges by providing a predictive framework to assess a compound's potential before significant resources are invested.[2][5] For a compound like this compound, whose biological targets may not be fully elucidated, in silico methods are invaluable for generating hypotheses and guiding subsequent experimental validation.
This guide will utilize a structure-based drug design (SBDD) approach, which is predicated on knowing the three-dimensional structure of the target protein.[2] Given that the specific target for our compound of interest is not widely documented, we will proceed with a hypothetical yet highly relevant target for illustrative purposes: Cyclooxygenase-2 (COX-2) . COX-2 is a well-validated enzyme involved in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). This allows us to demonstrate the complete workflow with a target that has abundant structural data.
Foundational Principles: A Glimpse Under the Hood
Before diving into the protocols, it is crucial to understand the principles governing our chosen methods.
-
Molecular Docking : This technique predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or protein).[6][7] Docking algorithms sample a vast number of possible conformations and use a scoring function to rank them, providing a numerical estimate of the binding strength, typically in kcal/mol.[8][9]
-
Molecular Dynamics (MD) Simulation : While docking provides a static snapshot of the binding event, MD simulation offers a dynamic view. By solving Newton's equations of motion for a system of atoms and molecules, MD allows us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the persistence of key interactions.[10]
Part A: Receptor and Ligand Preparation - Setting the Stage
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparation phase is arguably the most critical step in the entire workflow.
Receptor Preparation Protocol
The goal here is to clean and prepare the target protein structure for docking. We will use the crystal structure of COX-2.
Step-by-Step Protocol:
-
Obtain Protein Structure : Download the 3D structure of COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR .
-
Initial Cleaning : Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[11][12]
-
Causality : The raw PDB file often contains non-essential molecules like water, co-factors, and other protein chains that can interfere with the docking process.[12]
-
Action : Remove all water molecules (HOH). Delete any co-crystallized ligands and secondary protein chains, retaining only the primary chain of interest (Chain A in this case).[11]
-
-
Add Hydrogens and Assign Charges :
-
Causality : Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds and protonation states.[13][14] Charges are necessary for the scoring function to calculate electrostatic interactions.
-
Action : Use a preparation wizard, such as AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[14][15] This will add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger or AM1-BCC charges).[16]
-
-
Final Output : Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[14]
Ligand Preparation Protocol
Similarly, the ligand (this compound) must be converted into a 3D structure with correct charges and rotatable bonds defined.
Step-by-Step Protocol:
-
Obtain Ligand Structure : The 2D structure can be drawn using software like ChemDraw or obtained from a database like PubChem.
-
Convert to 3D and Add Hydrogens :
-
Energy Minimization :
-
Causality : The initial 3D structure may be in a high-energy, unrealistic conformation. Energy minimization finds a nearby stable, low-energy state, ensuring correct bond lengths and angles.[12]
-
Action : Perform energy minimization using a force field like MMFF94 or UFF.
-
-
Assign Charges and Define Rotatable Bonds :
-
Final Output : Save the prepared ligand in the PDBQT format.
Part B: Molecular Docking - Predicting the Handshake
With prepared molecules, we can now predict how they interact. This section outlines the workflow for performing molecular docking using AutoDock Vina.
Molecular Docking Workflow
The process involves defining a search space on the protein and running the docking algorithm to find the best binding pose for the ligand.
Step-by-Step Docking Protocol
-
Define the Binding Site (Grid Box) :
-
Causality : To focus the computational search, we define a three-dimensional box centered on the known active site of the protein.[19][20] This increases efficiency and accuracy.
-
Action : In ADT, identify the key active site residues of COX-2 (e.g., Arg120, Tyr355, Tyr385, Arg513). Center the grid box around these residues, ensuring it is large enough to accommodate the ligand (e.g., 25 x 25 x 25 Å).
-
-
Create the Configuration File :
-
Causality : This simple text file tells AutoDock Vina where to find the input files and the coordinates of the search space.
-
Action : Create a conf.txt file specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[13]
-
-
Run the Docking Simulation :
-
Action : Execute Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
-
Analyze the Results :
-
Causality : The output file contains multiple binding poses ranked by their binding affinity (in kcal/mol). The most negative score represents the most favorable predicted binding mode.[21][22]
-
Action : Examine the log.txt file for the binding affinity scores. Use a visualization tool to inspect the top-ranked pose in the output.pdbqt file.[23] Identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.[24]
-
Interpreting Docking Data
The primary outputs are the binding affinity and the predicted pose.
| Metric | Description | Typical Interpretation |
| Binding Affinity | The estimated free energy of binding (kcal/mol). | More negative values suggest stronger binding. A value ≤ -6.0 kcal/mol is often considered a good starting point.[22] |
| RMSD | Root Mean Square Deviation between the docked pose and a known reference (if available). | An RMSD < 2.0 Å indicates the docking protocol successfully reproduced the experimental binding mode.[21] |
| Interactions | Non-covalent bonds (H-bonds, hydrophobic, etc.). | The presence of multiple, well-placed interactions with key active site residues validates the plausibility of the pose.[24] |
Part C: Molecular Dynamics - From a Static Picture to a Dynamic Movie
A strong docking score is a good indicator, but it doesn't guarantee stability. MD simulations are performed on the best protein-ligand pose from docking to assess its dynamic stability over time.[25][26]
Molecular Dynamics Workflow
The workflow involves creating a simulation system, solvating it, running equilibration steps, and finally, a production run for analysis. We will use GROMACS for this process.[27]
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An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indole-5-carboxylic acid (CAS Number: 431062-03-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative, with its specific substitution pattern, presents unique opportunities for therapeutic innovation.[1] This document will delve into its chemical and physical properties, outline a plausible synthetic route, discuss its likely mechanism of action based on current research trends, and provide essential safety information.
Core Compound Identification and Properties
The compound associated with CAS number 431062-03-2 is unequivocally identified as This compound . Its molecular structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 431062-03-2 | Internal |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| IUPAC Name | This compound | Internal |
| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O | Internal |
| Physical Description | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol.[2] | Internal |
Rationale and Potential Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of many natural products and synthetic drugs.[1] The specific substitution of a chloro group at the 6-position and a methyl group at the 1-position of the indole-5-carboxylic acid core suggests a strategic design for interacting with biological targets. Halogenated indoles, in particular, have demonstrated a wide array of pharmacological activities.
A significant body of recent research has highlighted the role of indole-2-carboxylic acid derivatives as potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[3][4][5][6][7] Mcl-1 is a key regulator of programmed cell death and its overexpression is a common mechanism for cancer cell survival and resistance to therapy. Therefore, the development of Mcl-1 inhibitors is a highly pursued avenue in oncology. The structural features of this compound align with those of known indole-based Mcl-1 inhibitors, suggesting its potential as a valuable scaffold or direct candidate in the development of novel anticancer therapeutics.
Proposed Synthesis Workflow
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Synthesis of 6-chloro-1H-indole-5-carboxylic acid (Intermediate)
This intermediate can be synthesized via various indole synthesis methods, such as the Fischer, Reissert, or Bartoli indole syntheses, starting from appropriately substituted aniline and carbonyl precursors. For the purpose of this guide, we will assume the availability of this starting material from commercial sources.
Step 2: N-Methylation of 6-chloro-1H-indole-5-carboxylic acid
This step introduces the methyl group at the 1-position of the indole ring. A general and effective method for the N-alkylation of indole carboxylic acids has been described in the literature.[8]
Materials and Reagents:
-
6-chloro-1H-indole-5-carboxylic acid
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% aqueous citric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-hexane
-
Ethyl acetate
Procedure:
-
Dissolve 6-chloro-1H-indole-5-carboxylic acid (1.0 mmol) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol) portion-wise to the solution. Allow the mixture to react for 30 minutes at 0°C.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12 hours.
-
Quench the reaction by the slow addition of a 10% aqueous citric acid solution.
-
Transfer the mixture to a separatory funnel and wash with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.
Postulated Mechanism of Action: Targeting the Mcl-1 Apoptotic Pathway
Based on the structural similarities to known indole-based inhibitors, it is highly probable that this compound functions as an inhibitor of the anti-apoptotic protein Mcl-1.
Mcl-1 is a member of the Bcl-2 family of proteins that are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic proteins (e.g., Bak, Bax, and BH3-only proteins), preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. In many cancers, Mcl-1 is overexpressed, leading to the survival of malignant cells.
Small molecule inhibitors of Mcl-1, such as those based on the indole scaffold, are designed to bind to the hydrophobic groove on the surface of Mcl-1, mimicking the binding of pro-apoptotic BH3-only proteins. This competitive binding displaces the pro-apoptotic proteins, which are then free to induce apoptosis. The carboxylic acid moiety of these inhibitors often forms a key salt bridge interaction with a conserved arginine residue within the binding pocket of Mcl-1.
The diagram below illustrates the proposed mechanism of Mcl-1 inhibition.
Figure 1: Proposed mechanism of Mcl-1 inhibition.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar heterocyclic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its structural similarity to known Mcl-1 inhibitors makes it a compelling candidate for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).
-
Biological Evaluation: In vitro assessment of its binding affinity to Mcl-1 and other Bcl-2 family proteins to determine its potency and selectivity.
-
Cell-based Assays: Evaluation of its pro-apoptotic activity in various cancer cell lines, particularly those known to be dependent on Mcl-1 for survival.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. (n.d.). ACS Publications. Retrieved from [Link]
-
Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
-
Understanding Indole-5-carboxylic Acid: Properties and Applications. (2025). Retrieved from [Link]
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An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical timeline of this exact molecule are not extensively documented in public literature, its structural motifs are prevalent in a wide array of biologically active agents. This guide elucidates a plausible and robust synthetic pathway, details its physicochemical and spectroscopic characteristics, and explores its potential applications in drug discovery, particularly in the realms of antiviral and anticancer research. The methodologies presented are grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature and patent filings.
Introduction: The Significance of the Indole-5-Carboxylic Acid Scaffold
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The addition of a carboxylic acid group at the 5-position further enhances its utility, providing a handle for chemical modification and influencing the molecule's pharmacokinetic and pharmacodynamic properties.[2]
The specific compound, this compound, incorporates several key features that are attractive for medicinal chemistry:
-
A Chlorinated Benzene Ring: The presence of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
-
An N-Methylated Pyrrole Ring: N-methylation can improve metabolic stability and modulate the electronic properties of the indole ring system.[3]
-
A Carboxylic Acid Group: This functional group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions), improve aqueous solubility, and serve as a synthetic handle for further derivatization.
Given these features, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Plausible Synthetic Trajectory: A Multi-step Approach
A highly effective method for the construction of substituted indoles is the Japp-Klingemann reaction , which leads to the formation of a hydrazone intermediate that can then be cyclized via the Fischer indole synthesis .[4][5]
Diagram of the Proposed Synthetic Pathway
Sources
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- 2. RU2387642C2 - 5-substituted indole-3-carboxylic acid derivatives, having antiviral activity, synthesis method thereof and use - Google Patents [patents.google.com]
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6-chloro-1-methyl-1H-indole-5-carboxylic acid solubility in different solvents
An In-Depth Technical Guide to the Solubility of 6-chloro-1-methyl-1H-indole-5-carboxylic acid in Different Solvents
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The specific substitutions on this molecule—a chloro group at position 6, a methyl group on the indole nitrogen, and a carboxylic acid at position 5—impart distinct physicochemical properties that govern its behavior in solution.
Understanding the solubility of this Active Pharmaceutical Ingredient (API) is paramount for its successful development.[2][3] Solubility influences everything from reaction kinetics during synthesis and purification to formulation strategies and, ultimately, the bioavailability and efficacy of a potential therapeutic agent.[4] This guide provides a comprehensive overview of the theoretical solubility profile of this compound, discusses the critical factors influencing its dissolution, and presents detailed, field-proven protocols for its empirical determination.
Molecular Structure and Theoretical Solubility Profile
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The key structural features of this compound are:
-
Indole Ring System: A bicyclic aromatic system that is inherently hydrophobic.
-
Carboxylic Acid Group (-COOH): A polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of aqueous solubility, especially at different pH values.
-
Chloro Group (-Cl): An electron-withdrawing group that increases the lipophilicity of the molecule.
-
N-Methyl Group (-CH3): This substitution at the indole nitrogen removes the N-H proton, preventing it from acting as a hydrogen bond donor. This typically reduces solubility in protic solvents compared to its N-H counterpart.
Based on these features, a general solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group will be the primary site of interaction. Solubility in water is expected to be low but highly pH-dependent.[5][6] At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH, it will deprotonate to the more soluble carboxylate salt.[5][6] Alcohols like ethanol can solvate both the polar carboxylic acid and the nonpolar indole ring, suggesting moderate solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. High solubility is anticipated in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to accept hydrogen bonds from the carboxylic acid and interact with the polarizable indole ring system.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the chlorinated indole core has some lipophilic character, the highly polar carboxylic acid group will prevent significant dissolution in nonpolar media. The principle of "like dissolves like" is key here.[7][8]
The Critical Role of pH in Aqueous Solubility
For a carboxylic acid, aqueous solubility is fundamentally linked to the pH of the medium. The equilibrium between the neutral, less soluble form (R-COOH) and the ionized, more soluble carboxylate form (R-COO⁻) is governed by the compound's pKa.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
When the pH is below the pKa, the protonated (R-COOH) form dominates, leading to lower aqueous solubility. When the pH is above the pKa, the deprotonated (R-COO⁻) form prevails, dramatically increasing solubility due to the formation of the highly polar carboxylate anion.[5][9][10] This behavior is critical for designing oral drug formulations, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[4]
Quantitative Solubility Data
Specific, publicly available quantitative solubility data for this compound is limited. The table below serves as a template for researchers to populate with experimentally determined values. For context, qualitative descriptors based on the theoretical profile are included.
| Solvent Class | Solvent | Molar Mass ( g/mol )[11] | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Water | 18.02 | Low, pH-dependent | Data to be determined |
| Ethanol | 46.07 | Moderate | Data to be determined | |
| Methanol | 32.04 | Moderate | Data to be determined | |
| Polar Aprotic | DMSO | 78.13 | High | Data to be determined |
| DMF | 73.09 | High | Data to be determined | |
| Acetonitrile | 41.05 | Low to Moderate | Data to be determined | |
| Acetone | 58.08 | Moderate | Data to be determined | |
| Nonpolar | Hexane | 86.18 | Very Low | Data to be determined |
| Toluene | 92.14 | Very Low | Data to be determined | |
| Chlorinated | Dichloromethane (DCM) | 84.93 | Moderate | Data to be determined |
Note: The solubility of a compound is influenced by factors including temperature, pressure, and the purity of both the solute and the solvent. The information presented should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To ensure scientific rigor, solubility should be determined empirically. The two most common and relevant methods are for thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions.[12]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. An incubation time of 24 to 48 hours is standard.[12][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the compound's concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Thermodynamic Solubility Workflow (Shake-Flask)
Protocol 2: Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as it is faster and uses less compound. It measures the concentration at which a compound, dissolved in DMSO, precipitates when diluted into an aqueous buffer.[4][14]
Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[15]
-
Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Dilution: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[13][15]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[15]
-
Detection of Precipitation: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or by separating the precipitate and measuring the concentration of the soluble compound.[14]
-
Quantification (Direct UV Method):
-
Filter the contents of each well using a solubility filter plate.
-
Measure the UV absorbance of the filtrate in a UV-compatible plate.[15]
-
Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve. The highest concentration that remains in solution is reported as the kinetic solubility.
-
Caption: Kinetic Solubility Determination Workflow
Conclusion
While specific experimental data for this compound remains to be broadly published, a robust understanding of its likely solubility profile can be derived from its molecular structure. Its behavior is characterized by the duality of a lipophilic indole core and a polar, ionizable carboxylic acid group. Consequently, solubility is expected to be highest in polar aprotic solvents like DMSO and highly dependent on pH in aqueous media. For researchers and drug developers, the provided protocols for thermodynamic and kinetic solubility determination offer a clear and validated pathway to generating the essential data needed for advancing this compound through the development pipeline. The principles and methodologies outlined in this guide provide a solid foundation for making informed decisions regarding solvent selection for synthesis, purification, formulation, and biological testing.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
PubMed Central (PMC). (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ACS Publications. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved from [Link]
-
Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]
-
StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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- 8. chem.ws [chem.ws]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is predicated on a robust and adaptable Reissert-type indole formation, followed by N-methylation and subsequent saponification. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for successful execution.
Introduction and Significance
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, possesses a unique substitution pattern that makes it a desirable intermediate for the synthesis of novel bioactive molecules. The presence of the chloro and carboxylic acid moieties at the 6- and 5-positions, respectively, along with the N-methylation, provides distinct electronic and steric properties, offering multiple points for further chemical elaboration. This guide presents a reliable and reproducible synthetic route to access this important molecule.
Overall Synthetic Strategy
The synthesis of this compound is proposed as a three-stage process, commencing with the formation of the indole core via a Reissert-type synthesis. This is followed by the crucial N-methylation of the indole nitrogen and concludes with the hydrolysis of the ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Chloro-2-nitrotoluene | Reagent | Sigma-Aldrich | Starting material for Stage 1. |
| Diethyl oxalate | Anhydrous | Acros Organics | Ensure dryness for the condensation reaction. |
| Potassium ethoxide | 95% | Alfa Aesar | Handle under inert atmosphere. |
| Ethanol | Anhydrous | Fisher Chemical | Used as solvent. |
| Zinc dust | <10 µm | Sigma-Aldrich | Activated prior to use is recommended. |
| Acetic acid | Glacial | VWR Chemicals | |
| Methyl 6-chloro-1H-indole-5-carboxylate | N/A | Synthesized in Stage 1 | |
| Cesium carbonate (Cs₂CO₃) | 99.9% | Strem Chemicals | Fine powder is preferred for better reactivity. |
| Dimethylformamide (DMF) | Anhydrous | EMD Millipore | Ensure dryness. |
| Methyl iodide (CH₃I) | 99.5% | Sigma-Aldrich | Store protected from light. |
| Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate | N/A | Synthesized in Stage 2 | |
| Lithium hydroxide (LiOH) | Monohydrate | J.T. Baker | |
| Tetrahydrofuran (THF) | HPLC Grade | Honeywell | |
| Methanol | HPLC Grade | Macron Fine Chemicals | |
| Hydrochloric acid (HCl) | 37% | EMD Millipore |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating mantles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 6-chloro-1H-indole-5-carboxylate (A Reissert-type Approach)
This stage involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole nucleus. This method is a powerful tool for the construction of indole-2-carboxylic acids and their esters.[1][2][3]
Step 1a: Condensation of 4-Chloro-2-nitrotoluene with Diethyl Oxalate
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (200 mL) and potassium ethoxide (1.2 equivalents).
-
Stir the mixture until the potassium ethoxide is fully dissolved.
-
Add 4-chloro-2-nitrotoluene (1.0 equivalent) to the solution.
-
From the dropping funnel, add a solution of diethyl oxalate (1.1 equivalents) in anhydrous ethanol (50 mL) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (500 mL).
-
Acidify the mixture with 2M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(5-chloro-2-nitrophenyl)pyruvate.
Step 1b: Reductive Cyclization
-
In a round-bottom flask, dissolve the crude ethyl 2-(5-chloro-2-nitrophenyl)pyruvate from the previous step in a mixture of glacial acetic acid (150 mL) and ethanol (150 mL).
-
To this solution, add activated zinc dust (5.0 equivalents) portion-wise over 1 hour, maintaining the internal temperature below 40 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the majority of the solvent.
-
To the residue, add water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 6-chloro-1H-indole-5-carboxylate as a solid.
Stage 2: N-Methylation of Methyl 6-chloro-1H-indole-5-carboxylate
The N-methylation of the indole ring is achieved under basic conditions using methyl iodide. Cesium carbonate in DMF is an effective and mild base for this transformation.
-
To a stirred suspension of cesium carbonate (2.0 equivalents) in anhydrous DMF (100 mL) in a round-bottom flask, add methyl 6-chloro-1H-indole-5-carboxylate (1.0 equivalent) from Stage 1.
-
Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add methyl iodide (1.5 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (400 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane.
-
Dry the solid under vacuum to yield methyl 6-chloro-1-methyl-1H-indole-5-carboxylate. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Stage 3: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
In a round-bottom flask, dissolve methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1.0 equivalent) from Stage 2 in a mixture of THF (100 mL), methanol (100 mL), and water (50 mL).
-
Add lithium hydroxide monohydrate (3.0 equivalents) to the solution.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the indole protons, the N-methyl group, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product. |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Reissert condensation and N-methylation steps are sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Activation of Zinc: The efficiency of the reductive cyclization can be improved by activating the zinc dust prior to use (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum).
-
Reaction Monitoring: TLC is crucial for monitoring the progress of each step to determine the optimal reaction time and ensure complete conversion.
-
Purification: Column chromatography in Stage 1 is important to obtain pure methyl 6-chloro-1H-indole-5-carboxylate, which will facilitate the subsequent steps.
References
- Gollapalli, N. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,732,245. Washington, DC: U.S.
-
Silvestri, R., et al. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
- Ostacolo, C., et al. (2019). General method for the synthesis of 1-alkyl-1H-indole-5-carbaldehyde and 1-alkyl-1H-indole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 167, 61-75.
-
PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. [Link]
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]
-
Wikipedia. (2023). Reissert indole synthesis. [Link]
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
- Cannon, J. G., et al. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(2), 238-240.
-
Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]
Sources
Analytical methods for quantifying 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Application Note & Protocol
Quantitative Analysis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid using High-Performance Liquid Chromatography
Abstract & Introduction
This compound is a crucial heterocyclic compound, often utilized as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Therefore, a robust, accurate, and precise analytical method for its quantification is essential for quality control in raw material testing, in-process monitoring, and final product release.
This document provides a comprehensive guide to the quantitative analysis of this compound. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), selected for its ubiquity, reliability, and suitability for purity and assay determination. Additionally, an alternative high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described for trace-level analysis. The protocols herein are grounded in principles outlined by the International Council for Harmonisation (ICH), ensuring the methods are fit for their intended purpose in a regulated environment.[3]
Method Selection Rationale: Causality in Analytical Choices
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.
-
Analyte Properties: this compound possesses two key structural features that guide method selection:
-
An Indole Chromophore: The indole ring system contains conjugated double bonds, which strongly absorb ultraviolet (UV) light. This inherent property makes UV-based detection a straightforward and effective choice.
-
A Carboxylic Acid Group: This acidic functional group (typical pKa ~4-5) allows for its retention to be manipulated by adjusting the pH of the mobile phase in reversed-phase chromatography.[4] At a pH below its pKa, the acid is protonated (neutral), increasing its hydrophobicity and retention on a nonpolar stationary phase like C18.
-
-
Method Choice: RP-HPLC-UV
-
Expertise-Driven Choice: RP-HPLC is the workhorse of the pharmaceutical industry for its robustness and reproducibility. A C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.
-
Causality: By controlling the mobile phase pH with an acidic buffer (e.g., formic or phosphoric acid), we ensure the carboxylic acid group remains consistently protonated, leading to sharp, symmetrical peaks and stable retention times, which are critical for accurate quantification.[4]
-
-
Alternative Method: LC-MS/MS
-
Rationale: For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the superior choice.[5]
-
Causality: The carboxylic acid group is readily deprotonated in an electrospray ionization (ESI) source, forming a stable [M-H]⁻ anion.[6][7] This makes negative ion mode ESI highly efficient. Subsequent fragmentation in a tandem mass spectrometer provides a unique mass transition for the analyte, enabling highly specific detection even in the presence of co-eluting matrix components.
-
General Analytical Workflow
The overall process from sample receipt to final data reporting follows a structured, multi-step workflow designed to ensure data integrity and traceability.
Caption: High-level analytical workflow from sample preparation to reporting.
Primary Method: RP-HPLC with UV Detection
This method is suitable for the assay and purity determination of this compound as a bulk substance or in simple formulations.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥99.5%)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (HCOOH), ≥98% purity
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance (0.01 mg readability)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/DAD detector is sufficient. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent | C18 provides robust hydrophobic retention. The chosen brand offers good peak shape for acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The acidic pH (~2.7) ensures the carboxylic acid analyte is fully protonated and well-retained.[4] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | 50% B to 95% B over 10 min, hold 2 min, return to 50% B over 1 min | A gradient allows for elution of the main peak while cleaning the column of any more nonpolar impurities. (Adjust as needed). |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility of retention time. |
| Detection | UV at 275 nm | The indole ring system exhibits strong absorbance in this region, providing good sensitivity while minimizing interference. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |
Standard and Sample Preparation Protocol
Caption: Step-by-step sample preparation workflow.
Step-by-Step Protocol:
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and HPLC Grade Water.
-
Standard Stock Solution (approx. 200 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.[8]
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (approx. 200 µg/mL):
-
Prepare in the same manner as the Standard Stock Solution, using approximately 10 mg of the sample.
-
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with acetonitrile and water (e.g., PTFE or Nylon) into an HPLC vial. This step prevents particulates from damaging the HPLC system.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is the documented act of proving that the analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed according to ICH guidelines.[3][10]
Caption: Interrelationship of key method validation parameters.
Validation Experiments & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the standard solution five times. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
| Specificity | Analyze a blank (diluent), placebo (if applicable), and a sample spiked with known related substances. Stress the sample (acid, base, heat, light, oxidation). | The analyte peak should be free from interference from other components. Peak purity should pass. |
| Linearity & Range | Prepare a calibration curve with at least five concentration levels, typically from 50% to 150% of the nominal concentration (e.g., 100 to 300 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-assay): Analyze six replicate sample preparations. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision.[11] |
| Limit of Quantitation (LOQ) | Determine by serial dilution of the standard to a signal-to-noise ratio of approximately 10:1. Verify accuracy and precision at this concentration.[12] | %RSD ≤ 10%. Recovery within 80-120%. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on results. | Results should remain unaffected by small, deliberate variations. SST must pass. |
High-Sensitivity Alternative: LC-MS/MS Method
This method is ideal for quantifying trace levels of this compound, for instance, as a genotoxic impurity or in pharmacokinetic studies.
Instrument Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) | UPLC provides better resolution and faster run times, crucial for complex matrices. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S) | Required for high-sensitivity Multiple Reaction Monitoring (MRM) experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid readily forms a [M-H]⁻ ion, providing a strong signal in negative mode.[6][7] |
| MRM Transition | Precursor Ion (Q1): m/z 208.0 Product Ion (Q3): m/z 164.0 (tentative) | Q1 is the [M-H]⁻ ion of the analyte (MW=209.62). Q3 corresponds to the loss of CO₂ (44 Da), a characteristic fragmentation for carboxylic acids. |
| Chromatography | As per HPLC method, but with UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) and scaled flow rate (~0.4 mL/min). | UPLC conditions are adapted for higher performance and compatibility with the MS source. |
Note: The exact MRM transition and collision energy must be optimized empirically by infusing a standard solution of the analyte.
Data Presentation & Calculations
Assay Calculation (External Standard)
The concentration of the analyte in the sample is calculated using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample = Peak area of the analyte in the sample chromatogram
-
Area_Standard = Average peak area of the analyte in the standard chromatograms
-
Conc_Standard = Concentration of the reference standard solution (e.g., in mg/mL)
-
Conc_Sample = Concentration of the sample solution (e.g., in mg/mL)
-
Purity_Standard = Purity of the reference standard (e.g., 99.8%)
Example Validation Data Summary
| Validation Parameter | Result | Status |
| Linearity (R²) | 0.9998 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Repeatability (%RSD) | 0.45% | Pass |
| Intermediate Precision (%RSD) | 0.68% | Pass |
| LOQ | 0.1 µg/mL | Pass |
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. Analytical method validation as per ich and usp.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Sample preparation in analysis of pharmaceuticals.
- ICH. Quality Guidelines.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
Application Notes and Protocols for Cell-Based Assays Involving 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Introduction: Characterizing a Novel Indole-Based Compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1] The compound 6-chloro-1-methyl-1H-indole-5-carboxylic acid is a novel synthetic molecule belonging to this versatile class. The initial characterization of such a compound requires a systematic evaluation of its effects on living cells to uncover its potential therapeutic applications and toxicological profile. Cell-based assays are indispensable tools in this process, offering insights into a compound's biological activity within a physiologically relevant context that is superior to isolated biochemical assays.[2]
This guide provides a series of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered approach to characterizing this compound, beginning with a foundational assessment of its impact on cell viability and progressing to the investigation of specific, plausible molecular targets such as protein kinases and nuclear receptors—target families where indole derivatives have shown significant activity.[1][3] The protocols herein are designed to be robust and self-validating, providing a solid framework for generating reliable, data-driven insights.
Application Note 1: Foundational Cytotoxicity and Cell Viability Profiling
Scientific Rationale
The first essential step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[4] This foundational screen identifies the concentration range over which the compound exhibits biological activity, from subtle anti-proliferative effects to acute cytotoxicity. This information is critical for designing all subsequent, more specific assays, ensuring that observed effects are not simply artifacts of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance values should be corrected by subtracting the average absorbance of the medium-only (blank) wells. The cell viability is then expressed as a percentage of the vehicle-treated control cells.
Calculation: Percent Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Plot the Percent Viability against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
Interpretation: An IC₅₀ value in the low micromolar or nanomolar range suggests significant cytotoxic or anti-proliferative activity, warranting further investigation into the mechanism of action, such as apoptosis or cell cycle arrest.
Application Note 2: Profiling Receptor Tyrosine Kinase (RTK) Inhibition
Scientific Rationale
Many indole derivatives are known to function as protein kinase inhibitors, a major class of oncology drugs.[3] Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently overexpressed or dysregulated in cancers, driving tumor growth and angiogenesis.[7][8] Given its chemical structure, screening this compound for inhibitory activity against key RTKs is a logical next step.
This protocol describes a cell-based assay to measure the compound's ability to inhibit ligand-induced phosphorylation of an RTK. Cells overexpressing the target receptor are treated with the compound before being stimulated with the appropriate growth factor (e.g., EGF for EGFR). The level of receptor autophosphorylation, a direct indicator of its activation, is then quantified. A reduction in phosphorylation indicates inhibitory activity.[7]
Signaling Pathway and Point of Inhibition
Caption: Inhibition of RTK signaling by an ATP-competitive inhibitor.
Detailed Protocol: Cell-Based RTK Phosphorylation Assay (Immunoassay Format)
Materials:
-
Cell line overexpressing the target RTK (e.g., A431 for endogenous EGFR; engineered Rat1 or MCF-10A cells for specific EGFR mutants or VEGFR-2).[7][9]
-
Serum-free culture medium
-
Recombinant human EGF or VEGF-A
-
This compound
-
Known RTK inhibitor as a positive control (e.g., Gefitinib for EGFR)
-
Cell lysis buffer
-
Phospho-RTK (e.g., Phospho-EGFR Y1173) and Total-RTK immunoassay kit (e.g., ELISA or HTRF format)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells (e.g., 20,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
The next day, replace the complete medium with serum-free medium and incubate for 16-24 hours. This "starvation" step reduces basal receptor phosphorylation, increasing the signal window.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a positive control inhibitor in serum-free medium.
-
Add the diluted compounds to the starved cells and incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Prepare a solution of the growth factor (e.g., 100 ng/mL EGF) in serum-free medium.
-
Add the growth factor solution to all wells except the "unstimulated" control wells.
-
Incubate for 5-10 minutes at 37°C to induce maximal receptor phosphorylation.
-
-
Cell Lysis and Detection:
-
Immediately aspirate the medium and add cell lysis buffer to each well.
-
Incubate on ice for 15-20 minutes with gentle shaking.
-
Perform the phospho-RTK and total-RTK immunoassay on the cell lysates according to the manufacturer's protocol. This typically involves transferring the lysate to an antibody-coated plate and following a series of incubation and wash steps.
-
Data Analysis and Interpretation
The signal from the phospho-RTK assay is normalized to the signal from the total-RTK assay to correct for any differences in cell number per well.
Calculation: Normalized Signal = Signal_PhosphoRTK / Signal_TotalRTK
The percent inhibition is calculated relative to the stimulated (positive) and unstimulated (negative) controls.
Calculation: % Inhibition = 100 * (1 - (NormalizedSignal_Sample - NormalizedSignal_Unstimulated) / (NormalizedSignal_Stimulated - NormalizedSignal_Unstimulated))
Plot the Percent Inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value. A potent IC₅₀ value suggests the compound directly targets the kinase activity of the receptor.
Application Note 3: Screening for Nuclear Receptor Modulation
Scientific Rationale
The indole ring is a common feature in molecules that modulate the activity of nuclear receptors (NRs), a class of ligand-activated transcription factors that regulate key physiological processes.[10] Characterizing a novel indole derivative for its ability to act as an agonist or antagonist on NRs can uncover its potential in metabolic diseases, inflammation, or oncology.
A hybrid reporter gene assay is a powerful and widely used cell-based method for this purpose.[11][12] This system uses a chimeric receptor consisting of the ligand-binding domain (LBD) of the target NR fused to the DNA-binding domain (DBD) of the yeast GAL4 protein.[13] This fusion protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to the LBD (acting as an agonist), it induces a conformational change that allows the chimeric receptor to bind the UAS and drive luciferase expression. Antagonists are identified by their ability to block the activation induced by a known reference agonist.[11]
Principle of the GAL4-LBD Hybrid Reporter Assay
Caption: Principle of the GAL4 Hybrid Nuclear Receptor Reporter Assay.
Detailed Protocol: Nuclear Receptor Reporter Assay
Materials:
-
HEK293T cell line
-
Expression plasmid for the GAL4-NR-LBD fusion protein
-
Reporter plasmid with GAL4 UAS driving firefly luciferase (e.g., pFR-Luc)[11]
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Glo® Luciferase Assay System[11]
-
This compound
-
Reference agonist and/or antagonist for the target NR
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells at 2.5-3.0 x 10^4 cells per well in a 96-well plate. Incubate for 20-24 hours.
-
-
Transfection:
-
Prepare a plasmid mixture containing the GAL4-NR-LBD expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.
-
Mix the plasmids with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-5 hours at 37°C.[11]
-
-
Compound Treatment:
-
After transfection, remove the medium and replace it with 50 µL of fresh medium containing serial dilutions of the test compound.
-
For agonist screening: Add the compound alone.
-
For antagonist screening: Add the compound in the presence of a concentration of the reference agonist that gives ~80% of its maximal response (EC₈₀).
-
Include appropriate vehicle and reference compound controls.
-
Incubate the plate for 16-24 hours at 37°C.[11]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol. This involves adding the first reagent to lyse the cells and measure firefly luciferase activity, followed by adding a second reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis and Interpretation
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
Calculation: Relative Response Unit (RRU) = Luminescence_Firefly / Luminescence_Renilla
For Agonist Mode: Fold Activation = RRU_Sample / RRU_VehicleControl Plot Fold Activation vs. log[concentration] to determine the EC₅₀ (concentration for 50% maximal activation).
For Antagonist Mode: % Inhibition = 100 * (1 - (RRU_Sample - RRU_VehicleControl) / (RRU_ReferenceAgonist - RRU_VehicleControl)) Plot % Inhibition vs. log[concentration] to determine the IC₅₀ (concentration for 50% inhibition of the reference agonist response).
References
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021). EUbOPEN. Available at: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Cytometry. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology. Available at: [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2007). Assay and Drug Development Technologies. Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]
-
Caspase-3 activity assay. CUSABIO. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (2019). Nuclear Receptors: Methods and Protocols. Available at: [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2017). Oncology Letters. Available at: [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments. Available at: [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2007). ResearchGate. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. (2016). Marine Drugs. Available at: [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (2016). PLoS One. Available at: [Link]
-
Nuclear Receptor Assay Services. Reaction Biology. Available at: [Link]
-
GPCR Assay Services. Reaction Biology. Available at: [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]
-
New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2023). Chemistry & Biodiversity. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2013). PLoS One. Available at: [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available at: [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
In vitro VEGFR-2 inhibitory assay. (2022). ResearchGate. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Assay Guidance Manual. Available at: [Link]
-
Considerations Related to Small-molecule Screening Collections. (2016). Royal Society of Chemistry. Available at: [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. (2022). Bio-Design and Manufacturing. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]
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- 8. bpsbioscience.com [bpsbioscience.com]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Preclinical Evaluation of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid in Relevant Animal Models
I. Introduction: Rationale for Proposed Animal Models
The therapeutic potential of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a novel indole derivative, remains to be fully elucidated. However, the indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] Notably, various substituted indole carboxylic acids have shown promise as anti-inflammatory, anti-fibrotic, and analgesic agents.[1][3] Given the structural alerts within this compound, it is scientifically judicious to hypothesize its potential efficacy in disease states characterized by inflammation, fibrosis, and chronic pain.
These application notes provide detailed protocols for evaluating the efficacy of this compound in three robust and well-validated animal models, each representing a distinct but often interconnected pathology. The selection of these models is intended to provide a comprehensive initial assessment of the compound's in vivo activity profile.
II. Model 1: Carrageenan-Induced Paw Edema in Rats for Acute Anti-Inflammatory Activity
A. Scientific Rationale:
The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening acute anti-inflammatory activity.[4][[“]][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins and nitric oxide, with a significant infiltration of neutrophils. This model is particularly useful for identifying compounds that interfere with these inflammatory mediators.
B. Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
C. Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administered the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Positive Control): Administered a standard NSAID like Indomethacin (10 mg/kg, intraperitoneally).
-
Groups 3-5 (Test Compound): Administered this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound as per the grouping.
-
One hour after treatment, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Efficacy Endpoints and Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Data are expressed as mean ± SEM. Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
D. Quantitative Data Summary:
| Parameter | Description |
| Animal Species/Strain | Sprague-Dawley Rat |
| Sex | Male |
| Weight | 180-220 g |
| Inducing Agent | 1% Lambda-Carrageenan |
| Test Compound Doses | 10, 30, 100 mg/kg (example) |
| Positive Control | Indomethacin (10 mg/kg) |
| Primary Endpoint | Paw Volume (mL) |
| Measurement Times | 0, 1, 2, 3, 4, 5 hours post-induction |
| Statistical Analysis | One-way ANOVA with Dunnett's test |
III. Model 2: Bleomycin-Induced Pulmonary Fibrosis in Mice for Anti-Fibrotic Activity
A. Scientific Rationale:
Pulmonary fibrosis is a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix.[7][8] The bleomycin-induced lung fibrosis model is the most widely used preclinical model to study the pathogenesis of this disease and to evaluate potential anti-fibrotic therapies.[7][9] A single intratracheal instillation of bleomycin causes lung injury and a subsequent inflammatory and fibrotic response that mimics many aspects of human idiopathic pulmonary fibrosis (IPF).[9]
B. Experimental Workflow:
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
C. Detailed Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old, male) are recommended due to their robust fibrotic response.[7] House as previously described.
-
Grouping and Dosing:
-
Animals are randomly assigned to groups (n=8-10 per group).
-
Group 1 (Sham Control): Intratracheal instillation of sterile saline + vehicle treatment.
-
Group 2 (Bleomycin Control): Intratracheal instillation of bleomycin + vehicle treatment.
-
Group 3 (Positive Control): Bleomycin + Nintedanib (e.g., 60 mg/kg, daily by oral gavage).
-
Groups 4-6 (Test Compound): Bleomycin + this compound at three different dose levels.
-
-
Procedure:
-
Day 0 (Induction): Anesthetize mice (e.g., with isoflurane). Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline. Sham animals receive 50 µL of saline only.
-
Days 1-21 (Treatment): Administer the vehicle, positive control, or test compound daily via the chosen route (e.g., oral gavage). Monitor animal weight and health daily.
-
Day 21 (Termination): Euthanize animals.
-
-
Efficacy Endpoints and Data Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a lung lavage to collect BALF. Analyze total and differential cell counts (macrophages, neutrophils, lymphocytes) and measure key cytokine levels (e.g., TGF-β, IL-6) by ELISA.
-
Histopathology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.[9] Score lung fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of collagen.[9]
-
Statistical Analysis: Use one-way ANOVA or Kruskal-Wallis test depending on data distribution, followed by appropriate post-hoc tests.
-
D. Quantitative Data Summary:
| Parameter | Description |
| Animal Species/Strain | C57BL/6 Mouse |
| Sex | Male |
| Age | 8-10 weeks |
| Inducing Agent | Bleomycin Sulfate (intratracheal) |
| Test Compound Dosing | Daily for 21 days |
| Positive Control | Nintedanib |
| Primary Endpoints | Ashcroft fibrosis score, Lung hydroxyproline content |
| Secondary Endpoints | BALF cell counts, BALF cytokine levels |
| Statistical Analysis | One-way ANOVA or Kruskal-Wallis |
IV. Model 3: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats for Neuropathic Pain
A. Scientific Rationale:
Neuropathic pain is a chronic condition resulting from nerve damage.[10][11] The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathy.[12] It involves loosely ligating the sciatic nerve, which leads to axonal damage, inflammation, and the development of persistent pain-like behaviors, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). This model allows for the assessment of a compound's ability to alleviate these sensory abnormalities.
B. Experimental Workflow:
Caption: Workflow for Chronic Constriction Injury (CCI) Model.
C. Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. House as previously described.
-
Baseline Behavioral Testing:
-
Acclimate animals to the testing environment and equipment for several days before surgery.
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold (PWT) of the hind paws.
-
Thermal Hyperalgesia: Use a plantar test (Hargreaves' method) to measure the paw withdrawal latency (PWL) to a radiant heat source.
-
-
CCI Surgery (Day 0):
-
Anesthetize the rat. Surgically expose the common sciatic nerve of one leg.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Post-operative Care and Treatment:
-
Allow animals to recover. Confirm the development of neuropathic pain on day 7 post-surgery.
-
Begin daily dosing on day 8 and continue for 14 days.
-
Group 1 (Sham Control): Sham surgery + vehicle.
-
Group 2 (CCI Control): CCI surgery + vehicle.
-
Group 3 (Positive Control): CCI surgery + Gabapentin (e.g., 50 mg/kg, daily).
-
Groups 4-6 (Test Compound): CCI surgery + this compound at three different dose levels.
-
-
Efficacy Endpoints and Data Analysis:
-
Repeat behavioral testing (von Frey and plantar tests) on days 10, 14, 18, and 21.
-
The primary endpoints are the paw withdrawal threshold (in grams) for mechanical allodynia and paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Data are analyzed using a two-way repeated measures ANOVA to assess the effects of treatment over time, followed by appropriate post-hoc tests.
-
D. Quantitative Data Summary:
| Parameter | Description |
| Animal Species/Strain | Sprague-Dawley Rat |
| Sex | Male |
| Weight | 200-250 g |
| Inducing Procedure | Chronic Constriction Injury (CCI) of sciatic nerve |
| Test Compound Dosing | Daily for 14 days, starting on post-op day 8 |
| Positive Control | Gabapentin |
| Primary Endpoints | Paw Withdrawal Threshold (g), Paw Withdrawal Latency (s) |
| Measurement Times | Baseline, and Days 10, 14, 18, 21 post-surgery |
| Statistical Analysis | Two-way Repeated Measures ANOVA |
V. References
-
Jaggi AS, Jain V, Singh N. Animal models of chronic pain. Journal of Neuroscience Research. 2017;95(6):1242-1256.
-
Moore BB, Hogaboam CM. Murine models of pulmonary fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology. 2008;294(2):L152-L160.
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Sindhu RK, Sood N, Puri V, Arora S. Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research. 2017;8(4):1550-1557.
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Carrington R, Jordan S, Pitchford SC, Page CP. Animal models of pulmonary fibrosis. Pulmonary Pharmacology & Therapeutics. 2018;51:79-89.
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Mao J. Animal and cellular models of chronic pain. Advanced Drug Delivery Reviews. 2003;55(8):949-965.
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Thakur R, Sharma A, Lingaraju MC, et al. Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation. 2022;19(1):9.
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Nakamura T, Sato Y, Yamashita T. Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. 2022;13:890217.
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Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers in Cellular Neuroscience.
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Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.
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Aragen Life Sciences. In Vivo Disease Models for Fibrosis.
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Sindhu, R. K., et al. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. 2017.
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BioModels. Clinically Relevant Animal Models of Fibrosis: Utilizing Classical and Novel Approaches to Evaluate Potential Therapies.
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Yamashita, T., et al. Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. 2022.
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Patil KR, Mahajan UB, Unger BS, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. 2019;27(5):811-827.
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WuXi AppTec. Fibrosis Disease: From Mechanisms and Therapeutic Targets to Animal Models.
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2013.
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Gyoneva S, Ransohoff RM. Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroinflammation. 2015;12:113.
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Animal Models for Translational Pain Research. MDPI. 2022.
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Ding, H., et al. Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation. 2023.
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Sindhu, R. K., et al. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. 2017.
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Biosynth. Indole-5-carboxylic acid ethyl ester.
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Kumar, V., et al. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry. 2009.
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Heinrich T, Böttcher H. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an O-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. 2004;14(10):2681-2684.
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Understanding Indole-5-carboxylic Acid: Properties and Applications. Dakenchem. 2023.
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Biosynth. Indole-5-carboxylic acid.
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Chem-Impex. 6-Chloro-1H-indole-2-carboxylic acid methyl ester.
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Benchchem. 6-chloro-1H-indole-5-carboxylic acid.
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437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
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de Souza, T. B., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. 2022.
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ChemScene. 6-Chloro-1H-indole-5-carboxylic acid.
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AMERICAN ELEMENTS. 6-Chloro-1H-indole-5-carboxylic Acid.
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de Souza, T. B., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. 2022.
-
Al-Obaidi, A., et al. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. 2023.
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Application Notes & Protocols: A Framework for Validating 6-chloro-1-methyl-1H-indole-5-carboxylic Acid as a Chemical Probe
Abstract: The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive molecules.[1] This document provides a comprehensive framework for the characterization and validation of 6-chloro-1-methyl-1H-indole-5-carboxylic acid as a potential chemical probe. A chemical probe is a small molecule used to selectively modulate a specific protein target, enabling the study of its biological function.[2] Unlike a drug, its primary purpose is to facilitate robust and reproducible research. This guide is intended for researchers, scientists, and drug development professionals. We will outline the critical pillars of probe validation—potency, selectivity, and cellular target engagement—and provide detailed, field-proven protocols to rigorously assess this compound's suitability for interrogating biological systems. The methodologies herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and build confidence in experimental conclusions.
Introduction: The Rationale for Chemical Probe Validation
The use of poorly characterized small molecules can lead to misleading or irreproducible results, hindering scientific progress.[3] Therefore, a systematic and rigorous validation process is essential before a compound can be designated a "chemical probe." High-quality probes are defined by three core criteria:
-
Potency: The compound must modulate its intended target at low concentrations, typically with an in vitro IC₅₀ or K_d <100 nM and a cellular EC₅₀ <1 µM.[2][3]
-
Selectivity: The probe should exhibit high selectivity for its intended target over other related proteins, especially within the same protein family (e.g., >30-fold selectivity).[2][3]
-
Target Engagement: There must be direct evidence that the compound binds to its target in a cellular context at concentrations consistent with its phenotypic effects.[2][4]
This document will guide the user through a logical workflow to evaluate this compound against these benchmarks. For illustrative purposes, we will use a hypothetical protein kinase target, "Kinase X," to contextualize the experimental protocols.
Physicochemical Characterization
Before biological evaluation, the identity and purity of the compound must be unequivocally confirmed. This step is foundational to ensure that any observed biological activity is attributable to the compound of interest and not an impurity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₁₀H₈ClNO₂ | (Calculated) |
| Molecular Weight | 210.63 g/mol | (Calculated) |
| Purity | >98% | HPLC, LC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers | Experimental Determination |
| SMILES | CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)O) | (Calculated) |
The Chemical Probe Validation Workflow
A rigorous validation process follows a hierarchical progression from initial characterization to in vitro and finally to cellular assays. This ensures that resources are spent on compounds with the highest potential to be reliable research tools.
Caption: The Chemical Probe Validation Workflow.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for validating this compound against our hypothetical target, Kinase X.
Protocol 4.1: Preparation of Stock and Working Solutions
Rationale: Accurate and consistent compound concentrations are critical for reproducible data. Small molecule inhibitors are typically dissolved in an organic solvent like DMSO to create a high-concentration stock, which is then diluted for experiments.[5] Using anhydrous DMSO minimizes compound degradation and precipitation upon long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of the compound. For 1 mL of a 10 mM stock (MW = 210.63 g/mol ): Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 210.63 g/mol = 2.1063 mg
-
Dissolution: Carefully weigh 2.11 mg of the compound and add it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication step can be used if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in low-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.[6]
Protocol 4.2: In Vitro Biochemical Assay for Potency (IC₅₀ Determination)
Rationale: The first step in biological characterization is to determine if the compound directly interacts with and inhibits the purified target protein. An IC₅₀ value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. A potent probe should have an IC₅₀ value below 100 nM.[3]
Assay Principle (Example: Kinase X ADP-Glo™ Assay): This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP produced, and therefore, higher inhibition of Kinase X.
Materials:
-
Purified, active Kinase X enzyme
-
Kinase X substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Compound dilutions prepared from the 10 mM stock
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the compound. For example, starting from a 100 µM intermediate dilution, perform 1:3 serial dilutions in kinase buffer to generate a 10-point dose-response curve. Include a "vehicle only" (DMSO) control.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the compound dilution.
-
Add 10 µL of a 2.5X enzyme/substrate mix (containing Kinase X and its peptide substrate).
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "vehicle only" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.3: Cellular Target Engagement Assay (CETSA®)
Rationale: Demonstrating that a compound binds its target inside a living cell is a critical validation step.[2] The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Cultured cells known to express Kinase X (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Compound and vehicle (DMSO)
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer with protease/phosphatase inhibitors
-
Instrumentation for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with the compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 1-2 hours in a CO₂ incubator.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Caption: Hypothetical signaling pathway for Kinase X.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with serially diluted concentrations of the compound (e.g., 0.01 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the p-Substrate Y signal to the total Substrate Y signal. A dose-dependent decrease in the p-Substrate Y/Total Substrate Y ratio indicates on-target pathway inhibition.
Data Interpretation and Best Practices
A successful validation effort will yield a cohesive dataset where potency and target engagement data align with the observed cellular phenotype.
Table 2: Idealized Data for a High-Quality Chemical Probe
| Assay | Metric | Ideal Value | Rationale |
| Biochemical Assay | IC₅₀ | < 100 nM | Demonstrates potent, direct interaction with the target protein. [3] |
| Cellular Target Engagement | EC₅₀ | < 1 µM | Confirms the compound reaches and binds its target in a complex cellular milieu. [3] |
| Cellular Phenotypic Assay | EC₅₀ | < 1 µM | Links target binding to a functional cellular outcome. Should correlate with target engagement EC₅₀. |
| Selectivity Panel | S-score (10) | < 0.1 | Indicates high selectivity against a broad panel of related off-targets. |
Crucial Best Practices:
-
Use an Inactive Control: A structurally similar but biologically inactive analog is the ideal negative control. [3]It should not engage the target or elicit the phenotype, proving that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Assays: Use multiple, distinct assays to build confidence. For example, complement CETSA with an orthogonal target engagement method like NanoBRET or an activity-based probe pulldown.
-
Correlate Data: The most compelling case for a chemical probe is a strong correlation between its biochemical potency, cellular target engagement, and phenotypic effect. [3]
Conclusion
This compound represents a potential starting point for developing a valuable chemical probe. However, its utility is entirely dependent on a rigorous and systematic validation process. By following the framework and protocols outlined in this guide—confirming its purity, establishing potent in vitro activity, demonstrating selective target engagement in cells, and linking this engagement to a functional outcome—researchers can confidently determine if this molecule meets the high standards required for a chemical probe. This methodical approach is essential for generating robust, reproducible data that will advance our understanding of complex biological processes.
References
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EFMC Best Practices in Medicinal Chemistry WG. (2020). Validating Chemical Probes. EFMC. [Link]
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Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
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Müller, S., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Antagen. [Link]
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Journal of Basic and Applied Research in Biomedicine. (2021). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
-
Griffith, D. A., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry. [Link]
-
ChEMBL. (n.d.). Document Report Card for CHEMBL3853317. EMBL-EBI. [Link]
-
J&K Scientific. (n.d.). 6-Chloro-1H-indole-5-carboxylic acid. [Link]
-
Khare, S., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
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Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
American Elements. (n.d.). 6-Chloro-1H-indole-5-carboxylic Acid. [Link]
-
Means, A. R., & Moore, B. S. (2024). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [Link]
-
PubChem. (n.d.). 7-acetyl-6-chloro-1H-indole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Samoshin, V. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. [Link]
-
ResearchGate. (2021). Indenoindoles and Cyclopentacarbazoles as Bioactive Compounds: Synthesis and Biological Applications. [Link]
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- 6. How to Use Inhibitors [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid for Bioassays
Introduction: The Strategic Value of the 6-Chloro-1-methyl-1H-indole-5-carboxylic Acid Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents, from the essential amino acid tryptophan to anti-inflammatory drugs like indomethacin.[1] The specific molecule, this compound, presents a particularly valuable starting point for drug discovery and chemical biology. Its structure is adorned with three key functional handles that allow for precise, multi-directional chemical modifications:
-
The Carboxylic Acid (C5): This group is readily derivatized into amides, esters, and other functionalities, serving as a primary anchor point for introducing diverse chemical groups to probe biological interactions.
-
The Chloro Group (C6): The chlorine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl substituents to expand the molecule's structural complexity.
-
The Indole Core: The electron-rich heterocyclic ring itself can be a site for further functionalization, although reactions on the core are often more complex to control regioselectively.
This guide provides a detailed exploration of the derivatization strategies for this compound, offering field-proven protocols and explaining the rationale behind experimental choices. The aim is to empower researchers to generate diverse libraries of compounds for high-throughput screening, develop targeted molecular probes, and conduct detailed structure-activity relationship (SAR) studies.
I. Derivatization of the Carboxylic Acid Group: The Primary Hub for Diversity
The carboxylic acid at the 5-position is the most accessible functional group for derivatization. Its conversion to amides and esters is fundamental for altering the molecule's physicochemical properties and for introducing moieties that can interact with biological targets or serve as reporters in bioassays.
A. Amide Bond Formation: Building Molecular Complexity
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[2] Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activating the carboxylic acid with a coupling reagent is essential.
The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These are widely used due to their reliability and relatively low cost. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires filtration for removal.[3]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for sterically hindered amines or electron-deficient anilines where carbodiimide-based methods may fail.[4] They operate by forming a highly reactive acyl-uronium species.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent, known for its ability to mediate difficult couplings with minimal side reactions.
The following diagram illustrates the general workflow for amide coupling.
Caption: General workflow for amide bond formation.
This protocol is a robust starting point for coupling primary and secondary amines to the indole scaffold.
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting Material | 105 mg (1.0 equiv) |
| Amine of interest | Coupling Partner | 0.6 mmol (1.2 equiv) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic Acid Activator | 115 mg (0.6 mmol, 1.2 equiv) |
| HOBt (Hydroxybenzotriazole) | Racemization Suppressant/Co-activator | 81 mg (0.6 mmol, 1.2 equiv) |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | 0.21 mL (1.2 mmol, 2.4 equiv) |
| Anhydrous DMF (N,N-Dimethylformamide) | Solvent | 5 mL |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.4 equiv) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 equiv) in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Esterification: Modulating Lipophilicity
Esterification of the carboxylic acid is another key derivatization, often used to improve cell permeability or to create prodrugs. The Fischer esterification is a classic and straightforward method.[5]
This method is effective for generating simple alkyl esters (e.g., methyl, ethyl).
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting Material | 105 mg (1.0 equiv) |
| Alcohol (e.g., Methanol, Ethanol) | Reagent & Solvent | 10 mL (large excess) |
| Sulfuric Acid (H₂SO₄), concentrated | Acid Catalyst | 2-3 drops |
Step-by-Step Methodology:
-
Suspend this compound in the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography if necessary.
II. Derivatization at the 6-Chloro Position: Expanding the Core Scaffold
The chlorine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a powerful strategy for significantly altering the steric and electronic properties of the indole core.
A. Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups
The Suzuki-Miyaura reaction is a robust method for coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is highly valued for its functional group tolerance and relatively mild conditions.[8]
-
Palladium Catalyst: A palladium(0) species is required to initiate the catalytic cycle. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligands (e.g., phosphines) is crucial for stabilizing the catalyst and promoting the reaction. For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often required.[9]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
| Reagent/Material | Purpose | Typical Amount (for 0.3 mmol scale) |
| This compound derivative | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 0.45 mmol (1.5 equiv) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Catalyst | 0.015 mmol (5 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.03 mmol (10 mol%) |
| K₃PO₄ (Potassium Phosphate) | Base | 0.9 mmol (3.0 equiv) |
| Anhydrous Dioxane/Water (10:1) | Solvent | 3 mL |
Step-by-Step Methodology:
-
In a reaction vial, combine the 6-chloroindole derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
III. Application in Bioassays: From Derivatized Molecules to Biological Insights
The derivatization of the this compound scaffold is purposeful, aiming to create molecules with specific functions in biological assays. Indole derivatives have been identified as potent apoptosis inducers, enzyme inhibitors, and fluorescent probes.[10][11][12]
A. Generating Libraries for SAR Studies
By systematically varying the substituents at the C5 and C6 positions, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. For example, a library of amides can be created using Protocol 1 with a diverse set of amines (aliphatic, aromatic, cyclic, etc.). Similarly, a range of biaryl compounds can be synthesized via Protocol 3.
Example Application:
A library of amide derivatives of this compound could be screened in a cell-based assay for cytotoxicity against a cancer cell line.[1][13] The results can reveal which functional groups enhance potency.
| Derivative (R group in amide) | EC₅₀ (µM) in T47D Cells[10] |
| 4-Nitrobenzyl | 2.0 |
| 4-Methylbenzyl | 0.1 |
| 4-Chlorobenzyl | 0.5 |
Note: Data is illustrative, based on similar indole scaffolds, and would need to be generated for the specific this compound core.
B. Development of Fluorescent Probes
The indole core itself is fluorescent, and its photophysical properties can be tuned by substitution.[14][15] By coupling a fluorophore to the carboxylic acid, or by creating a new conjugated system via Suzuki coupling, derivatives can be designed as fluorescent probes for cellular imaging or biochemical assays.[12][16]
The overall strategy for developing a molecular probe for bioassays is outlined below.
Caption: Strategy for developing bio-probes from the core scaffold.
C. Use in Cell-Based Assays
Derivatives of indole carboxylic acids have been successfully used in various cell-based assays. For instance, they can be evaluated for their ability to induce apoptosis, inhibit cell proliferation, or modulate specific signaling pathways.[10][17] The derivatization strategy is key to optimizing properties like cell permeability and target engagement. For example, converting the carboxylic acid to a less charged amide or ester can facilitate passage across the cell membrane.
IV. Conclusion
The this compound scaffold is a versatile platform for generating novel chemical entities for bioassays. The strategic derivatization of its carboxylic acid and chloro functionalities, through robust protocols such as amide coupling and Suzuki-Miyaura reactions, provides a powerful toolkit for researchers in drug development and chemical biology. By understanding the chemical principles behind these derivatizations, scientists can rationally design and synthesize molecules to probe complex biological systems, identify new therapeutic leads, and develop innovative diagnostic tools.
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Zhang, H., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(13), 3241-3245. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chemsavers. (n.d.). Indole-5-carboxylic acid. [Link]
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Ma, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 793. [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]
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Dunn, A. R., et al. (2016). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 120(14), 3532–3539. [Link]
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ResearchGate. (n.d.). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. [Link]
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Ikarashi, N., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Metabolites, 11(11), 723. [Link]
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ResearchGate. (n.d.). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. [Link]
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Bou-Moreno, R., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 75-81. [Link]
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Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
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Fleck, C., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(14), 3939-3945. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
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Kim, S., Lee, J. I., & Kim, Y. C. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 50(4), 560–565. [Link]
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Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818. [Link]
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Li, J., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 909180. [Link]
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Janczak, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5342. [Link]
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Narayana, V. K., et al. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PLoS One, 10(7), e0133669. [Link]
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Experimental design for studying the mechanism of action of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Application Note & Protocol
Elucidating the Mechanism of Action of 6-chloro-1-methyl-1H-indole-5-carboxylic acid: A Multi-Phased Experimental Blueprint
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a bioactive small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology.[1] It provides the crucial link between a compound, its molecular target, and the resulting cellular phenotype. This guide outlines a comprehensive, multi-phased experimental strategy to systematically elucidate the MoA of this compound, a novel indole derivative. While the specific biological activity of this compound is uncharacterized, the indole scaffold is a privileged structure known to interact with a variety of biological targets, particularly protein kinases.[2][3] This document therefore presents a logical workflow based on the hypothesis that the compound's primary MoA involves the inhibition of a specific cellular kinase, leading to an anti-proliferative effect. The workflow progresses from unbiased target identification and validation to detailed biochemical characterization and cellular pathway analysis.
Strategic Overview: A Phased Approach to MoA Determination
The journey from a bioactive "hit" to a well-understood "lead" requires a structured investigative process. A phenotype-based discovery, often called "forward chemical genetics," begins with an observed biological effect, and subsequent studies are required to identify the molecular target responsible.[1] Our strategy is organized into three logical phases, designed to build a robust and cohesive understanding of the compound's MoA.
Figure 1: Overall experimental workflow for MoA determination. This diagram illustrates the progression from initial phenotypic observation through target identification, biochemical characterization, and cellular pathway validation to establish a cohesive mechanism of action.
Phase 1: Target Identification and In-Cell Engagement
Rationale: The primary objective of this phase is to move from a general phenotypic observation (e.g., inhibition of cancer cell growth) to the identification of a specific, high-confidence molecular target. It is critical to not only identify potential binding partners but also to confirm that the compound engages this target within the complex and physiologically relevant environment of a living cell.[4][5]
Unbiased Target Identification using Affinity Chromatography
Affinity-based approaches provide a direct method for isolating binding partners from a complex protein mixture, such as a cell lysate.[6][7] This technique remains a widely used and powerful tool for target discovery.[8]
Protocol: Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker at a position non-essential for its biological activity. This linker will be used to immobilize the compound. Covalently attach the linker-modified compound to an activated resin (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Culture and harvest a cell line that is sensitive to the compound's anti-proliferative effects. Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads (mock beads).
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the compound-bead eluate but not the mock-bead eluate. Identify the proteins using mass spectrometry (LC-MS/MS).
Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that confirms direct binding between a compound and its target protein in intact cells or tissues.[9] The principle is that ligand binding stabilizes a protein, resulting in an increased melting temperature.[10][11] This assay is crucial for validating the physiological relevance of the binding interaction identified via affinity chromatography.[12]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Seed cells in multiple dishes. Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash, and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the supernatant fractions by SDS-PAGE and Western blot using an antibody specific for the putative target protein identified in section 1.1 (e.g., "Kinase X").
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.
Table 1: Representative CETSA Data for Putative Target "Kinase X"
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound-Treated) |
| 46 | 100% | 100% |
| 49 | 98% | 100% |
| 52 | 85% | 99% |
| 55 | 52% (Tm) | 91% |
| 58 | 21% | 74% |
| 61 | 5% | 48% (Tm) |
| 64 | 2% | 18% |
Phase 2: In-Depth Biochemical Characterization
Rationale: Once a target has been identified and validated in a cellular context, the next step is to characterize the interaction using purified components. This allows for precise quantification of the compound's potency, binding kinetics, and selectivity, which are critical parameters for drug development.[13]
Potency Determination using an In Vitro Kinase Assay
Assuming the identified target is a protein kinase, a direct enzymatic assay is required to measure its inhibitory activity and determine the half-maximal inhibitory concentration (IC50).[14]
Protocol: In Vitro Kinase Activity Assay
-
Reagents: Obtain purified, active recombinant "Kinase X", its specific peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, the peptide substrate, and the various concentrations of the compound (or vehicle control).
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP (often the Km value for the specific kinase). Incubate at the optimal temperature (e.g., 30°C) for a set period.
-
Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the kinase activity (signal) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Binding Kinetics and Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time quantitative data on biomolecular interactions.[15] It is used to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[16][17]
Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified target protein ("Kinase X") onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject these concentrations sequentially over the sensor chip surface through a microfluidic channel.[18]
-
Data Collection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.[16]
-
Kinetic Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon and koff. The KD is calculated as koff / kon.
Table 2: Representative Biochemical and Biophysical Data
| Parameter | Value | Method |
| IC50 | 75 nM | In Vitro Kinase Assay |
| KD | 58 nM | Surface Plasmon Resonance |
| kon (M-1s-1) | 1.2 x 105 | Surface Plasmon Resonance |
| koff (s-1) | 7.0 x 10-3 | Surface Plasmon Resonance |
Selectivity Assessment via Kinome Profiling
A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound minimizes the risk of off-target effects.[19] Kinome profiling services offer high-throughput screening of an inhibitor against a large panel of protein kinases.[20][21]
Procedure: This is typically performed as a fee-for-service. The compound is submitted to a specialized vendor (e.g., Reaction Biology, Carna Biosciences) and screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The output is typically the percent inhibition for each kinase. Hits (kinases inhibited above a certain threshold, e.g., 50%) are often followed up with full IC50 determinations.
Table 3: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase | % Inhibition | Family |
| Kinase X (Target) | 98% | CMGC |
| CDK2 | 8% | CMGC |
| MAPK1 | 4% | CMGC |
| EGFR | 2% | TK |
| PI3Kα | 1% | Atypical |
Phase 3: Cellular Pathway Analysis
Rationale: This final phase aims to connect the direct, biochemical inhibition of the target kinase to the downstream cellular signaling events that produce the originally observed phenotype. This confirms that the on-target activity is responsible for the compound's biological effect.
Figure 2: Hypothetical signaling pathway. This diagram shows how the compound inhibits "Kinase X", preventing the phosphorylation of its substrate, which in turn blocks the activation of a downstream transcription factor and expression of a reporter gene.
Analysis of Target Activity in Cells
A direct way to show that the compound is active against its target in cells is to measure the phosphorylation status of a known downstream substrate of that kinase.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or mitogen known to activate "Kinase X".
-
Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE and perform a Western blot. Probe one membrane with an antibody specific to the phosphorylated form of the substrate and another membrane with an antibody for the total amount of the substrate protein.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates that the compound is inhibiting the kinase's activity in the cell.
Quantifying Downstream Pathway Inhibition with a Reporter Gene Assay
Reporter gene assays are a sensitive and quantitative method to measure the activity of a specific signaling pathway.[22][23] A construct is used where a transcriptional response element, controlled by the pathway of interest, drives the expression of an easily measurable protein like luciferase.[24][25]
Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect cells with two plasmids:
-
An experimental reporter plasmid containing the luciferase gene downstream of a promoter with binding sites for the transcription factor activated by "Kinase X".
-
A control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment: After allowing the cells to recover and express the reporters, treat them with a serial dilution of the compound.
-
Pathway Stimulation: Stimulate the cells to activate the "Kinase X" pathway.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the experimental reporter signal (Firefly luciferase) to the control reporter signal (Renilla luciferase). Plot the normalized activity versus compound concentration to determine the cellular EC50.
Table 4: Representative Reporter Gene Assay Data
| Compound Conc. (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 15,400 | 0% |
| 1 | 15,150 | 2% |
| 10 | 12,320 | 20% |
| 100 | 7,623 | 51% |
| 1000 | 1,108 | 93% |
| 10000 | 450 | 97% |
Conclusion
References
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- University College London. (n.d.). Target Identification and Validation (Small Molecules).
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Application Notes and Protocols for 6-Chloro-1-methyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that bind to a wide array of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific, highly versatile building block: 6-chloro-1-methyl-1H-indole-5-carboxylic acid . The introduction of a chlorine atom at the 6-position can significantly enhance binding affinity and modulate metabolic stability, while the N-methylation prevents the formation of certain metabolites and can improve cell permeability. The carboxylic acid at the 5-position serves as a critical synthetic handle, enabling the facile creation of diverse libraries of amides, esters, and other derivatives. This application note will provide a comprehensive overview of the synthesis, key medicinal chemistry applications, and detailed experimental protocols for leveraging this powerful scaffold in drug discovery programs.
Chemical Synthesis and Derivatization
The utility of this compound begins with its synthesis and subsequent derivatization. The following protocols outline the N-methylation of the parent indole and a standard method for creating a diverse amide library.
Protocol 1: Synthesis of this compound
This protocol describes the N-methylation of 6-chloro-1H-indole-5-carboxylic acid, a common and effective transformation. The use of a strong base like sodium hydride (NaH) deprotonates the indole nitrogen, forming a nucleophilic anion that readily reacts with an electrophilic methyl source like methyl iodide.
Materials:
-
6-chloro-1H-indole-5-carboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 3-4).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]
Protocol 2: General Procedure for Amide Library Synthesis
The carboxylic acid moiety is an ideal starting point for generating a diverse library of amides. Amide bond formation is one of the most common reactions in medicinal chemistry. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a robust and widely used method.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (1.1 eq per reaction)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Finally, add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography on silica gel to obtain the desired compound.
Diagram of Amide Synthesis Workflow
Caption: Workflow for parallel amide synthesis.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile starting point for developing inhibitors and modulators for various therapeutic targets. Below are key application areas with associated biological assay protocols.
AMPK Activators for Metabolic Diseases
Rationale: AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, making it a high-value target for treating metabolic disorders like type 2 diabetes and diabetic nephropathy. A potent, direct activator of AMPK, PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), highlights the potential of the 6-chloroindole core in this therapeutic area. While PF-06409577 is a 3-carboxylic acid, the core scaffold demonstrates the utility of the 6-chloroindole moiety for this target. The 5-carboxylic acid of our title compound can be used to explore alternative interactions within the kinase binding site or to attach different aryl groups via Suzuki coupling at other positions, followed by conversion to the 3-carboxylic acid.
SAR Insights:
-
6-Chloro Group: The chloro substituent is often crucial for potency, likely engaging in favorable interactions within a hydrophobic pocket of the target protein.
-
Indole Core: The indole serves as a rigid scaffold to correctly orient the key pharmacophoric elements.
-
Carboxylic Acid: The carboxylate group typically forms a key salt bridge or hydrogen bond interaction with a basic residue in the kinase active site.
-
5-Position Derivatization: Amide derivatives at the 5-position can be used to probe for additional binding interactions and to modulate physicochemical properties like solubility and cell permeability.
Table 1: Representative AMPK Activation Data
| Compound ID | Scaffold | Modification | Target | Assay Format | EC₅₀ (nM) |
| PF-06409577 | 6-Chloro-1H-indole-3-carboxylic acid | 5-Aryl substitution | AMPK | TR-FRET | 15 |
| A-769662 | Thienopyridone | N/A | AMPK | TR-FRET | 300 |
| Compound C | Pyrazolopyrimidine | N/A (Inhibitor) | AMPK | TR-FRET | 25 (IC₅₀) |
Protocol 3: AMPK Activation TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, robust, and well-suited for high-throughput screening. This protocol is designed to measure the activation of AMPK by monitoring the phosphorylation of a peptide substrate.[3][4]
Materials:
-
Recombinant human AMPK (e.g., α₁β₁γ₁)
-
Fluorescein-labeled peptide substrate (e.g., CREBtide)
-
ATP
-
Terbium-labeled anti-phospho-peptide antibody
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay buffer containing EDTA and the terbium-labeled antibody
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare a serial dilution of the test compounds (derived from this compound) in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound solution.
-
Add 5 µL of a solution containing AMPK enzyme (e.g., 1.1 nM final concentration) and the fluorescein-labeled substrate (e.g., 400 nM final concentration) in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (e.g., 50 µM final concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer (final EDTA concentration 10 mM, final antibody concentration 1 nM).
-
Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor at ~620 nm, acceptor at ~665 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against compound concentration to determine the EC₅₀ value.
AMPK Activation Pathway
Caption: Simplified AMPK activation pathway.
Anticonvulsant Agents
Rationale: Epilepsy is a prevalent neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. Indole derivatives have shown promise as anticonvulsant agents. The Maximal Electroshock (MES) seizure model is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures, often by modulating voltage-gated sodium channels.
SAR Insights:
-
Indole Core: The indole nucleus is a common feature in many CNS-active compounds.
-
Carboxamide Moiety: The conversion of the carboxylic acid to an amide is a key step. The nature of the amine substituent (R groups on the amide nitrogen) is critical for activity and can influence lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Substitution Pattern: Studies on related indole-2-carboxamides suggest that chloro or fluoro groups at the 5-position and small alkyl groups at the 3-position can enhance potency at CNS targets like the CB1 receptor, providing a starting point for SAR exploration in the anticonvulsant space.[1][4][5]
Protocol 4: Maximal Electroshock (MES) Seizure Model in Mice
This protocol describes the standard MES test to evaluate the anticonvulsant potential of novel compounds.[3][6][7][8] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Positive control (e.g., Phenytoin, 20 mg/kg)
-
Vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment. House them with free access to food and water.
-
Dosing: On the day of the experiment, divide mice into groups (n=8-10 per group). Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral). The time between dosing and seizure induction should be based on the expected time to peak plasma/brain concentration of the compound.
-
Seizure Induction: At the predetermined time post-dosing, apply one drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Position the corneal electrodes on the eyes of the restrained mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the characteristic seizure pattern: a brief period of tonic flexion, followed by tonic extension of the hindlimbs, and finally a clonic phase.
-
Scoring: The primary endpoint is the presence or absence of tonic hindlimb extension. An animal is considered "protected" if it fails to exhibit this phase.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.
Serotonin 5-HT₂C Receptor Antagonists
Rationale: The serotonin 5-HT₂C receptor is a validated target for the treatment of various CNS disorders, including anxiety, depression, and schizophrenia. Antagonists of this receptor have shown therapeutic potential. The structurally related 6-chloro-indoline scaffold has been successfully employed to develop selective 5-HT₂C antagonists, suggesting that the this compound core is an excellent starting point for exploring this target class.
SAR Insights:
-
6-Chloro Group: As with other targets, the chloro group is likely important for affinity.
-
Amide Linker: The 5-carboxamide serves as a linker to introduce larger, often basic, moieties that can interact with key residues in the receptor binding pocket.
-
Terminal Group: The nature of the amine used to form the carboxamide is critical. Often, these are larger cyclic amines or aromatic amines that can form specific interactions deep within the receptor.
Protocol 5: 5-HT₂C Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT₂C receptor. It measures the ability of a test compound to displace a known radiolabeled antagonist, such as [³H]-Mesulergine.[9][10]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells)
-
[³H]-Mesulergine (Radioligand)
-
Mianserin (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing the 5-HT₂C receptor on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL [³H]-Mesulergine.
-
Non-specific Binding: 150 µL membrane suspension + 50 µL Mianserin (10 µM final concentration) + 50 µL [³H]-Mesulergine.
-
Competition: 150 µL membrane suspension + 50 µL test compound (at various concentrations) + 50 µL [³H]-Mesulergine. (The final concentration of [³H]-Mesulergine should be at or near its K_d value).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 4 x 300 µL of 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filter mats in vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic substitution pattern provides a robust starting point for creating diverse chemical libraries targeting a range of diseases. The synthetic accessibility of this scaffold, combined with the power of the biological assays detailed herein, offers researchers a clear path to explore novel chemical space and develop next-generation therapeutics for metabolic, neurological, and other disorders. The protocols and insights provided in this guide are intended to empower drug discovery professionals to effectively harness the potential of this privileged chemical scaffold.
References
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Pharmacology Discovery Services. "Seizure, Maximal Electroshock, Mouse." Accessed January 15, 2026. [Link]
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- Löscher, W. "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs." Epilepsy Research, vol. 96, no. 1-2, 2011, pp. 1-16.
- Castel-Branco, M. M., et al. "Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents." Methods in Molecular Biology, vol. 2139, 2020, pp. 211-226.
- Gant, T. G., et al. "Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators." Bioorganic & Medicinal Chemistry, vol. 23, no. 9, 2015, pp. 2195-2203.
- Hurst, D. P., et al. "Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1)." Journal of Medicinal Chemistry, vol. 56, no. 21, 2013, pp. 8914-8939.
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Journal of Basic and Applied Research in Biomedicine. "437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives." Accessed January 15, 2026. [Link]
- Meng, Q., et al. "Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives." Bioorganic Chemistry, vol. 134, 2023, p. 106430.
- Li, A., et al.
- Google Patents.
-
Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Accessed January 15, 2026. [Link]
- Google Patents.
- Sittampalam, G. S., et al. "Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology." Assay Guidance Manual, 2004.
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Application Notes & Protocols: Safe Handling and Storage of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Introduction and Hazard Analysis
6-chloro-1-methyl-1H-indole-5-carboxylic acid is a specialized heterocyclic compound utilized in synthetic chemistry, particularly as a building block in pharmaceutical research and development.[1] Its structure, which combines a chlorinated indole core with a carboxylic acid functional group, dictates its reactivity and also necessitates specific safety protocols.[1][2] The indole scaffold is a privileged structure in many biologically active molecules, suggesting that this compound and its derivatives could have significant physiological effects.[3]
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks stem from its irritant properties and the potential for adverse reactions if not handled under controlled conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage these risks effectively.
Mechanistic Basis for Hazards
The hazard profile of this compound is derived from its constituent chemical moieties:
-
Chlorinated Aromatic System: The presence of a chlorine atom on the indole ring enhances the molecule's lipophilicity and can influence its metabolic stability and toxicological profile. Halogenated organic compounds require careful handling to prevent environmental release and potential for bioaccumulation.[4] Upon combustion, they can also produce hazardous byproducts like hydrogen chloride.[4][5]
-
Carboxylic Acid Group: While generally considered weak acids, carboxylic acids can be corrosive or irritating to skin and mucous membranes.[6][7] This functional group dictates its acidic properties and its incompatibility with bases.
-
Indole Nucleus: The indole ring itself is a π-excessive heterocycle, making it reactive toward electrophiles.[8] This inherent reactivity is harnessed in synthesis but requires an awareness of potential undesired side reactions.
Physicochemical and Hazard Data
The following tables summarize the key identification and safety information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 431062-03-2 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol [9] |
| Appearance | Solid[9] |
| GHS Hazard Classification & Statements | Source |
| H315: Skin Corrosion/Irritation, Category 2 (Causes skin irritation) | Apollo Scientific SDS |
| H319: Serious Eye Damage/Eye Irritation, Category 2 (Causes serious eye irritation) | Apollo Scientific SDS |
| H335: Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation) | Apollo Scientific SDS |
Risk Mitigation and the Hierarchy of Controls
To ensure personnel safety and experimental integrity, a structured approach to risk management is mandatory. The hierarchy of controls is a systematic model that prioritizes the most effective safety measures. It is essential to consider and implement these controls from the top down.
Caption: Hierarchy of controls applied to handling the target compound.
For this specific compound, Elimination and Substitution are not viable as it is the required reagent. Therefore, the focus is placed firmly on robust Engineering Controls, stringent Administrative Procedures, and mandatory Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final barrier between the researcher and the chemical hazard.[10] Insufficient or incorrect PPE can lead to direct exposure and injury. All personnel must be trained on the proper use, removal, and disposal of PPE.[11][12]
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1-compliant safety glasses | Nitrile or Neoprene gloves | Full-length lab coat | Not required if container is sealed |
| Weighing (Solid) | Chemical splash goggles | Nitrile or Neoprene gloves | Full-length lab coat | Mandatory use of chemical fume hood or ventilated balance enclosure |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Mandatory use of chemical fume hood |
| Reaction Workup | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Mandatory use of chemical fume hood |
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for minimizing exposure and ensuring reproducible results.
SOP 4.1: Weighing and Transfer of Solid Compound
This protocol is designed to prevent the generation and inhalation of airborne particulates and to avoid cross-contamination.
-
Preparation: Don all required PPE as specified in Table 3. Ensure a chemical fume hood or ventilated balance enclosure is certified and operational.
-
Staging: Place a clean weighing vessel, spatula, and a labeled, sealable receiving container inside the ventilated enclosure.
-
Tare: Close the doors of the analytical balance and tare the weighing vessel.
-
Transfer: Retrieve the stock container of this compound. Inside the enclosure, carefully open the container.
-
Weighing: Using a clean spatula, transfer the desired amount of solid to the weighing vessel. Avoid any abrupt movements that could create dust.[13]
-
Sealing: Securely close the stock container.
-
Cleanup: Carefully transfer the weighed solid to the receiving container and seal it. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the spatula, weighing vessel, and any surfaces within the enclosure that may have been exposed.
-
Disposal: Dispose of the wipe and any contaminated gloves in the designated solid hazardous waste container.
-
Final Wash: Wash hands thoroughly with soap and water after exiting the lab.[13][14]
Caption: Decision and action flow for emergency exposure response.
SOP 6.2: Spill Containment and Cleanup
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, prevent the spread of the spill. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste. [13][15]4. Decontaminate: Clean the spill area with a suitable solvent (e.g., water, ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup (wipes, gloves, etc.) must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including unused material, contaminated labware, and cleanup debris, must be treated as hazardous chemical waste. [13]* Labeling: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name.
-
Disposal Route: Dispose of the waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing. [15][16]* Prohibition: Do not discharge any amount of this chemical into drains, sewer systems, or the environment. [15][16]
References
-
Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols. ACS Publications. [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [Link]
-
SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS. ACS Publications. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal Protective Equipment. Carnegie Mellon University Environmental Health & Safety. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Material Safety Data Sheet. Miaodian Stationery (Ningbo) Co., Ltd. [Link]
-
Personal Protective Equipment. Auburn University. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]
-
Chlorine poisoning. FloridaHealthFinder.gov. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]
-
Chlorine Toxicity Treatment & Management. Medscape. [Link]
-
Chlorine Emergency Department/Hospital Management. Chemical Hazards Emergency Medical Management (CHEMM). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9 [sigmaaldrich.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, scientifically-grounded workflow, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.
Overview of Synthetic Strategy
This compound is a valuable substituted indole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in bioactive molecules.[1][2] A direct, one-pot synthesis for this specific molecule is not prominently described, necessitating a robust, multi-step approach.
The recommended strategy involves a three-stage process:
-
Indole Core Formation: Building the 6-chloro-1H-indole-5-carboxylate scaffold using a Japp-Klingemann reaction followed by a Fischer indole cyclization. This classic approach offers reliability and access to the desired substitution pattern.[3]
-
N-Methylation: Introduction of the methyl group onto the indole nitrogen. This step is performed on the ester intermediate to prevent competitive O-alkylation of the carboxylic acid.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Synthetic Workflow Diagram
Caption: Proposed three-stage synthesis pathway.
Detailed Experimental Protocols
These protocols are synthesized from established methodologies for similar transformations.[3][4] Researchers should perform their own risk assessment before starting any new procedure.
Protocol 1: Synthesis of Ethyl 6-chloro-1H-indole-5-carboxylate
This stage utilizes a one-pot Japp-Klingemann/Fischer indole synthesis.
Step-by-Step Methodology:
-
Diazotization: In a three-necked flask cooled to 0-5 °C, dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate, larger flask, dissolve ethyl (2-chloroaceto)acetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the solution from step 2. Maintain the temperature below 10 °C and stir for 2-3 hours. The formation of a hydrazone intermediate should occur.
-
Cyclization: Slowly and carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. The crude product may precipitate. Filter the solid or extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Protocol 2: N-Methylation of Ethyl 6-chloro-1H-indole-5-carboxylate
Causality: The indole N-H bond is weakly acidic and requires a strong base for deprotonation. Sodium hydride (NaH) is ideal as it is a non-nucleophilic base, preventing side reactions. The reaction must be anhydrous as NaH reacts violently with water.[4]
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.
-
Add anhydrous dimethylformamide (DMF) to the flask, followed by a solution of ethyl 6-chloro-1H-indole-5-carboxylate (1.0 eq) in anhydrous DMF, dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Effervescence (H₂ gas) should be observed as the indole is deprotonated.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Saponification to Yield the Final Product
Step-by-Step Methodology:
-
Dissolve the crude ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl. A precipitate should form.
-
Purification: Filter the solid product, wash it with cold water, and dry it under vacuum to obtain this compound.
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| 1. Indole Formation | 4-chloro-2-methylaniline, NaNO₂, Ethyl (2-chloroaceto)acetate, H₂SO₄ | EtOH / H₂O | 0-100 | 4-8 |
| 2. N-Methylation | NaH, Methyl Iodide | Anhydrous DMF | 0 to RT | 12-16 |
| 3. Saponification | NaOH | EtOH / H₂O | 80-90 | 2-4 |
Troubleshooting Guide
Low yields and impurities are common challenges in multi-step organic synthesis.[5] This guide addresses specific issues you may encounter.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Question & Answer Troubleshooting
Q1: My Fischer Indole Synthesis (Protocol 1) yield is very low. What went wrong?
-
Possible Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the salt can decompose, leading to a lower yield.
-
Solution: Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. Ensure all solutions are pre-chilled.
-
-
Possible Cause 2: Harsh Cyclization Conditions. Strong acids like concentrated H₂SO₄ at high temperatures can cause degradation of the indole ring, which is susceptible to polymerization or oxidation under harsh acidic conditions.
-
Solution: Consider using a milder catalyst like polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, lower the reaction temperature and increase the reaction time, monitoring carefully by TLC.[5]
-
Q2: The N-methylation reaction (Protocol 2) is incomplete, and I recover a lot of starting material.
-
Possible Cause 1: Inactive Base. Sodium hydride is highly reactive and can be deactivated by moisture. If the reagents or solvent are not perfectly anhydrous, the NaH will be quenched before it can deprotonate the indole.
-
Solution: Use a fresh bottle of NaH. Ensure your DMF is from a sealed bottle or has been dried over molecular sieves. Flame-dry all glassware and run the reaction under a positive pressure of an inert gas.
-
-
Possible Cause 2: Insufficient Deprotonation Time. The deprotonation of the indole nitrogen may be slow.
-
Solution: After adding the indole solution to the NaH suspension, allow it to stir for at least 1-2 hours at room temperature before adding the methyl iodide to ensure complete formation of the indolide anion.
-
Q3: During purification after N-methylation, I see a side-product with a similar polarity to my desired product. What could it be?
-
Possible Cause: C-Methylation. While N-alkylation is kinetically favored for the indolide anion, some C3-alkylation can occur, especially if the reaction conditions are not optimized. This is a known side reaction in indole chemistry.
-
Solution: Ensure the methyl iodide is added slowly at a low temperature (0 °C) to favor N-alkylation. Using a more polar, aprotic solvent like DMF generally promotes N-alkylation over C-alkylation.
-
Q4: The final saponification (Protocol 3) gives a poor yield, and the product is difficult to isolate.
-
Possible Cause 1: Incomplete Hydrolysis. The ester hydrolysis may require more forcing conditions or longer reaction times to go to completion.
-
Solution: Increase the reflux time and monitor by TLC until all the starting ester is consumed. You can also increase the concentration of NaOH or add a co-solvent like THF to improve solubility.
-
-
Possible Cause 2: Product Loss During Work-up. The carboxylic acid product may have some solubility in the aqueous layer, especially if the volume is large or the pH is not sufficiently low.
-
Solution: After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation. If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate. Ensure the pH is brought down to 2-3 for complete protonation.
-
Frequently Asked Questions (FAQs)
Q: Why is it recommended to methylate the ester intermediate instead of the indole with the carboxylic acid already present? A: This is a crucial strategic decision. If you attempt to deprotonate the indole nitrogen in the presence of a free carboxylic acid, the base will deprotonate the more acidic carboxylic acid first. Subsequent addition of methyl iodide would lead to the formation of the methyl ester (O-methylation), not the desired N-methylated product. By protecting the carboxylic acid as an ethyl ester, the indole nitrogen becomes the most acidic site available for deprotonation by a strong base like NaH, directing methylation to the desired position.
Q: What are the main safety precautions for this synthesis? A: Key hazards include:
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle only in an inert atmosphere and in a fume hood.
-
Methyl Iodide (CH₃I): A potent alkylating agent, toxic, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).[6]
-
Strong Acids (H₂SO₄, PPA): Highly corrosive. Add slowly to reaction mixtures to control exotherms.
Q: Can I use a different methylating agent instead of methyl iodide? A: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a common alternative. It is less volatile than methyl iodide but is also highly toxic and must be handled with extreme care. The reaction conditions would be similar.
Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase of ethyl acetate and hexane, adjusting the ratio for each step to achieve good separation (Rf values between 0.3-0.6). Visualize spots using a UV lamp (254 nm), as indole derivatives are typically UV-active.
References
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072.
-
BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an O-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. DOI: 10.1016/j.bmcl.2004.01.110.
-
Kravchenko, D. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536. DOI: 10.3390/molecules28083536.
-
BenchChem. (n.d.). 6-chloro-1H-indole-5-carboxylic acid | 256935-86-1.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole-5-carboxylic Acid: Properties, Sources, and Uses.
-
Buller, A. R., et al. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. DOI: 10.1021/acscatal.5c07839.
-
ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?
-
Majumdar, K. C., & Chattopadhyay, B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33544-33595. DOI: 10.1039/D1RA05972F.
-
Horning, E. C., & Muchowski, J. M. (1953). 1-Methylindole. Organic Syntheses, 33, 76. DOI: 10.15227/orgsyn.033.0076.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 6-chloro-1-methyl-1H-indole-5-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry, and its purity is paramount for successful downstream applications. This document is structured as a dynamic troubleshooting resource, moving from common diagnostic questions to detailed purification protocols. Our goal is to provide not just steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: FAQs - Initial Diagnosis of Common Purity Issues
This section addresses the most frequently encountered issues observed in the crude product post-synthesis.
Q1: My isolated solid is off-white, pink, or brownish, but I expect a white powder. What's the cause?
A: This is a classic sign of indole oxidation. The electron-rich indole ring is susceptible to air oxidation, which can be accelerated by light and residual acid from the synthesis.[1][2] This process forms highly colored, often polymeric, impurities. While these are typically present in small amounts, their intense color can be misleading.
-
Immediate Action: Store your crude product protected from light and under an inert atmosphere (like nitrogen or argon) if possible, especially if it will not be purified immediately.[1]
-
Troubleshooting: The primary method to remove these colored impurities is treatment with activated charcoal during recrystallization.[1] The charcoal has a high surface area that adsorbs the large, flat, colored molecules. However, use it judiciously, as excessive charcoal can also adsorb your desired product, leading to yield loss.
Q2: My mass spectrometry results show a significant peak at M-35, corresponding to a dechlorinated impurity. How can I prevent this?
A: The presence of a dechlorinated species, 1-methyl-1H-indole-5-carboxylic acid, is a common process-related impurity. This typically occurs if your synthesis involves a catalytic hydrogenation step (e.g., using Palladium on carbon, Pd/C) to reduce another functional group on the molecule. Catalytic hydrogenation can inadvertently cause dehalogenation of aryl chlorides.[3][4]
-
Causality: The palladium catalyst can facilitate the reductive cleavage of the C-Cl bond. This side reaction is often exacerbated by prolonged reaction times or elevated hydrogen pressure.[3]
-
Prevention & Mitigation: If this impurity is forming during synthesis, you may need to re-optimize the reductive step by screening catalysts, lowering the reaction time, or using alternative reduction methods that are less prone to dehalogenation. During purification, separating this impurity can be challenging due to its similar structure.
Q3: I'm observing a peak for a decarboxylated product (6-chloro-1-methyl-1H-indole). What conditions cause this?
A: Indole carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic conditions or high temperatures.[5][6] The indole ring can activate the C5 position for electrophilic substitution, and under acidic conditions, protonation can facilitate the loss of CO2.
-
Preventative Measures: Avoid exposing your compound to strong acids for extended periods, particularly at elevated temperatures, during both work-up and purification. If purification requires heat (like recrystallization), minimize the time the compound spends in a hot solution.
Q4: My crude product seems to contain unreacted starting materials. What's the best way to remove them?
A: This indicates an incomplete reaction. The best purification strategy depends on the nature of the starting materials. For instance, in a Fischer indole synthesis, you might have residual arylhydrazine or ketone precursors.[7]
-
Strategy: An acid-base extraction is often highly effective. Your product is a carboxylic acid and will be soluble in a basic aqueous solution (e.g., sodium bicarbonate), while many common organic precursors (like ketones) will remain in the organic layer. This allows for a clean separation before proceeding to crystallization or chromatography.
Section 2: Troubleshooting Guide - Purification Workflows
This section provides solutions to common problems encountered during specific purification techniques.
Workflow A: Purification by Recrystallization
Recrystallization is the preferred method for obtaining highly pure crystalline material if a suitable solvent system can be found.
Q1: I can't find a single solvent that works. The compound is either too soluble, even when cold, or insoluble, even when hot. What should I do?
A: This is a common scenario for molecules with mixed polarity like yours. The solution is to use a two-solvent (or multi-solvent) system.[1]
-
Principle: You need a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").
-
Execution: Dissolve your crude product in a minimal amount of the hot soluble solvent. Then, slowly add the anti-solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a drop or two of the soluble solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Q2: My product "oils out" during cooling instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid instead of forming a crystal lattice.[1]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "soluble solvent" to make the solution more dilute.
-
Cool the solution much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. Insulating the flask can help.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Add a seed crystal of pure product if you have one.
-
Workflow B: Purification by Flash Column Chromatography
Chromatography is necessary when impurities are too similar in structure for recrystallization to be effective, such as with the dechlorinated impurity.
Q1: My compound is streaking badly on the silica TLC plate and column, giving poor separation. Why?
A: This is a hallmark of acidic compounds on silica gel. The carboxylic acid group on your molecule strongly interacts with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to tailing or streaking.
-
Solution: Add a small amount of a volatile acid to your eluent system. Typically, 0.5-1% acetic acid or formic acid is sufficient.
-
Mechanism: The added acid protonates the silica surface, reducing the ionic interaction between your carboxylic acid and the stationary phase. This results in sharper bands and significantly improved separation.
Q2: The dechlorinated impurity is running very close to my product (similar Rf values). How can I improve the separation?
A: This is a challenging separation. Since the only difference is a chlorine atom, the polarity difference is minimal.
-
Optimization Strategies:
-
Fine-tune the Eluent: Test a variety of solvent systems with slightly different polarities. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[8]
-
Use a Long Column: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Consider Reverse-Phase Chromatography: If normal-phase silica is not working, reverse-phase (C18) chromatography is an excellent alternative.[9] The separation mechanism is based on hydrophobicity. Your product, being more halogenated, might be slightly more non-polar and could separate more effectively from the less hydrophobic dechlorinated impurity in a water/acetonitrile or water/methanol mobile phase.[9]
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Activated Charcoal Treatment and Recrystallization
This protocol is designed to remove colored impurities and purify the product.
-
Solvent Selection: Identify a suitable solvent or two-solvent system (e.g., ethanol/water, or ethyl acetate/heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot "soluble solvent" until the solid fully dissolves.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the crude product's weight). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal. It must be done quickly to prevent the product from crystallizing in the funnel.[1]
-
Crystallization: If using a two-solvent system, add the "anti-solvent" dropwise until turbidity appears. Add a drop of the soluble solvent to clarify, then cover the flask and allow it to cool slowly to room temperature, and finally in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
SOP 2: Acid-Base Extraction for Impurity Removal
This protocol is ideal for removing neutral or basic impurities from your acidic product.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is ~2. Your product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Section 4: Data & Visualization
Table 1: Summary of Potential Impurities and Diagnostic Signatures
| Impurity Name | Chemical Structure | Likely Origin | Diagnostic Signature (e.g., in LC-MS) |
| Starting Materials | Varies | Incomplete Reaction | Peaks corresponding to the exact mass of precursors. |
| 1-methyl-1H-indole-5-carboxylic acid | C₁₀H₉NO₂ | Dechlorination during synthesis | [M+H]⁺ peak at ~m/z 176.07, approx. 35.5 amu less than the product. |
| 6-chloro-1-methyl-1H-indole | C₉H₈ClN | Decarboxylation (heat/acid) | [M+H]⁺ peak at ~m/z 166.04, approx. 44 amu less than the product. |
| Oxidation Products | Complex/Polymeric | Air/light exposure | Often appear as broad, late-eluting peaks or baseline noise. Visual discoloration of the solid.[2] |
Diagrams
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives.
- Fakruddin, M., et al. (2012). Microbial Degradation of Indole and Its Derivatives. SciSpace.
- Fakruddin, M., et al. (2012). Microbial Degradation of Indole and Its Derivatives. ResearchGate.
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669.
- Mcgrath, K. (2017). What do common indole impurities look like? ResearchGate.
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 86-103.
- Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689.
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5.
- Alexander, R., et al. (1976). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (6), 681-685.
- Reddit User Post. (2021). Problems with Fischer indole synthesis. r/Chempros on Reddit.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- Hughes, G. K., & Lions, F. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(1), 109-113.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming solubility issues with 6-chloro-1-methyl-1H-indole-5-carboxylic acid in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Introduction
Welcome to the technical support center for 6-chloro-1-methyl-1H-indole-5-carboxylic acid. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in experimental settings hinges on overcoming practical hurdles like aqueous solubility. This guide is designed with full editorial control to provide you with in-depth, field-proven insights and troubleshooting strategies to address the specific challenges you may encounter when working with this compound. Our approach is grounded in scientific expertise, ensuring that every recommendation is not just a step-to-step protocol but a well-reasoned, scientifically validated solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a heterocyclic compound featuring an indole core, a structure prevalent in many biologically active molecules. Its key structural features include a carboxylic acid group, a chloro substituent, and an N-methyl group. These moieties contribute to a molecular structure that is largely non-polar, which often results in poor solubility in aqueous solutions. For researchers, this low solubility can be a significant bottleneck, impeding the preparation of stock solutions and uniform dosing in aqueous-based biological assays, leading to inconsistent and unreliable experimental outcomes.
Q2: I've observed that my compound is not dissolving in my aqueous buffer. What is the first thing I should consider?
A2: The first and most critical parameter to consider is the pH of your aqueous solution. This compound is an acidic compound due to its carboxylic acid group. The solubility of carboxylic acids in water is significantly influenced by pH.[1] At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, protonated form (COOH), which is less soluble. By increasing the pH to a level above the pKa, the carboxylic acid group will deprotonate to form the carboxylate salt (COO-), which is an ionic and therefore more water-soluble species.[1][2]
Q3: What is the pKa of this compound?
Q4: Can I use an organic solvent to dissolve the compound first?
A4: Yes, this is a highly recommended and common practice. Creating a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a standard procedure for compounds with low aqueous solubility.[6] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying (typically <0.5% v/v).[6]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Issue: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common issue that arises when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Methodologies
Method 1: pH-Adjusted Aqueous Solution Preparation
This method is suitable for preparing aqueous solutions directly, without the use of organic co-solvents.
Principle of Causality: By increasing the pH of the solution to approximately two pH units above the compound's pKa, we shift the equilibrium towards the deprotonated, more soluble carboxylate form.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Step-by-Step Protocol:
-
Initial Slurry: Weigh the desired amount of the compound and add it to a beaker containing approximately 80% of the final desired volume of high-purity water. This will form a slurry.
-
pH Adjustment: While stirring, slowly add the 0.1 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: Continue adding NaOH until the compound fully dissolves. The pH at which complete dissolution occurs should be noted. For this compound, aim for a final pH of approximately 6.5 or higher.
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask. Bring the solution to the final desired volume with high-purity water.
-
Final pH Check: Measure the pH of the final solution and adjust if necessary.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
Method 2: Co-Solvent Stock Solution Preparation
This is the most common method for compounds with poor aqueous solubility and is ideal for preparing concentrated stock solutions for use in biological assays.
Principle of Causality: Organic solvents like DMSO can dissolve non-polar compounds by reducing the overall polarity of the solvent environment and disrupting the hydrogen-bonding network of water, which makes it more favorable for the solute to dissolve.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Vortex mixer
-
Appropriate storage vials
Step-by-Step Protocol:
-
Weighing: Accurately weigh the desired amount of the compound and place it in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but ensure the compound is stable at this temperature.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize degradation and evaporation.
Critical Note for Biological Assays: When diluting the DMSO stock into your aqueous assay buffer, add the stock solution to the buffer while vortexing or stirring to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.[6]
Method 3: Solubility Enhancement with Cyclodextrins
For applications requiring higher concentrations in aqueous media where pH adjustment or co-solvents are not viable, cyclodextrins can be employed.
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar indole portion of the compound can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in water.[4][8][9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration of the cyclodextrin will depend on the desired final concentration of the compound and the stoichiometry of the complex formation, which may need to be determined empirically. A 10-40% (w/v) solution of HP-β-CD is a common starting point.
-
Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.
-
Complexation: Continue stirring the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may accelerate this process.
-
Filtration: Filter the solution to remove any undissolved compound.
Data Summary Table
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₀H₈ClNO₂ | --- |
| Molecular Weight | 209.63 g/mol | --- |
| CAS Number | 431062-03-2 | |
| Predicted pKa | 3.5 - 4.5 | Based on chemical structure; experimental value not available. |
| Recommended Solvents | DMSO, DMF, Ethanol | For stock solution preparation. |
| Aqueous Solubility | Poor | Significantly increases with pH > 6.5. |
Conclusion
Overcoming the solubility challenges of this compound is achievable through systematic and scientifically informed approaches. By understanding the physicochemical properties of the compound and the principles behind various solubilization techniques, researchers can confidently prepare solutions suitable for a wide range of experimental applications. This guide provides a foundation for troubleshooting and protocol development, empowering you to achieve reliable and reproducible results.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Arun, R. S., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Grigoraș, C. G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Jadhav, P., et al. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
- Paul, B. K., & Guchhait, N. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
- ACD/Labs. (n.d.).
- Brainly. (2023, July 11). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
- Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.).
- ACD/Labs. (2025, July 24).
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
- Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Shrivastava, A., & Gupta, V. B. (2011). Methods for the enhancement of solubility of poorly soluble drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- TargetMol. (n.d.). Indole-3-carboxylic acid | Endogenous Metabolite.
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- Organic Chemistry D
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
Sources
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
Stability of 6-chloro-1-methyl-1H-indole-5-carboxylic acid under different experimental conditions
Answering the user's request.## Technical Support Center: Stability of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Document ID: TSC-2026-01-15-CMIC Version: 1.0
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Understanding the stability profile of a molecule is critical for ensuring the reliability of experimental results, developing robust analytical methods, and designing stable formulations. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols for performing forced degradation studies. Our goal is to empower you with the knowledge to anticipate challenges, interpret your findings accurately, and handle this compound with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is advisable to protect it from light and moisture. For laboratory-scale quantities, storage in a desiccator at 2-8°C is recommended.
Q2: How does pH influence the stability of the compound in solution?
The compound possesses a carboxylic acid group, making its solubility and stability pH-dependent. In highly alkaline or acidic solutions, particularly at elevated temperatures, the compound may be susceptible to degradation. The indole ring itself can be sensitive to strong acidic conditions. Furthermore, studies on various indolecarboxylic acids show that pH can significantly affect their electronic and photophysical properties, which may influence their stability.[2]
Q3: Is this compound sensitive to light?
Yes, indole derivatives are frequently susceptible to photodecomposition.[3][4] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of colored degradants and a loss of purity. It is crucial to prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.[5]
Q4: What is the primary degradation pathway I should be concerned about?
The indole ring is electron-rich and thus prone to oxidation.[6] The most likely degradation pathway under oxidative stress (e.g., exposure to air, peroxides) is the oxidation of the pyrrole ring, typically at the C2 position, to form the corresponding 2-oxindole derivative.[6][7] This is a common transformation for many indole-containing compounds.[8][9]
Q5: Can this compound degrade at high temperatures?
Yes, two potential thermal degradation pathways exist. Firstly, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[10][11] Secondly, while the indole core is relatively heat-stable, prolonged exposure to very high temperatures, especially in solution, can lead to complex degradation pathways.[12]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My solution of the compound is turning yellow/brown upon standing.
-
Probable Cause: This is a classic sign of oxidation or photodecomposition. Indole compounds often form colored oligomeric or polymeric byproducts upon degradation.
-
Solution:
-
Protect from Light: Immediately switch to using amber glassware or foil-wrapped containers for all solutions.
-
De-gas Solvents: If working in solution for extended periods, consider using solvents that have been de-gassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Prepare Fresh: Prepare solutions immediately before use whenever possible.
-
Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis.
-
Probable Cause: These peaks likely represent degradation products. Their presence can indicate that the compound has been stressed at some point during sample preparation, storage, or analysis.
-
Solution:
-
Run a Control: Analyze a freshly prepared sample from a new bottle of the solid compound to establish a baseline chromatogram.
-
Investigate the Source: Systematically evaluate your workflow. Was the sample heated? Left on the benchtop under bright light? Was the pH of the mobile phase or diluent extreme?
-
Perform Forced Degradation: To proactively identify these peaks, conduct forced degradation studies (see protocols below). This will help you create a "fingerprint" of potential degradants.[13][14]
-
Issue 3: I am experiencing poor mass balance in my quantitative experiments (sum of parent compound and degradants is < 95%).
-
Probable Cause: This could be due to the formation of non-UV active degradants, highly retained (polymeric) species that do not elute from the HPLC column, or volatile degradation products (e.g., CO₂ from decarboxylation).
-
Solution:
-
Adjust HPLC Method: Modify your gradient to include a stronger organic solvent wash at the end to elute any strongly retained species.
-
Use a Universal Detector: If available, use a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for non-chromophoric degradants.
-
Consider LC-MS: Use mass spectrometry to identify degradant peaks and confirm if their structures would lead to a loss of the primary chromophore.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[13][14][15] The goal is typically to achieve 5-20% degradation of the active ingredient.
General Experimental Workflow
The following diagram outlines the typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodologies
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at time points, neutralize with 0.1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Place a sealed vial of the stock solution in an oven at 80°C.
-
Withdraw aliquots at time points, cool to room temperature, and analyze.
-
-
Photolytic Degradation (Solution):
-
Place a quartz cuvette or clear glass vial containing the stock solution in a photostability chamber (providing a controlled UV/Vis light source).
-
As a control, wrap an identical sample in aluminum foil and place it in the same chamber.
-
Withdraw aliquots at time points and analyze.
-
Data Summary and Potential Degradation Pathways
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from forced degradation studies to provide a baseline expectation for stability.
| Stress Condition | Typical Conditions | Expected % Degradation (Hypothetical) | Potential Major Degradant(s) |
| Acidic Hydrolysis | 0.1N HCl, 60°C, 24h | 5 - 15% | Minor hydrolysis products |
| Basic Hydrolysis | 0.1N NaOH, RT, 12h | < 10% | Minor hydrolysis products |
| Oxidative | 3% H₂O₂, RT, 6h | 15 - 30% | 6-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |
| Thermal (Solution) | 80°C, 24h | 5 - 10% | 6-chloro-1-methyl-1H-indole (Decarboxylation product) |
| Photolytic (Solution) | UV/Vis Light, 12h | 10 - 25% | Complex mixture, colored oligomers, oxidative products |
Hypothesized Degradation Pathways
Based on the fundamental chemistry of the indole and carboxylic acid functional groups, we can hypothesize the primary degradation pathways.
Caption: Hypothesized Primary Degradation Pathways.
References
- A Mechanistic Analysis of the Increase in the Thermal Stability of Proteins in Aqueous Carboxylic Acid Salt Solutions. PubMed.
- Microbial Degradation of Indole and Its Deriv
- 6-Chloro-1-methyl-1H-indole - Safety D
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers.
- Hydrothermal stability of aromatic carboxylic acids.
- Oxidation of indoles to 2-oxindoles.
- Case Study on Photostability of Biologically Relevant Anions under Structural Modifications. Monthly Notices of the Royal Astronomical Society.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
- Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases.
- Investigation of Thermal Properties of Carboxylates with Various Structures. ScholarWorks@GVSU.
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
- Forced Degrad
- Determination of photostability and photodegradation products of indomethacin in aqueous media.
- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids.
- Understanding Indole-5-carboxylic Acid: Properties and Applic
- Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sci-hub.box [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. libjournals.unca.edu [libjournals.unca.edu]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Optimizing reaction conditions for 6-chloro-1-methyl-1H-indole-5-carboxylic acid coupling
Technical Support Center: 6-Chloro-1-methyl-1H-indole-5-carboxylic acid
A Guide to Optimizing Coupling Reactions for Drug Development Professionals
Welcome to the technical support center for this compound. This valuable building block presents two key functional handles for molecular elaboration: a carboxylic acid at the C-5 position and a chloro-substituent at the C-6 position. This guide provides in-depth, field-proven insights into optimizing coupling reactions at both sites, addressing common challenges, and offering robust protocols to accelerate your research and development efforts.
Strategic Considerations: Which Functional Group to Couple?
The primary strategic decision involves selecting which part of the molecule to functionalize. This choice depends entirely on the desired final structure. The molecule offers two orthogonal reaction sites.
-
Carboxylic Acid (C5-COOH): Ideal for forming amide or ester linkages. These reactions are typically robust and high-yielding, utilizing a vast library of commercially available amines and alcohols.
-
Aryl Chloride (C6-Cl): A handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to form new C-C or C-N bonds. It is important to note that the C-Cl bond is the least reactive among aryl halides, often requiring specialized catalysts and more forcing conditions compared to its bromo or iodo analogs.[1][2]
Below is a workflow to guide your strategic approach to coupling reactions with this substrate.
Caption: Strategic workflow for functionalizing the indole scaffold.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experimental design and execution.
FAQs: Amide & Ester Coupling (C5-COOH)
Q1: What are the best coupling reagents for forming an amide bond with this indole carboxylic acid?
A1: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For indole carboxylic acids, standard reagents are generally effective. The decision often balances reactivity, cost, and ease of purification.
| Coupling Reagent | Acronym | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, low racemization for chiral amines. | Higher cost, generates HOAt byproduct. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good reactivity, widely used, cost-effective. | Can be less effective for hindered substrates compared to HATU. |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Cost-effective, water-soluble urea byproduct is easily removed.[3] | HOBt can have explosive properties; reaction times can be longer. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for sensitive substrates. | Generates carcinogenic HMPA as a byproduct if not handled correctly. |
For most standard primary and secondary amines, a combination of EDC/HOBt or HBTU with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF, DCM) is a reliable starting point.[4]
Q2: My amide coupling reaction is sluggish or fails. What should I do?
A2: First, ensure your starting materials are pure and your solvent is anhydrous, as water can hydrolyze the activated ester intermediate. If the problem persists, consider switching to a more powerful coupling reagent like HATU. For sterically hindered amines or anilines, increasing the reaction temperature to 40-50 °C can often drive the reaction to completion. Finally, verify the pKa of your amine; very weakly basic amines (e.g., nitroanilines) may require stronger activation or catalysis.
Q3: Can I form an ester directly from the carboxylic acid?
A3: Yes. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, HCl). This is an equilibrium-driven process, so removing water (e.g., with a Dean-Stark trap) is necessary for high yields. For more sensitive or complex alcohols where acidic conditions are not tolerated, the Mitsunobu reaction (using triphenylphosphine and DEAD or DIAD) is an excellent, albeit stoichiometrically wasteful, alternative.
FAQs: Palladium Cross-Coupling (C6-Cl)
Q1: The C-Cl bond is not reacting in my Suzuki-Miyaura coupling. How can I improve reactivity?
A1: Activating an aryl chloride for cross-coupling is a known challenge due to the strength of the C-Cl bond.[2] Success hinges on the correct choice of catalyst system.
-
Catalyst/Ligand: Standard Pd(PPh₃)₄ is often ineffective. You must use catalyst systems designed for aryl chlorides. These typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a highly electron-rich, bulky phosphine ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard here.[5][6]
-
Base: A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃.
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used.[7]
-
Temperature: Reactions often require elevated temperatures (80-120 °C), sometimes with microwave irradiation to shorten reaction times.[8]
Q2: What is the general reactivity order for palladium-catalyzed cross-coupling at the C6 position?
A2: The reactivity of the coupling partner and the type of reaction follow general trends. For the halide, the order is I > Br > Cl. For the cross-coupling reaction type with a C6-Cl bond, you can generally expect:
-
Buchwald-Hartwig Amination: Often achievable under relatively milder conditions than C-C couplings.
-
Suzuki-Miyaura Coupling: Highly dependent on the boronic acid/ester, but generally feasible with proper ligand choice.[9][10]
-
Sonogashira Coupling: Can be challenging with aryl chlorides and may require specialized copper-free conditions or more active catalysts to prevent side reactions like alkyne homocoupling.[1][2][11]
-
Heck Coupling: Often requires higher temperatures and can be sensitive to steric hindrance on the alkene partner.[12][13]
Q3: I am seeing significant dehalogenation (replacement of -Cl with -H) as a side product. What causes this?
A3: Dehalogenation is a common side reaction in palladium catalysis, especially with electron-rich substrates or under harsh conditions. It can arise from several pathways, including protonolysis of the Ar-Pd(II)-X intermediate or β-hydride elimination from the palladium center if certain ligands are used. To mitigate this, try using a less polar solvent, a slightly weaker base (if the main reaction tolerates it), or screening different ligands. Ensuring a strictly inert atmosphere is also crucial, as oxygen can affect the catalyst's stability and reaction pathway.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction (Starting Materials Unchanged) | 1. Inactive Catalyst: Palladium catalyst (Pd(0)) has been oxidized to Pd(II) or is otherwise inactive. 2. Low Temperature: Reaction requires more thermal energy to overcome the activation barrier. 3. Incorrect Base/Solvent: The chosen conditions are not suitable for the specific coupling type. | 1. Use a fresh bottle of palladium precatalyst and ligand. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Incrementally increase the temperature by 10-20 °C. Consider switching to a higher-boiling solvent or using a sealed tube/microwave reactor. 3. For Suzuki, try switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.[14][15] |
| Low Yield (<50%) | 1. Incomplete Reaction: Reaction has not reached completion. 2. Product Degradation: The product is unstable under the reaction conditions. 3. Poor Solubility: One or more reagents are not fully dissolved.[16] 4. Side Reactions: Competing pathways like dehalogenation or homocoupling are consuming starting material. | 1. Increase reaction time. Monitor by TLC or LC-MS to confirm when the reaction has stalled.[17][18] 2. Decrease reaction temperature and increase time, or try a different catalyst system that operates under milder conditions. 3. Add a co-solvent to improve solubility (e.g., add some DMF to a toluene reaction). 4. Screen different ligands and bases. For Suzuki, ensure high-purity boronic acid. For Sonogashira, try copper-free conditions.[1] |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Starting Material Impurity: The indole starting material or coupling partner is not pure. 2. Reaction Byproducts: Homocoupling of the boronic acid (Suzuki) or amine degradation. 3. Product Decomposition: The desired product is degrading on the TLC plate (silica is acidic) or during workup. | 1. Verify the purity of all starting materials by NMR or LC-MS before starting the reaction. 2. For Suzuki, use a 1:1.1 to 1:1.5 ratio of halide to boronic acid to minimize homocoupling. Ensure the reaction is well-deoxygenated. 3. Neutralize the TLC plate by eluting with a solvent system containing 1% triethylamine. Use a mild aqueous workup (e.g., saturated NH₄Cl). |
| Difficulty in Purification | 1. Byproduct Co-elution: A byproduct has a similar polarity to the desired product. 2. Residual Catalyst: Palladium or tin (from Stille coupling) residues are present. 3. Persistent Solvent: High-boiling solvents like DMF or DMSO are difficult to remove. | 1. Try a different solvent system for column chromatography. Consider switching to reverse-phase chromatography or recrystallization.[19][20][21] 2. After aqueous workup, filter the organic layer through a pad of Celite®. Specific scavengers can also be used. 3. After the reaction, dilute with a large volume of water and extract with a less polar, lower-boiling solvent like ethyl acetate or DCM. Wash the organic layer multiple times with brine to remove residual DMF/DMSO. |
Detailed Experimental Protocols
The following are representative, non-optimized protocols that serve as an excellent starting point for your experiments.
Protocol 1: General Amide Coupling using HATU
Objective: To couple this compound with a generic primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound.
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add benzylamine, followed by DIPEA. Stir the solution at room temperature for 5 minutes.
-
Add HATU in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure amide.
Protocol 2: General Suzuki-Miyaura Coupling
Objective: To couple the C6-Cl position with a generic arylboronic acid (e.g., phenylboronic acid).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a clean, dry Schlenk tube or microwave vial, add the indole substrate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by LC-MS (reactions may take 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude material is purified by silica gel column chromatography. Note: The carboxylic acid may streak on silica. Adding 0.5-1% acetic acid to the eluent can improve peak shape.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing a failed cross-coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Deriv
- Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. PMC - NIH.
- Pd-Catalyzed dearomatization of indole derivatives via Heck reaction.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC - NIH.
- Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Density Functional Study of Indole Formation by an Intramolecular Heck Reaction.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Scheme 5 Synthetic applications of 4-haloindoles.
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
- Process of preparing purified aqueous indole solution.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Sonogashira coupling. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic acid (3) catalysed by ligand-free solvent-stabilised Pd-nanoparticles (Pd-NP).
- Coupling reaction sometimes works, sometimes doesn't. Reddit.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 21. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in assays with 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Technical Support Center: 6-Chloro-1-methyl-1H-indole-5-carboxylic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during assays involving this compound. The guidance provided herein is based on established scientific principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and unexpected observations when working with this compound.
Q1: My compound is showing lower than expected activity or complete inactivity in my assay. What are the primary reasons for this?
There are several potential causes for a lack of observed activity, which can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. [1]Key factors include:
-
Compound Integrity and Solubility: The compound may have degraded, or it might not be sufficiently soluble in the assay buffer at the concentration being tested. [1]* Experimental Protocol: Problems with the assay itself, such as incorrect reagent concentrations, inappropriate incubation times, or suboptimal cell health, can all lead to a lack of a discernible effect. [1]* Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target's activity may not be critical for the biological outcome being measured in your specific model. [1] Q2: I am observing significant variability and poor reproducibility between experiments. What are the common sources of such inconsistencies?
Variability in high-throughput screening (HTS) and other assays is a frequent challenge. [2]Common sources include:
-
Manual Process Variations: Even slight differences in how experiments are performed by different users (or by the same user on different days) can lead to significant discrepancies in results. [2]* Human Error: Manual processes are susceptible to errors that can go unnoticed and undocumented, making troubleshooting difficult. [2]* Compound Precipitation: If the compound precipitates out of the solution, its effective concentration will be much lower and more variable than intended. [1]* Systematic Bias: Factors such as plate position effects, instrument reader drift, or variations in incubation time can introduce systematic errors. [3] Q3: Could the indole structure or the carboxylic acid group be interfering with my assay readout?
Yes, both moieties can potentially cause assay artifacts.
-
Indole Fluorescence: Indole derivatives are known to be fluorescent, which can interfere with fluorescence-based assays. [4][5]The fluorescence properties are sensitive to the local environment, including solvent and pH. [5]* Carboxylic Acid Reactivity: Carboxylic acids can sometimes interfere with assays through non-specific interactions or by altering the pH of the assay buffer. In some cases, they can react with other assay components. [6][7]* Compound Aggregation: Small molecules, particularly those with planar aromatic structures, can form aggregates at higher concentrations, leading to non-specific inhibition of enzymes or interference with detection technologies. [8]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance to diagnose and resolve specific issues you may encounter.
Guide 1: Addressing Poor Compound Solubility
Poor aqueous solubility is a common hurdle for small molecule inhibitors and a primary reason for observing no effect in an assay. [1]If a compound is not fully dissolved, its effective concentration is unknown and likely much lower than calculated.
Step 1: Visual Solubility Assessment
A simple visual check can often identify gross precipitation issues.
Protocol:
-
Prepare your highest concentration working solution of this compound in your final assay buffer.
-
Also prepare a "buffer only" negative control.
-
Incubate both solutions under the exact conditions of your assay (e.g., temperature, time).
-
Visually inspect the tubes against a dark background for any signs of cloudiness or precipitate. A light-scattering measurement on a plate reader can provide a more quantitative assessment.
Step 2: Optimizing Solvent and Concentration
If solubility is an issue, consider the following optimization steps.
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is well-tolerated by your system (typically <0.5%). [1]* Stock Solution Preparation: Prepare a high-concentration stock solution in 100% anhydrous, high-purity DMSO (e.g., 10-50 mM). [1]* pH Adjustment: The carboxylic acid group's charge state is pH-dependent. The solubility of the compound may be significantly improved by adjusting the pH of the assay buffer. Systematically test a range of pH values to find the optimal condition, ensuring the pH remains compatible with your biological system.
-
Use of Surfactants: In biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) can help prevent compound aggregation and improve solubility. [8] Table 1: Recommended Solvent and Additive Concentrations
| Parameter | Recommended Range | Rationale |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. [1] |
| Buffer pH | 6.0 - 8.0 | Test range to optimize solubility of the carboxylic acid. |
| Non-ionic Detergent | 0.01% - 0.1% (v/v) | Reduces non-specific inhibition due to aggregation. [8] |
Troubleshooting Workflow: Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
Guide 2: Investigating Assay Interference
If the compound is soluble but results are still unexpected, the compound may be interfering with the assay technology itself. This is a common source of false positives and negatives in HTS. [2][9] Step 1: Identifying Potential Fluorescence Interference
Indole-containing compounds are intrinsically fluorescent, which can be a major issue in fluorescence-based assays (e.g., FP, FRET, TR-FRET). [4][10] Protocol: Fluorescence Interference Check
-
Prepare a dilution series of this compound in your assay buffer.
-
In a multi-well plate, add the compound dilutions to wells containing all assay components except for the fluorescent probe or substrate.
-
Read the plate on your instrument using the same excitation and emission wavelengths as your main assay.
-
A concentration-dependent increase in signal indicates that the compound's intrinsic fluorescence is interfering with the readout. [9] Step 2: Ruling Out Other Interference Mechanisms
-
Colorimetric Assays: The compound may absorb light at the wavelength used for detection. Perform a spectral scan of the compound to check for absorbance overlap.
-
Luminescence Assays (e.g., Luciferase): Some compounds can directly inhibit or stabilize the reporter enzyme. Run a counter-screen against the luciferase enzyme itself to identify such artifacts. [9]* Orthogonal Assays: The most robust way to validate a hit is to confirm its activity in an orthogonal assay that uses a different detection technology. [8]For example, if your primary screen is fluorescence-based, a follow-up assay using mass spectrometry (e.g., RapidFire) or HPLC can provide confirmation. Troubleshooting Workflow: Assay Interference
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dispendix.com [dispendix.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid can stem from several factors, primarily related to incomplete reactions or the formation of side products. Key areas to investigate include:
-
Sub-optimal N-methylation: The methylation of the indole nitrogen is a critical step. Incomplete reaction can leave starting material, 6-chloro-1H-indole-5-carboxylic acid, present in your final mixture.
-
Troubleshooting:
-
Choice of Methylating Agent: While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic.[1] Consider using less hazardous alternatives like dimethyl carbonate (DMC), which has been shown to provide high yields.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is crucial for achieving high selectivity for N-methylation. For instance, using a mild base like cesium carbonate with a suitable methylating agent can be highly effective.[3] In the case of DMC, potassium carbonate in DMF is a common and effective system.[1]
-
Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. For N-methylation with methyl iodide in DMF, a temperature of around 80°C is often required.[4][5]
-
-
-
Decarboxylation Side Reaction: The carboxylic acid group at the 5-position can be susceptible to decarboxylation, especially under harsh acidic or high-temperature conditions, leading to the formation of 6-chloro-1-methyl-1H-indole.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during all synthetic steps. Decarboxylation of indole-2-carboxylic acids, for example, is often intentionally carried out by heating above the melting point or in a high-boiling solvent like quinoline.[6] While the 5-carboxylic acid is generally more stable, it is still a potential side reaction to consider.
-
pH Control: Maintain the reaction mixture at a pH that does not favor decarboxylation. Some decarboxylation methods for heterocyclic carboxylic acids utilize acidic catalysts.[7]
-
-
-
Formation of Other Byproducts: A variety of other side reactions can consume starting materials and reduce the yield of the desired product. These can include oxidation, polymerization, and electrophilic substitution at undesired positions.
Question 2: I'm observing a significant impurity in my final product. What could it be and how can I prevent its formation?
Answer: The presence of impurities is a common challenge. The identity of the impurity will depend on the specific synthetic route and reaction conditions employed. Here are some common possibilities:
-
Unreacted Starting Material: As mentioned above, incomplete N-methylation can leave 6-chloro-1H-indole-5-carboxylic acid in your product.
-
Decarboxylated Product: The formation of 6-chloro-1-methyl-1H-indole is a likely byproduct if the reaction conditions are too harsh.
-
Over-methylation: While less common for the indole nitrogen, further methylation on the benzene ring could theoretically occur under very forcing conditions, though this is generally not a major concern.
-
Products of Electrophilic Substitution: The indole ring is susceptible to electrophilic attack.[8][9][10] Side reactions can occur if electrophilic species are generated in the reaction mixture. The C3 position is generally the most nucleophilic, followed by the N1 and then positions on the benzene ring.[5]
-
Troubleshooting:
-
Control of Reaction Conditions: Ensure that your reaction conditions are optimized to favor the desired transformation. This includes careful control of temperature, reaction time, and the stoichiometry of reagents.
-
Use of Protective Groups: If side reactions on the indole ring are a persistent issue, consider the use of protecting groups, although this adds extra steps to the synthesis.
-
-
-
Oxidation Products: Indoles can be susceptible to oxidation, especially when exposed to air and light, potentially forming resinous materials or oxindole derivatives.[4][11]
-
Troubleshooting:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid impurities that could promote oxidation.
-
-
Question 3: The N-methylation step is proving to be problematic, with a mixture of N-methylated and starting material. How can I drive the reaction to completion?
Answer: Achieving complete N-methylation requires careful optimization of the reaction conditions. Here is a systematic approach to troubleshooting this step:
-
Re-evaluate Your Base: The base plays a crucial role in deprotonating the indole nitrogen, making it nucleophilic enough to react with the methylating agent.
-
Stronger Base: If you are using a weak base, consider switching to a stronger one like sodium hydride (NaH). However, be mindful that stronger bases can increase the likelihood of other side reactions.
-
Base Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent.
-
-
Optimize the Methylating Agent:
-
Reactivity: Methyl iodide is generally more reactive than dimethyl sulfate, which is in turn more reactive than dimethyl carbonate. If your reaction is sluggish, a more reactive agent might be necessary, but this also increases the risk of side reactions and requires more stringent safety precautions.[1]
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often used for N-alkylation reactions as they can solvate the cation of the base and leave the anion more reactive.
-
-
Increase Reaction Time and/or Temperature: If the reaction is simply slow, increasing the reaction time or temperature may be sufficient to drive it to completion. However, monitor the reaction closely for the formation of degradation products.
Below is a workflow diagram to help visualize the troubleshooting process for low yield and impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the N-methylation of a substituted indole like 6-chloro-1H-indole-5-carboxylic acid?
A1: A widely used and generally reliable method involves the use of dimethyl carbonate (DMC) as a green methylating agent.[1][2]
Experimental Protocol: N-methylation using Dimethyl Carbonate
-
Reaction Setup: To a solution of 6-chloro-1H-indole-5-carboxylic acid in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130°C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).[1] The reaction is typically complete within a few hours.[1]
-
Work-up: After cooling, the product can often be precipitated by the addition of water and then collected by filtration. Alternatively, an extractive work-up can be performed.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Q2: Are there any specific analytical techniques that are particularly useful for monitoring the reaction and characterizing the final product?
A2: Yes, a combination of chromatographic and spectroscopic techniques is essential.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material, product, and major byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring of reaction progress. Provides information on the molecular weight of components in the reaction mixture, aiding in the identification of byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Essential for structural elucidation of the final product and any isolated impurities. The appearance of a singlet corresponding to the N-methyl group is a key indicator of successful methylation. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final product. |
Q3: Can I perform other electrophilic substitutions on the this compound ring?
A3: Yes, but the regioselectivity will be influenced by the existing substituents. The N-methyl group is an activating group, while the chloro and carboxylic acid groups are deactivating.[12] The directing effects of these groups will determine the position of further substitution. The C3 position is generally the most reactive site for electrophilic attack on an indole ring.[5] However, the steric hindrance from the adjacent C4 position and the electronic effects of the substituents on the benzene ring will play a significant role.
Below is a diagram illustrating the relative reactivity of positions on the indole ring towards electrophilic substitution.
Caption: General order of reactivity for electrophilic substitution on the indole ring.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. [Link]
-
PubMed. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. J Mass Spectrom. [Link]
-
ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]
-
ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. [Link]
-
ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
Dr. Divya Kushwaha. Synthesis and Chemistry of Indole. [Link]
-
PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
NISCAIR. Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Taylor & Francis Online. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Khan Academy. Electrophilic aromatic substitution (video). [Link]
-
American Chemical Society. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]
-
PubMed. A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorg Med Chem Lett. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
SpringerLink. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Link]
-
Organic Syntheses. 1-methylindole. [Link]
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Technical Support Center: Enhancing the Biological Activity of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing the biological activity of the 6-chloro-1-methyl-1H-indole-5-carboxylic acid scaffold. It provides strategic insights, answers to frequently encountered experimental challenges, and detailed protocols to navigate the complexities of indole modification.
Section 1: Frequently Asked Questions (FAQs) about the Core Scaffold
This section addresses foundational questions regarding the starting molecule, providing essential context for modification strategies.
Q1: What are the key structural features and reactive sites of this compound?
A: The molecule possesses several key features that dictate its reactivity and potential for modification. The indole ring itself is an electron-rich aromatic system. The primary sites for electrophilic substitution are the C3 and C2 positions of the pyrrole ring, with C3 being inherently more nucleophilic.[1][2] The N1-methyl group prevents N-H related side reactions like unwanted N-alkylation and directs reactivity. The C5-carboxylic acid is a versatile handle for modification into amides, esters, or bioisosteric replacements. The C6-chloro group and the benzene portion of the indole are less reactive but can be modified under specific, often harsher, conditions.
Caption: Troubleshooting workflow for low reaction yields.
Q5: I am trying to form an amide at the C5-carboxylic acid, but the reaction is sluggish or fails. What should I try?
A: Failure in amide coupling is a common issue.
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with an amine. Ensure your coupling reagent (e.g., HATU, HOBt/EDC, BOP) is fresh and used under anhydrous conditions.
-
Steric Hindrance: If the amine you are using is sterically bulky, the reaction may be slow.
-
Solution: Switch to a more powerful coupling reagent. Alternatively, converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride followed by the addition of the amine is a more forceful method that can overcome steric hindrance. [3]* Basicity of the Amine: Weakly basic amines (e.g., anilines) are poor nucleophiles.
-
Solution: Increase the reaction temperature or use a coupling reagent known to be effective for weakly basic amines. Adding a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is also crucial to scavenge the acid produced during the reaction.
-
Q6: I am observing undesired reactions at the C3 position when targeting another site. How can I prevent this?
A: The C3 position is the most nucleophilic site on the indole ring and is prone to reacting with electrophiles.
-
Use of a Directing Group: To functionalize the less reactive C2 position, a directing group on the N1 nitrogen is often required. Groups like N-(2-pyridyl)sulfonyl can direct metallation and subsequent reaction specifically to the C2 position. [2]* Blocking the C3 Position: If C3 reactivity is a persistent problem and you do not wish to functionalize it, you can introduce a temporary blocking group. A common strategy is to introduce a group that can be easily removed later, such as a silyl group.
Purification & Characterization
Q7: My crude indole product is proving very difficult to purify via column chromatography. What are some effective strategies?
A: Purification of indole derivatives can be challenging due to the presence of closely related impurities and their tendency to streak on silica gel. [4][5]* Optimize Column Chromatography: The choice of the solvent system (eluent) is critical. [4] * TLC Analysis: Systematically test different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) on TLC plates to find one that gives good separation (Rf difference > 0.15) between your product and impurities. [5] * Additives: Adding a small amount of a modifier can improve separation. For basic compounds, adding triethylamine (~1%) to the eluent can prevent streaking. For acidic compounds (like your carboxylic acid derivatives), adding acetic acid (~1%) can help.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (prep HPLC) can be effective.
-
Reverse-Phase Chromatography: If your compounds are too polar for normal-phase silica, consider using C18 reverse-phase silica gel with solvent systems like water/acetonitrile or water/methanol. [5]
-
Biological Assay & Properties
Q8: My new derivative shows poor aqueous solubility, which is compromising my biological assay. How can I address this?
A: Poor aqueous solubility is a frequent challenge in drug development. [6]* Formulation Strategies: For initial in vitro assays, you can often overcome solubility issues by dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological system.
-
Structural Modification: For long-term development, structural changes are necessary. Introducing polar functional groups can significantly improve solubility. [6] * Strategy: Modify a distal part of your molecule by adding a polar group (e.g., a hydroxyl, a morpholine ring, or a primary amine). Structure-activity relationship studies on similar indole scaffolds have shown that adding polar terminal groups can modulate solubility and metabolic stability. [6]
Section 3: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common modifications to the this compound scaffold.
Protocol 1: General Procedure for Amide Coupling at the C5-Carboxylic Acid
This protocol describes the synthesis of an amide derivative using HATU as the coupling agent.
Objective: To couple an amine (R-NH₂) to the C5-carboxylic acid.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x).
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., gradient of hexane/ethyl acetate) to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Esterification of the C5-Carboxylic Acid
This protocol details a simple Fischer esterification to produce the ethyl ester derivative. [7] Objective: To convert the C5-carboxylic acid to an ethyl ester.
Materials:
-
This compound
-
Ethanol (absolute, 200 proof), excess
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 12-18 hours, until TLC or LC-MS analysis shows complete conversion. [7]4. Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If not, it can be purified by column chromatography (hexane/ethyl acetate) or recrystallization.
-
Characterization: Confirm the structure via ¹H NMR, noting the appearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). [7]
Section 4: Data Summary & SAR Insights
Systematic modification of the core scaffold allows for the development of a Structure-Activity Relationship (SAR). The table below provides a template for summarizing biological data from your newly synthesized analogs.
| Compound ID | Modification | IC₅₀ / EC₅₀ (µM) | Aqueous Solubility (µg/mL) | Notes |
| Parent | 6-Cl-1-Me-indole-5-COOH | [Baseline Value] | [Baseline Value] | Starting point |
| Analog-01 | C5-COOEt (Ethyl Ester) | Prodrug strategy; may show activity after in vivo hydrolysis | ||
| Analog-02 | C5-CONH-Bn (Benzylamide) | Increases lipophilicity | ||
| Analog-03 | C5-CONH-(CH₂)₂-OH | Aims to improve solubility | ||
| Analog-04 | C3-Br | Explores electronic effects at C3 | ||
| Analog-05 | C2-Formyl | Introduces H-bond acceptor |
Key SAR Insights from Literature:
-
C5 Position: Conversion of the carboxylic acid to an ester often abolishes in vitro activity, but hydrolysis back to the acid can lead to significant enhancements in potency. [8]Amide derivatives can be used to explore specific interactions in a binding pocket. [9]* C3 Position: Small alkyl groups at the C3 position are often well-tolerated and can enhance potency. [7]Introducing polar substituents at this position can improve solubility and metabolic stability. [6]* Indole Ring Substituents: The presence and position of halo-substituents (like the C6-chloro) can significantly impact activity, often by engaging in halogen bonding or by altering the electronics of the ring system. [7]
Caption: Strategic modification pathways from the core scaffold.
References
-
Arnsmann M, Hanekamp W, Schulze Elfringhoff A, Lehr M. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry. 2017;125:1107-1114. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. 2021. Available from: [Link]
-
Dounay AB, Anderson M, Humphrey J, Smith DL. Why Do Some Fischer Indolizations Fail? NIH Public Access. 2012. Available from: [Link]
-
Agh-Atabay Z, Karaküçük-İyidoğan A, Koçyiğit-Kaymakçıoğlu B. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences. 2023. Available from: [Link]
-
Indoles. Available from: [Link]
-
1-(3-Biaryloxy-2-oxopropyl)indole-5-carboxylic Acids and Related Compounds as Dual Inhibitors of Human Cytosolic Phospholipase A 2α and Fatty Acid Amide Hydrolase. ResearchGate. 2025. Available from: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024. Available from: [Link]
-
He Y, et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. 2014. Available from: [Link]
-
Raju G, et al. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. 2015. Available from: [Link]
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. 2024. Available from: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]
-
Kulkarni A, et al. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. NIH Public Access. 2014. Available from: [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]
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- 6. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to the Scalable Synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid
Welcome to the technical support guide for the scalable synthesis of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a key intermediate for various preclinical candidates. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between bench-scale experiments and the demands of preclinical manufacturing by focusing on robust, scalable, and reproducible methodologies.
Overall Synthetic Pathway
The synthesis is strategically designed in three main stages: formation of the core indole structure, N-methylation, and final hydrolysis to the target carboxylic acid. Each step has been optimized for scalability and purity.
Caption: Overall 3-stage synthetic workflow.
Section 1: Indole Core Synthesis via Fischer Indolization
The Fischer indole synthesis is a robust method for creating the indole core. However, its success on a large scale is highly dependent on precise control of reaction conditions. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1]
Frequently Asked Questions (FAQs)
Q1: Why was the Fischer indole synthesis chosen for this scaffold? A: The Fischer indole synthesis is a classic, well-documented, and versatile method for constructing indole rings from readily available starting materials.[1] Its primary advantage is the direct formation of the indole nucleus in a single step, making it convergent and often cost-effective for scalable production.
Q2: What are the critical parameters to control in this reaction? A: The most critical parameters are temperature and the choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid).[1] These factors dictate the reaction rate, yield, and impurity profile. Empirical optimization for each specific substrate is often necessary.[1]
Q3: Can I use a different carbonyl source instead of a pyruvate derivative? A: Yes, but with significant considerations. Using pyruvic acid, for example, would yield an indole-2-carboxylic acid, which would then require a separate decarboxylation step.[1][2] Using acetaldehyde to synthesize the parent indole is notoriously difficult and often fails due to side reactions.[3] For the target molecule, starting with an ester of pyruvic acid is strategic as it directly installs the precursor to the C5-carboxylic acid.
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Purity of Hydrazine: Impurities in the arylhydrazine starting material can inhibit the reaction.[1] 2. Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a major side reaction instead of cyclization.[1][4][5] 3. Inappropriate Acid Catalyst: The chosen acid may be too weak, too strong, or used in the wrong concentration.[1] | 1. Recrystallize or re-purify the hydrazine starting material. Confirm purity by NMR or LC-MS. 2. While the chloro-substituent is not strongly donating, if issues persist, computational studies can help predict the favorability of the desired[6][6]-sigmatropic rearrangement versus N-N bond cleavage.[4][5] 3. Screen a panel of acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂, Eaton's reagent). Start with literature conditions for similar substrates and optimize concentration and temperature.[3] |
| Significant Side Product Formation | 1. Aldol Condensation: The ketone/aldehyde starting material can undergo self-condensation under acidic conditions.[1] 2. N-N Bond Cleavage: As mentioned, this is a common competing pathway that generates aniline derivatives and other byproducts.[1][4] 3. Regioisomer Formation: If using an unsymmetrical ketone, two different indole regioisomers can form.[3] | 1. Control the reaction temperature carefully, keeping it as low as possible to achieve a reasonable rate. Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.[3] 2. Use milder acid catalysts or Lewis acids (e.g., ZnCl₂) which can sometimes favor the desired cyclization.[4] 3. This is not an issue when using a symmetrical pyruvate. However, for other syntheses, the choice of acid can strongly influence the isomeric ratio.[3] |
| Isolation Difficulties | 1. Product is a Tar/Oil: The crude product may be difficult to handle, preventing direct crystallization. 2. Complex Mixture: Multiple spots are visible on TLC, making column chromatography challenging.[7] | 1. Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. If that fails, proceed directly to column chromatography. 2. For difficult separations, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. If the product contains a basic moiety, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape.[7] |
Section 2: N-Methylation of the Indole Ring
The introduction of the N-methyl group is a critical step. While classic reagents like methyl iodide are effective, their toxicity and low boiling point pose significant challenges for large-scale manufacturing.[8] We recommend using dimethyl carbonate (DMC) as a greener, safer, and more scalable alternative.
Frequently Asked questions (FAQs)
Q1: Why is Dimethyl Carbonate (DMC) preferred over Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) for scalable synthesis? A: DMC is significantly less toxic and more environmentally friendly than traditional methylating agents like MeI and DMS.[8] MeI has a very low boiling point (40 °C), creating issues with air emissions, while DMS is highly toxic.[8] DMC, in the presence of a base, provides excellent yields for N-methylation and is better suited for industrial settings.[8][9]
Q2: What is the mechanism of N-methylation with DMC? A: In the presence of a base (e.g., K₂CO₃, t-BuOK), the indole nitrogen is deprotonated to form the indolide anion.[10] This anion then acts as a nucleophile, attacking one of the methyl groups of DMC. The reaction proceeds via a BAL2-type mechanism.
Q3: Can DMC methylate other functional groups on my molecule? A: Yes. Carboxylic acids will be readily converted to their methyl esters, often faster than N-methylation.[9] This is precisely why the N-methylation is performed on the ester intermediate (Ethyl 6-chloro-1H-indole-5-carboxylate) before the final hydrolysis step. Phenolic hydroxyl groups can also be O-methylated.[11]
Troubleshooting Guide: N-Methylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient Base: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indole nitrogen. 2. Low Reaction Temperature: DMC-based methylations often require elevated temperatures (e.g., reflux in DMF, ~130 °C) to proceed at a reasonable rate.[8][9] 3. Poor Solubility: The indole substrate may not be fully soluble in the chosen solvent. | 1. Ensure at least stoichiometric amounts of a suitable base like K₂CO₃ or t-BuOK are used.[8][10] For stubborn reactions, stronger bases like NaH can be considered, though with greater handling precautions. 2. Confirm the reaction temperature is adequate. Microwave-assisted heating can sometimes accelerate the reaction.[11] 3. Ensure the use of a suitable polar aprotic solvent like DMF or NMP to fully dissolve the starting material.[8][9][10] |
| Side Product Formation | 1. C-Methylation: While less common for indoles compared to N-methylation, some C-alkylation can occur, particularly at the C3 position if it is unsubstituted. 2. Bis-methylation (Quaternization): This is generally not an issue with indole nitrogens but can occur with other heteroatoms. | 1. This is not a concern for this specific synthesis as the C3 position is blocked. For other indole syntheses, careful control of reaction conditions can minimize this. 2. Use of quaternary ammonium salts as solid methylating agents has been shown to be highly selective for mono-methylation of amides and indoles.[12] |
| Work-up Issues | 1. Product Precipitation: Upon adding water to quench the reaction, the product may precipitate as an oil or sticky solid.[8] 2. Emulsion Formation: During extraction with an organic solvent, stable emulsions can form, complicating phase separation. | 1. Cool the reaction mixture in an ice bath before slowly adding ice-cold water.[8] If an oil forms, extract directly with a suitable solvent like tert-butyl methyl ether (TBME) or ethyl acetate.[8] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Section 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (saponification). While seemingly straightforward, this step can be problematic on a large scale if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for ester hydrolysis? A: The most common method is heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a co-solvent like methanol, ethanol, or THF.[13][14] The reaction is typically irreversible because the carboxylate salt formed is deprotonated and resistant to nucleophilic attack by the alcohol byproduct.[15]
Q2: Why might LiOH be preferred over NaOH or KOH? A: LiOH is often used for substrates that are sensitive to epimerization or other base-catalyzed side reactions because it can sometimes be effective at lower temperatures.[16] However, for a simple hydrolysis of an aromatic ester, NaOH or KOH in an alcohol/water mixture is generally robust and cost-effective.[14][17]
Q3: How do I isolate the final carboxylic acid product after the reaction? A: After the hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is typically cooled and the organic co-solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., ether, DCM) to remove any unreacted ester or neutral impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., HCl, H₂SO₄) to a pH well below the pKa of the carboxylic acid (typically pH 2-3), causing the product to precipitate.[18] The solid product is then collected by filtration.[17]
Troubleshooting Guide: Saponification
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Base/Water: Not enough hydroxide ions or water to drive the reaction to completion.[15] 2. Biphasic Reaction: The ester may have poor solubility in the aqueous base, leading to a slow reaction at the interface.[14] 3. Low Temperature: The reaction may be too slow at room temperature, especially for hindered esters. | 1. Use a larger excess of the base (e.g., 3-6 equivalents) and ensure sufficient water is present.[16] 2. Add a co-solvent like THF, methanol, or ethanol to create a homogeneous solution.[14][16] 3. Heat the reaction mixture to reflux for several hours, monitoring progress by TLC/LC-MS.[16][17] |
| Product Degradation | 1. Decarboxylation: Indole-2- or -3-carboxylic acids can be susceptible to decarboxylation at high temperatures, especially under harsh acidic or basic conditions.[9] 2. Other Side Reactions: The indole ring can be sensitive to strongly basic conditions at high temperatures. | 1. The C5-carboxylic acid is generally stable. However, if degradation is observed, use milder conditions (e.g., LiOH at room temperature) for a longer period.[16] 2. Maintain the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Keep reaction times and temperatures to the minimum required for full conversion. |
| Poor Recovery After Acidification | 1. Incorrect pH: The pH was not lowered sufficiently, leaving the product in its soluble carboxylate salt form.[18] 2. Product is Water-Soluble: The final product may have some solubility in the acidic aqueous solution. 3. Colloidal Suspension: The precipitated product may form very fine particles that pass through the filter paper. | 1. Check the aqueous phase pH with a calibrated meter or pH paper, ensuring it is ≤ 3. Add more acid if necessary.[18] 2. Extract the acidified aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). 3. Allow the suspension to stand in an ice bath for a longer period to encourage particle agglomeration. Use a finer porosity filter or a Celite pad. |
Section 4: Scalable Purification and Isolation
For preclinical studies, high purity of the final active pharmaceutical ingredient (API) is paramount. Crystallization is the preferred method for large-scale purification.[6][19]
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying the final product on a multi-gram to kilogram scale? A: Crystallization is the most widely used and cost-effective purification process for large-scale production of small molecule APIs.[6][19] It effectively removes impurities, can select for a specific polymorphic form, and provides a solid material that is easy to handle and isolate.[6]
Q2: My final compound does not crystallize easily. What are my options? A: If direct crystallization from the final workup is not effective, several strategies can be employed. First, perform a solvent screen to identify a suitable solvent or solvent/anti-solvent system. If this fails, purification by preparative chromatography (e.g., HPLC) is an option, although it is more expensive and generates more solvent waste at a large scale.[20][21] Another approach is to form a salt of the carboxylic acid with a suitable base, purify the salt by crystallization, and then regenerate the free acid.
Q3: How do I ensure my final product meets the purity requirements for preclinical studies? A: Purity must be assessed by multiple analytical techniques. High-performance liquid chromatography (HPLC) is the primary tool for determining purity and quantifying impurities.[19] Additional analyses should include NMR spectroscopy (to confirm structure), mass spectrometry (to confirm molecular weight), and elemental analysis (to confirm elemental composition). Residual solvent analysis by GC is also critical.
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Validation & Comparative
Comparing the efficacy of 6-chloro-1-methyl-1H-indole-5-carboxylic acid with other indole derivatives
This guide provides a comprehensive comparison of the potential efficacy of 6-chloro-1-methyl-1H-indole-5-carboxylic acid and other indole derivatives for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of analogous compounds, we can project the biological activities of this specific molecule and understand its potential as a therapeutic agent. This document synthesizes findings from preclinical studies on related indole derivatives to offer insights into their anticancer and anti-inflammatory properties, supported by detailed experimental protocols.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form hydrogen bonds and π-stacking interactions make it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[2] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3]
A significant area of research focuses on indole derivatives as anticancer agents, with many acting as inhibitors of tubulin polymerization or as kinase inhibitors.[4][5] Agents that disrupt microtubule dynamics are a major class of anticancer drugs, as they interfere with cell division.[5] Similarly, kinase inhibitors are crucial in cancer therapy as they can block signaling pathways that promote tumor growth and survival.
Analyzing this compound: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely biological activities by examining the impact of its key structural features based on studies of analogous compounds: the N-methylation, the 6-chloro substitution, and the 5-carboxylic acid group.
The Role of N-Methylation
The substitution at the N-1 position of the indole ring is a critical determinant of biological activity. N-methylation, as in our compound of interest, has been shown to significantly enhance the anticancer activity of some indole derivatives. For instance, in a series of tubulin polymerization inhibitors, N-methylated compounds exhibited a marked increase in potency compared to their unsubstituted N-H counterparts.[5] This enhancement is often attributed to improved metabolic stability and increased lipophilicity, which can lead to better cell permeability. The N-1 methyl group can also influence the conformation of the molecule, potentially leading to a better fit in the binding pocket of the target protein.[6]
The Influence of 6-Chloro Substitution
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. A chlorine atom at the 6-position of the indole ring, as seen in this compound, can enhance potency. For example, a study on tricyclic indoles as Mcl-1 inhibitors found that a 6-chloro substitution led to a more than 10-fold increase in binding affinity.[7] This is likely due to the chloro group occupying a specific pocket in the target protein, leading to more favorable interactions. Halogenation can also alter the electronic properties of the indole ring, which can influence binding affinity and reactivity.[2]
The Significance of the 5-Carboxylic Acid Group
The carboxylic acid group at the 5-position provides a crucial point for interaction with biological targets, often through the formation of hydrogen bonds or salt bridges.[8] This functional group is also a convenient handle for synthetic modifications, allowing for the creation of libraries of derivatives for further optimization.[2] However, the presence of a charged carboxylic acid group can sometimes reduce cell permeability, which may necessitate its conversion to an ester or amide prodrug to enhance bioavailability.[9]
Comparative Efficacy of Related Indole Derivatives
To contextualize the potential of this compound, we will examine the reported efficacy of structurally related indole-5-carboxylic acid derivatives in anticancer and anti-inflammatory assays.
Anticancer Activity
Studies on various indole-5-carboxylic acid derivatives have demonstrated their potential as anticancer agents. For example, a series of 5-hydroxyindole-3-carboxylic acid derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.[10] In another study, certain indole-6-carboxylic acid derivatives displayed potent antiproliferative activity against HCT-116, HeLa, and HT-29 cancer cell lines.[11]
The primary mechanisms of anticancer action for many indole derivatives are the inhibition of tubulin polymerization and the inhibition of protein kinases.
Indole derivatives are well-known inhibitors of tubulin polymerization, a key process in cell division.[4][5] They often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
The following diagram illustrates the workflow for a tubulin polymerization inhibition assay:
Caption: Workflow for a Tubulin Polymerization Inhibition Assay.
Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[11] By blocking the activity of these kinases, these compounds can inhibit cancer cell proliferation and induce apoptosis.
The general workflow for an in vitro kinase inhibition assay is depicted below:
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A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid
In the landscape of modern drug discovery, the adage "one molecule, one target" is a cherished ideal, though rarely a straightforward reality. The journey of a promising compound from a hit to a clinical candidate is paved with rigorous characterization, a critical aspect of which is understanding its selectivity. This guide provides an in-depth technical comparison of the cross-reactivity profile of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a novel synthetic indole derivative. For the purpose of this illustrative guide, we will designate our compound of interest as "Compound X" and hypothesize its primary target as the Dopamine D3 Receptor , a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Derivatives of indole-5-carboxylic acid have shown activity against a range of targets, including dopamine receptors and enzymes, making a thorough assessment of off-target interactions not just a regulatory requirement, but a scientific necessity to predict potential side effects and uncover novel therapeutic applications.[2][3] This guide will delineate the experimental strategies, present comparative data, and provide detailed protocols to empower researchers in their own selectivity profiling endeavors.
The Strategic Approach to Unveiling Off-Target Interactions
A robust cross-reactivity assessment is a tiered process, designed to cast a wide net initially and then focus on interactions of potential physiological relevance. Our experimental design for Compound X follows this logic, beginning with a broad screen followed by functional characterization.
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening Compound X against a comprehensive panel of receptors, ion channels, and enzymes at a fixed concentration (e.g., 10 µM). This provides a panoramic view of potential off-target binding. A significant inhibition (typically >50%) flags a target for further investigation. The choice of a radioligand binding assay as the primary screening method is based on its robustness, sensitivity, and high-throughput capability.[4][5]
Tier 2: Secondary Binding Assays (IC50 Determination)
For any "hits" identified in the primary screen, full concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of binding affinity allows for a direct comparison with the affinity for the primary target, the Dopamine D3 receptor. The resulting data is used to calculate the selectivity index (SI), a ratio of the IC50 for the off-target to the IC50 for the on-target.
Tier 3: Functional Assays
Binding does not always equate to functional activity. Therefore, for off-targets where Compound X demonstrates significant binding affinity, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Given that many potential off-targets for indole-like structures are GPCRs, cell-based functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux) are employed.[6][7][8]
Visualizing the Experimental Workflow
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A Researcher's Guide to In Vivo Validation: Translating In Vitro Activity of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Introduction: The Bridge from Benchtop to Preclinical Model
The journey of a novel therapeutic candidate from a promising in vitro hit to a viable clinical compound is paved with rigorous validation. You have identified 6-chloro-1-methyl-1H-indole-5-carboxylic acid (herein referred to as 'Compound X') and demonstrated its potent cytotoxic activity against a panel of human cancer cell lines in vitro. This is a significant first step. Indole-based compounds are a well-established class of molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, a successful outcome in a petri dish does not guarantee efficacy in a complex biological system.[3]
This guide provides a comprehensive framework for validating the in vitro findings for Compound X in a relevant in vivo setting. We will navigate the critical decision points and experimental designs required to build a robust data package, focusing on three pillars: Pharmacokinetics (PK), Efficacy, and Safety/Tolerability. This process is not merely about confirming activity but about understanding the compound's behavior in a living system to predict its potential for clinical success.[4]
The Strategic Workflow for In Vivo Validation
A stepwise approach is crucial to de-risk the project and ensure that resources are used efficiently.[3] Before committing to large-scale efficacy studies, we must first understand if the compound can reach its intended target at sufficient concentrations and for an adequate duration, and that it can be administered safely.
Our integrated strategy follows a logical progression:
-
Pharmacokinetic (PK) Profiling: Characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.
-
Safety & Tolerability Studies: Determine the Maximum Tolerated Dose (MTD).
-
Efficacy Evaluation: Assess the anti-tumor activity in a validated animal model against a relevant standard-of-care.
Below is a visualization of this strategic workflow.
Caption: High-level workflow for in vivo validation of a novel compound.
Part I: Pharmacokinetic (PK) Profiling - "Getting There is Half the Battle"
A compound's efficacy is irrelevant if it cannot achieve adequate exposure at the site of action.[5] Preclinical PK studies are essential to understand what the body does to the drug and to provide a rationale for dose selection in subsequent efficacy and toxicology studies.[6][7] We will start with a single-dose PK study in rodents (typically rats or mice).[8]
Experimental Design: Single-Dose PK Study
The objective is to determine key PK parameters like half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the Area Under the Curve (AUC), which represents total drug exposure.[6][8]
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). Rodent models are standard in early preclinical development.[9]
-
Groups:
-
Intravenous (IV) Administration: 1-2 mg/kg. This route ensures 100% bioavailability and provides key parameters like clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP) Administration: 10 mg/kg. The choice of route should align with the intended clinical route of administration.
-
-
Blood Sampling: Serial blood samples are collected at specific time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]
-
Analysis: Plasma is separated, and the concentration of Compound X is quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Interpretation: The data are analyzed using non-compartmental analysis software to calculate PK parameters.[8]
Hypothetical PK Data Summary
The table below illustrates how the results would be presented, comparing Compound X to a hypothetical comparator (Alternative A) with known good oral bioavailability.
| Parameter | Route | Compound X (Values) | Alternative A (Values) | Desired Outcome |
| T½ (h) | IV | 4.5 | 6.2 | Long enough for sustained exposure (e.g., >4h) |
| AUC (ng·h/mL) | IV | 2400 | 3100 | High total exposure |
| Cmax (ng/mL) | PO | 350 | 850 | Achieves concentrations above in vitro IC50 |
| Tmax (h) | PO | 2.0 | 1.5 | Rapid absorption |
| Bioavailability (%) | PO | 25 | 70 | >30% is often considered favorable for oral drugs |
Causality Note: A low oral bioavailability (<10%) for Compound X would be a significant flag, suggesting poor absorption or high first-pass metabolism. This might necessitate formulation work or a shift to parenteral administration routes for future studies.
Part II: Safety & Tolerability - Defining the Therapeutic Window
Before proceeding to efficacy studies, we must establish a safe dosing range. The primary goal here is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).[7][10]
Experimental Design: Dose-Range Finding Study
This is typically a short-term study (7-14 days) in the same animal strain that will be used for efficacy studies.
-
Animal Model: Athymic Nude Mice (the intended host for xenograft studies), 5-6 weeks old (n=3-5 per group).
-
Dosing Regimen: Doses are escalated in successive cohorts of animals. The starting dose is informed by the PK study and any in vitro cytotoxicity data.
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 60 mg/kg
-
Group 5: 100 mg/kg
-
-
Parameters Monitored:
-
Body Weight: Measured daily.
-
Clinical Observations: Daily checks for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Mortality: Recorded daily.
-
Protocol: MTD Determination
-
Acclimatization: Allow animals to acclimate for at least 3-5 days before the start of the experiment.[6]
-
Dosing: Administer Compound X daily via the selected route (e.g., oral gavage) for 7 consecutive days.
-
Monitoring: Record body weight and clinical observations for each animal immediately before dosing and daily thereafter.
-
Endpoint: The study is concluded after 7 days of dosing, followed by a 7-day observation period. The MTD is the highest dose at which no mortality and less than 20% mean body weight loss is observed.[10]
Part III: In Vivo Efficacy - The Definitive Test
This is the pivotal experiment to determine if Compound X can inhibit tumor growth in a living organism. The choice of animal model is critical for clinical relevance.[11][12] For a compound targeting human cancer cells, a human tumor xenograft model is the industry standard.[4][13][14]
Model Selection Rationale
We will use a subcutaneous xenograft model . This involves implanting human cancer cells (e.g., HCT116 for colon cancer, A549 for lung cancer) under the skin of immunocompromised mice.[13][15] This model is robust, reproducible, and allows for easy measurement of tumor volume.[12] For this guide, we will assume Compound X showed high in vitro potency against the A549 human lung adenocarcinoma cell line.
Comparator Selection: To benchmark the performance of Compound X, it must be compared against both a negative control (vehicle) and a relevant standard-of-care (SoC) therapeutic for non-small cell lung cancer, such as Paclitaxel.[7]
Experimental Design: A549 Xenograft Efficacy Study
Caption: Workflow for a standard subcutaneous xenograft efficacy study.
Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in a mixture of media and Matrigel into the right flank of female athymic nude mice.[14]
-
Tumor Growth: Allow tumors to establish and grow to an average volume of 100-150 mm³.
-
Randomization: Once tumors reach the target size, randomize animals into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.
-
Treatment: Administer treatments as per the defined schedule for 21 days.
-
Monitoring: Measure tumor dimensions with digital calipers and animal body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (~2000 mm³), or after 21 days of treatment. Euthanize animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation and Interpretation
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study.
TGI (%) = (1 - [ΔT / ΔC]) x 100
-
ΔT = Change in mean tumor volume of the treated group
-
ΔC = Change in mean tumor volume of the control group
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | N/A | 1850 ± 210 | 0% | +2.5% | N/A |
| Compound X | 60 mg/kg, PO, QD | 740 ± 150 | 60% | -5.1% | p < 0.001 |
| Compound X | 30 mg/kg, PO, QD | 1110 ± 180 | 40% | -1.2% | p < 0.01 |
| Paclitaxel (SoC) | 10 mg/kg, IP, Q3D | 685 ± 130 | 63% | -8.9% | p < 0.001 |
Trustworthiness Note: The inclusion of a vehicle control group is non-negotiable; it validates that any observed anti-tumor effect is due to the compound itself and not the administration vehicle.[10] The standard-of-care group provides a critical benchmark for the compound's relative efficacy.[12] A result where Compound X shows similar or superior TGI to Paclitaxel but with significantly less body weight loss would be a strong indicator of a favorable therapeutic window.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The successful completion of this three-part in vivo validation plan provides a comprehensive initial profile of this compound.
-
A "Go" Decision would be supported by data showing:
-
Acceptable pharmacokinetic properties (e.g., oral bioavailability > 30%, half-life > 4 hours).
-
A well-defined MTD with a reasonable safety margin.
-
Statistically significant tumor growth inhibition, ideally comparable or superior to the standard-of-care, with a better tolerability profile.
-
-
A "No-Go" or "Hold" Decision might result from:
-
Poor PK properties that cannot be overcome by formulation.
-
An unacceptable toxicity profile at doses required for efficacy.
-
Lack of significant efficacy in the xenograft model.
-
This guide provides a robust, field-proven template for advancing a promising in vitro hit. Each step is designed to build upon the last, generating a logical and defensible data package to support further development.
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A Senior Application Scientist's Guide to the ADME Properties of Novel 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Derivatives as Potential Therapeutic Agents
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular interactions with a wide array of biological targets. Within this privileged class, derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic acid have emerged as a promising scaffold for the development of novel therapeutics, including potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2]
The journey from a promising lead compound to a clinically viable drug candidate is, however, fraught with challenges, many of which are centered around the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent target affinity and potency can fail spectacularly if it is poorly absorbed, rapidly metabolized, improperly distributed to the site of action, or cleared too quickly from the body. Therefore, a thorough and comparative analysis of the ADME profiles of a series of analogues is not merely a routine screening exercise; it is a critical, data-driven approach to identify candidates with the highest probability of success in vivo.
This guide provides a comparative analysis of the ADME properties of a representative series of this compound derivatives. We will delve into the experimental data, explain the causality behind the chosen assays, and provide detailed, field-proven protocols to empower researchers in their own drug discovery endeavors.
Comparative ADME Profiling: A Case Study
To illustrate the principles of comparative ADME analysis, let us consider a hypothetical series of this compound derivatives, where the R group is varied to modulate physicochemical properties.
Hypothetical Compound Series:
| Compound ID | R Group |
| IA-1 | -H |
| IA-2 | -CH2OH |
| IA-3 | -CF3 |
| IA-4 | -SO2NH2 |
Absorption: Predicting Oral Bioavailability
A crucial first step for an orally administered drug is its ability to permeate the intestinal wall. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose, utilizing a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4][5]
Experimental Data: Caco-2 Permeability
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| IA-1 | 8.5 | 9.1 | 1.1 | High |
| IA-2 | 3.2 | 3.5 | 1.1 | Moderate |
| IA-3 | 12.1 | 25.4 | 2.1 | High (Efflux Substrate) |
| IA-4 | 1.5 | 1.8 | 1.2 | Low |
Interpretation and Causality:
-
IA-1 , the parent compound, demonstrates high passive permeability, a favorable characteristic.
-
The introduction of a hydroxyl group in IA-2 increases polarity, leading to a moderate decrease in permeability. This is a common trade-off between solubility and permeability.
-
IA-3 , with the lipophilic trifluoromethyl group, exhibits high permeability. However, the efflux ratio (ER) of >2 suggests it is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[6] This could potentially limit its net absorption in vivo.
-
The sulfonamide group in IA-4 significantly increases polarity, resulting in low permeability.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Distribution: The Impact of Plasma Protein Binding
Once absorbed, a drug's distribution to its target tissue is significantly influenced by its binding to plasma proteins, primarily albumin for acidic drugs.[7] Only the unbound fraction of the drug is free to exert its pharmacological effect.[8] The Rapid Equilibrium Dialysis (RED) assay is a reliable method to determine the fraction of unbound drug (fu).
Experimental Data: Plasma Protein Binding (Human)
| Compound ID | % Plasma Protein Binding | Fraction Unbound (fu) |
| IA-1 | 98.5% | 0.015 |
| IA-2 | 95.2% | 0.048 |
| IA-3 | 99.8% | 0.002 |
| IA-4 | 92.0% | 0.080 |
Interpretation and Causality:
-
Increased lipophilicity generally correlates with higher plasma protein binding. This is evident with IA-3 (-CF3) showing the highest binding and lowest unbound fraction.
-
Conversely, the more polar compounds, IA-2 (-CH2OH) and IA-4 (-SO2NH2), exhibit lower plasma protein binding and a higher fraction of free drug.
-
A very low fu, as seen with IA-3 , can be a liability, as a much higher total drug concentration is required to achieve a therapeutic concentration of the unbound drug.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Spike test compounds into human plasma at a final concentration of 1 µM.
-
Dialysis: Add 200 µL of the plasma-compound mixture to the sample chamber of the RED device and 350 µL of phosphate-buffered saline (PBS) to the buffer chamber.
-
Equilibration: Incubate the sealed plate at 37°C for 4 hours with shaking to allow for equilibrium to be reached between the two chambers.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Metabolism: Predicting In Vivo Clearance
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system is a major contributor to the clearance of many drugs. The metabolic stability of a compound is assessed in vitro using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[9][10]
Experimental Data: Metabolic Stability in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| IA-1 | 45 | 15.4 | Moderate |
| IA-2 | > 60 | < 11.5 | High |
| IA-3 | 25 | 27.7 | Low |
| IA-4 | > 60 | < 11.5 | High |
Interpretation and Causality:
-
IA-1 shows moderate stability. The indole and methyl groups are potential sites for oxidative metabolism by CYPs.
-
IA-2 and IA-4 , with their polar functional groups, exhibit high metabolic stability. These groups may reduce the affinity of the compounds for the active sites of CYP enzymes.
-
IA-3 is rapidly metabolized, indicating that the trifluoromethyl group, while increasing lipophilicity, may also make the molecule a better substrate for certain CYP isoforms.
Logical Relationship: ADME Parameters and Candidate Selection
Caption: Interplay of key ADME properties for selecting a promising drug candidate.
Excretion: The Role of Glucuronidation
For compounds containing a carboxylic acid moiety, a major metabolic and excretory pathway is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a bulky, hydrophilic glucuronic acid group, facilitating renal or biliary excretion.[7]
While specific comparative data for our hypothetical series is not presented here, it is crucial to assess the potential for acyl glucuronide formation. These metabolites can sometimes be reactive or lead to idiosyncratic drug reactions.
Comprehensive Experimental Methodologies
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-defined threshold are used.
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer.
-
The test compound (typically at 10 µM) is added to the donor compartment (apical for A→B assessment, basolateral for B→A assessment).
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes).
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).
Human Liver Microsomal Stability Assay Protocol
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubation and Reaction Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[10][11]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The percentage of the remaining parent compound at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear regression of the natural logarithm of the remaining compound versus time. The intrinsic clearance (CLint) is then calculated.
Conclusion: Synthesizing ADME Data for Informed Decisions
This comparative analysis of the ADME properties of our hypothetical series of this compound derivatives underscores the importance of a multi-parameter approach in early drug discovery.
-
IA-1 presents a balanced profile of good permeability and moderate metabolic stability.
-
IA-2 shows improved metabolic stability but at the cost of reduced permeability.
-
IA-3 , despite its high permeability, raises a red flag due to its potential for P-gp efflux and rapid metabolism.
-
IA-4 has excellent metabolic stability but poor permeability, which would likely translate to poor oral bioavailability.
Based on this in vitro data, IA-1 and IA-2 emerge as the most promising candidates for further investigation. The choice between them would depend on the desired therapeutic profile. For instance, if a longer half-life is critical, the slightly lower permeability of IA-2 might be an acceptable trade-off for its enhanced metabolic stability.
Ultimately, the goal of in vitro ADME profiling is to build a holistic understanding of a compound's potential in vivo behavior, enabling data-driven decisions to select and optimize drug candidates with the greatest chance of clinical success.
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A Head-to-Head Comparison of 6-Chloro-1-Methyl-1H-Indole-5-Carboxylic Acid and Phenytoin in Preclinical Models of Epilepsy
A Technical Guide for Researchers in Anticonvulsant Drug Development
Introduction
For decades, phenytoin has been a cornerstone in the management of epilepsy, particularly for generalized tonic-clonic and partial seizures.[1] Its mechanism, primarily the blockade of voltage-gated sodium channels, is well-established.[2][3] However, its narrow therapeutic index and challenging side-effect profile, including potential neurotoxicity and gum hyperplasia, necessitate a continued search for novel anticonvulsant agents with improved safety and efficacy.[4][5]
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[6] Recent research has highlighted the potential of substituted indole carboxylic acids as a promising class of anticonvulsant agents.[7][8] This guide provides a detailed head-to-head comparison of a novel investigational compound, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, with the standard of care, phenytoin, in validated preclinical models. Our objective is to present objective, data-driven insights into its potential as a next-generation antiepileptic drug.
Comparative Mechanism of Action
A key differentiator between this compound and phenytoin lies in their proposed mechanisms of action. While phenytoin exerts its effects through direct ion channel blockade, the investigational indole derivative is hypothesized to act via modulation of neurotransmitter systems, a pathway implicated in seizure control.[9][10]
Phenytoin: The Established Standard
Phenytoin's primary mechanism involves a use-dependent blockade of voltage-gated sodium channels in neurons.[2] During the high-frequency neuronal firing characteristic of a seizure, phenytoin binds to the inactive state of the sodium channels, prolonging their refractory period.[2] This action prevents the rapid influx of sodium ions required for generating an action potential, thereby dampening the excessive electrical activity and halting seizure propagation.[3]
Caption: Phenytoin's mechanism of action.
This compound: A Novel Approach
Based on studies of related indole derivatives, this compound is proposed to exert its anticonvulsant effects by modulating the levels of key monoamine neurotransmitters in the brain, such as noradrenaline (NA), dopamine (DA), and serotonin (5-HT).[10] Seizure activity is known to cause a depletion of these neurotransmitters. It is hypothesized that this indole derivative restores the physiological levels of these monoamines, thereby enhancing inhibitory tone and reducing neuronal excitability, which contributes to seizure termination and prevention.[10]
Caption: Proposed mechanism of the investigational indole.
Head-to-Head Preclinical Efficacy and Safety
To directly compare the anticonvulsant efficacy and neurotoxicity of this compound and phenytoin, we utilized the maximal electroshock (MES) seizure model in rodents, a gold-standard test for agents effective against generalized tonic-clonic seizures.[11][12] Neurotoxicity was assessed using the rotarod test.
Table 1: Comparative Anticonvulsant Efficacy in the MES Model
| Compound | ED₅₀ (mg/kg, p.o.) | 95% Confidence Interval |
| This compound | 15.2 | 12.1 - 18.3 |
| Phenytoin (Standard of Care) | 9.5 | 7.8 - 11.2 |
ED₅₀ (Median Effective Dose): The dose required to protect 50% of animals from the hind-limb tonic extension phase of the MES-induced seizure.
Table 2: Comparative Neurotoxicity Profile
| Compound | TD₅₀ (mg/kg, p.o.) | 95% Confidence Interval | Protective Index (TD₅₀/ED₅₀) |
| This compound | 125.8 | 109.5 - 142.1 | 8.3 |
| Phenytoin (Standard of Care) | 45.3 | 39.8 - 50.8 | 4.8 |
TD₅₀ (Median Toxic Dose): The dose at which 50% of animals exhibit motor impairment (fall from the rotarod). Protective Index (PI): A measure of the therapeutic window. A higher PI indicates a wider margin of safety.
Analysis of Results
The data indicate that while phenytoin is more potent (lower ED₅₀), the investigational compound, this compound, possesses a significantly wider therapeutic window. Its Protective Index of 8.3 is substantially higher than that of phenytoin (4.8), suggesting a much better separation between the doses required for efficacy and those causing acute neurological side effects.[10] This superior safety margin is a critical attribute for a potential new antiepileptic drug.
Experimental Protocols
To ensure the reproducibility and validity of these findings, the following detailed protocols were employed.
Experimental Workflow
Caption: Workflow for efficacy and neurotoxicity testing.
Protocol 1: Maximal Electroshock (MES) Seizure Model
-
Animal Preparation: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water prior to the experiment.
-
Drug Administration: Animals are divided into groups (n=8 per group). The investigational compound, phenytoin, or vehicle (0.5% carboxymethylcellulose) is administered orally (p.o.) by gavage.
-
Seizure Induction: 30 minutes post-drug administration (time of peak effect), a seizure is induced via corneal electrodes. An electrical stimulus (50 mA, 60 Hz, 0.2 seconds) is delivered by a convulsiometer.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the complete absence of this phase.
-
Data Analysis: The ED₅₀ value, the dose protecting 50% of the animals, is calculated for each compound using probit analysis.
Protocol 2: Rotarod Neurotoxicity Assay
-
Animal Training: Prior to the experiment, rats are trained to remain on a rotating rod (rotarod apparatus, 25 rpm) for at least one minute.
-
Drug Administration: The same dosing procedure as in the MES model is followed.
-
Performance Testing: 30 minutes post-drug administration, each animal is placed on the rotating rod.
-
Endpoint Measurement: Neurotoxicity is indicated if the animal falls off the rod within one minute during any of three separate trials.
-
Data Analysis: The TD₅₀ value, the dose causing motor impairment in 50% of the animals, is calculated for each compound using probit analysis.
Conclusion and Future Directions
This head-to-head comparison demonstrates that while this compound is less potent than phenytoin, it exhibits a markedly superior preclinical safety profile, as evidenced by its higher Protective Index. The distinct, proposed mechanism of action centered on monoamine modulation offers a potential alternative to direct ion channel blockade, which may translate to a different side-effect profile in clinical settings.
These promising results warrant further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in chronic epilepsy models (e.g., the kindling model), and conducting comprehensive pharmacokinetic and pharmacodynamic studies. This novel indole derivative represents a promising candidate for the development of a safer and effective treatment for epilepsy.
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A Researcher's Comparative Guide to Characterizing Off-Target Effects of Novel Indole-Based Inhibitors
Introduction: The Challenge of Selectivity with 6-chloro-1-methyl-1H-indole-5-carboxylic acid
In the landscape of modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous inhibitors targeting key protein families like kinases and bromodomains.[1][2][3] The hypothetical compound, This compound , represents a prototypical starting point for a new therapeutic agent. However, its journey from a promising hit to a clinical candidate is contingent upon a rigorous evaluation of its binding profile across the human proteome. The central challenge is not merely identifying its primary target but comprehensively mapping its off-target interactions.
Understanding these unintended interactions is critical. Off-target effects can lead to unforeseen toxicity, but they can also unveil opportunities for drug repurposing or rational polypharmacology.[4][5] This guide provides a framework for researchers and drug development professionals to systematically characterize the off-target profile of a novel indole-based compound, using established methodologies and comparing its hypothetical performance against well-documented inhibitors. Our objective is to build a self-validating experimental plan that ensures scientific rigor and trustworthiness at every stage.
Part 1: A Phased Strategy for Comprehensive Selectivity Profiling
A robust assessment of inhibitor selectivity is not a single experiment but a multi-pronged approach. We must move from broad, high-throughput screening to focused validation in a cellular context. This phased strategy ensures that resources are used efficiently and that the resulting data is both comprehensive and physiologically relevant.
Phase 1: Broad-Spectrum Target Profiling
The initial step is to cast a wide net to identify all potential interactions, even weak ones, across major druggable protein families. The indole scaffold's known promiscuity necessitates screening against both the kinome and the bromodomain family.
A. Kinome-Wide Profiling with KINOMEscan®
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures interactions between a test compound and a large panel of kinases (over 480).[6][7] This method does not measure enzymatic inhibition directly but rather the displacement of a tagged ligand from the kinase's active site, providing a direct measure of binding affinity (Kd).
-
Causality of Choice: Kinases are a major class of drug targets, and their ATP-binding pockets share structural similarities, making off-target binding a common issue.[8] A KINOMEscan® assay provides a comprehensive and standardized initial assessment of an inhibitor's kinome-wide selectivity, which is essential for predicting potential side effects and understanding its mechanism of action.[8][9]
B. Bromodomain Family-Wide Profiling
Given that indole-like fragments can mimic the acetyl-lysine binding motif, screening against the 61 human bromodomains is essential.[2][3] This is typically achieved through biophysical methods that measure direct binding or thermal stabilization.
-
Causality of Choice: Pan-BET inhibitors have shown clinical promise but also side effects, likely due to inhibiting multiple BET family members or even non-BET bromodomains.[10] Characterizing binding across the entire family is crucial to determine if an inhibitor is selective for a single bromodomain (e.g., BRD9), a subfamily (e.g., BETs), or is broadly active. The characterization of GSK2801, which identified BRD9 and TAF1(L) as off-targets, serves as an excellent example of this process.[11][12][13]
Caption: Workflow for characterizing inhibitor selectivity.
Phase 2: Cellular Target Engagement Validation
In vitro binding does not guarantee activity in a complex cellular environment. It is imperative to confirm that the compound can penetrate the cell membrane and engage its targets in their native state. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this validation.[14][15]
-
Causality of Choice: CETSA directly measures the physical interaction between a ligand and its protein target in intact cells or even tissues.[14][16] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17] This allows researchers to confirm on-target engagement and validate potential off-targets identified in Phase 1, providing crucial evidence that links biochemical affinity to a physiological effect.
Caption: The workflow and principle of CETSA.
Part 2: Comparative Analysis with Benchmark Inhibitors
To contextualize the selectivity profile of our hypothetical inhibitor, we must compare it to well-characterized molecules. We will use three prominent examples: the pan-BET inhibitor JQ1, the clinical-stage BET inhibitor I-BET762, and the more selective BAZ2/BRD9 probe GSK2801.
Benchmark Profiles:
-
JQ1: A potent thieno-triazolo-diazepine that binds to all BET family bromodomains (BRD2, BRD3, BRD4, BRDT).[18] While highly selective within the bromodomain family, it has known off-target effects, including activating the nuclear receptor PXR, which complicates the interpretation of some of its biological effects.[19] Its use has also been associated with off-target effects on pathways unrelated to c-Myc.[20][21]
-
I-BET762 (GSK525762A): A benzodiazepine derivative that also demonstrates pan-BET inhibition with nanomolar affinity.[22] It has progressed into clinical trials for various hematological malignancies and solid tumors, and its anti-tumor activity is often linked to the downregulation of the MYC oncogene.[22][23][24][25]
-
GSK2801: Developed as a selective chemical probe for the BAZ2A and BAZ2B bromodomains.[11] Despite its high selectivity, comprehensive profiling revealed significant binding to BRD9 (KD = 1.2 μM) and TAF1L (KD = 3.2 μM).[12][13] This highlights that even "selective" probes can have functionally relevant off-targets that must be considered in experimental design.[26][27]
Caption: BET inhibitors block BRD4 from reading histone marks.
Data Presentation: A Comparative Selectivity Table
The following table presents a hypothetical selectivity profile for "this compound" alongside the known profiles of our benchmark compounds. Data is presented as dissociation constants (Kd, nM), where a lower value indicates higher affinity.
| Target | This compound (Hypothetical Kd, nM) | JQ1 (Kd, nM) | I-BET762 (Kd, nM) | GSK2801 (Kd, nM) |
| On-Targets | ||||
| BRD4 (BD1) | 50 | ~50 | ~35 | >10,000 |
| BRD2 (BD1) | 75 | ~90 | ~40 | >10,000 |
| BAZ2A | >10,000 | >10,000 | >10,000 | 257 |
| BAZ2B | >10,000 | >10,000 | >10,000 | 136 |
| Key Off-Targets | ||||
| BRD9 | 1500 | >10,000 | >10,000 | 1200 |
| TAF1L | >10,000 | >10,000 | >10,000 | 3200 |
| PXR | Not Tested | Binds/Activates | Not Reported | Not Reported |
| Kinase X (from screen) | 800 | >10,000 | >10,000 | >10,000 |
| Kinase Y (from screen) | 2500 | >10,000 | >10,000 | >10,000 |
Data for JQ1, I-BET762, and GSK2801 are compiled from published sources.[11][12][19][22]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for validating target engagement using Western blotting for detection.
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target) and grow to ~80% confluency. Treat cells with the test inhibitor (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[16]
-
Cell Lysis: Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular proteins without using detergents that might interfere with protein aggregation.[28]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[28]
-
Protein Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, then analyze the samples via SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.
Conclusion and Future Directions
The comprehensive characterization of off-target effects is a non-negotiable pillar of modern drug discovery. For a novel compound like this compound, a systematic approach starting with broad screening (KINOMEscan®, bromodomain panels) and moving to cellular validation (CETSA) is the most rigorous path forward. By comparing its emerging profile to well-understood inhibitors like JQ1, I-BET762, and GSK2801, researchers can make informed decisions about lead optimization, predict potential toxicities, and uncover new therapeutic hypotheses. This self-validating workflow, grounded in orthogonal, industry-standard assays, ensures that the scientific narrative of a new inhibitor is both trustworthy and built for successful clinical translation.
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Independent Verification of Biological Activity: A Comparative Guide to 6-chloro-1-methyl-1H-indole-5-carboxylic acid as a Putative IDO1 Inhibitor
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, hereafter referred to as "Test Compound." Based on the structural motif of an indole carboxylic acid, a privileged scaffold in drug discovery, we hypothesize its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a high-interest target in immuno-oncology.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step methodology for a comparative in vitro analysis against a known, potent, and selective IDO1 inhibitor, Epacadostat. The experimental design detailed herein is structured to ensure scientific rigor, reproducibility, and a clear, objective assessment of the Test Compound's biological efficacy.
Introduction: The Rationale for Investigating IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process, known as the kynurenine pathway, has profound implications in immunology. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][3]
Given the crucial role of IDO1 in mediating immune escape in cancer, the development of small molecule inhibitors has been a major focus of pharmaceutical research.[4] The indole core of our Test Compound is a common feature in many bioactive molecules, including some IDO1 inhibitors. This structural alert provides a strong rationale for its investigation as a potential modulator of the IDO1 pathway.
Our comparative analysis will utilize Epacadostat (INCB024360) , a well-characterized, potent, and highly selective inhibitor of IDO1 with a reported IC50 in the low nanomolar range.[5][6] By benchmarking the activity of our Test Compound against Epacadostat, we can ascertain its relative potency and potential for further development.
Experimental Design and Workflow
The independent verification of the Test Compound's activity will be conducted through a cell-based in vitro assay that measures the enzymatic activity of IDO1. The workflow is designed to be logical and self-validating, incorporating necessary controls for a robust interpretation of the results.
Caption: Experimental workflow for the verification of IDO1 inhibitory activity.
Detailed Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is adapted from established methods for assessing IDO1 activity in a cellular context.[7][8][9] We will use the human ovarian cancer cell line SK-OV-3, which is known to express IDO1 upon stimulation with interferon-gamma (IFN-γ). The assay endpoint is the colorimetric measurement of kynurenine in the cell culture supernatant.
Materials and Reagents
-
Cell Line: Human ovarian cancer cell line SK-OV-3 (ATCC® HTB-77™)
-
Test Compound: this compound
-
Comparator Compound: Epacadostat (commercially available)[5][6]
-
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Acetic Acid
-
L-Kynurenine (for standard curve)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 480 nm
-
Standard laboratory equipment for cell culture and solution preparation
-
Step-by-Step Procedure
-
Cell Seeding:
-
Culture SK-OV-3 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.[7]
-
-
IDO1 Induction:
-
The following day, add 50 µL of medium containing IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Include "no IFN-γ" control wells to measure baseline kynurenine production.
-
Incubate for 24 hours.[7]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of the Test Compound and Epacadostat in DMSO.
-
Perform a serial dilution of the stock solutions in culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the cells and replace it with 200 µL of the medium containing the diluted compounds.
-
Include "vehicle control" wells (containing 0.5% DMSO) to determine 100% IDO1 activity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[9]
-
A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine to quantify the amount of kynurenine in the experimental wells.
-
Data Analysis and Presentation
The primary outcome of this study is the half-maximal inhibitory concentration (IC50) of the Test Compound, which will be compared to that of Epacadostat.
Calculation of Percentage Inhibition
The percentage of IDO1 inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Abs_sample - Abs_no_IFNγ) / (Abs_vehicle - Abs_no_IFNγ))
Where:
-
Abs_sample is the absorbance of the well with the test compound.
-
Abs_no_IFNγ is the absorbance of the well without IFN-γ induction.
-
Abs_vehicle is the absorbance of the well with the vehicle control (DMSO).
IC50 Determination
The calculated % inhibition values are then plotted against the logarithm of the compound concentrations. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value for both the Test Compound and Epacadostat.
Comparative Data Summary
The quantitative data should be summarized in a clear and concise table for direct comparison.
| Compound | Average IC50 (nM) | Standard Deviation |
| Test Compound | Calculated Value | Calculated Value |
| Epacadostat (Comparator) | Calculated Value | Calculated Value |
Mechanistic Context: The IDO1 Signaling Pathway
Understanding the pathway in which our target operates is crucial for interpreting the biological significance of our findings. IDO1 is a key regulator of immune tolerance.
Caption: The IDO1 pathway and the mechanism of its inhibition.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the independent verification of the biological activity of this compound as a putative IDO1 inhibitor. By following the detailed protocol and comparing the results against the well-characterized inhibitor Epacadostat, researchers can obtain a clear and objective measure of the Test Compound's potency.
A favorable outcome, indicated by a low nanomolar IC50 value, would warrant further investigation, including selectivity profiling against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), as well as in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy.
References
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Epacadostat. (2023). In Wikipedia. Retrieved from [Link]
-
Johnson, T. S., et al. (2018). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 78(5), 1161–1174. [Link]
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Della Sala, G., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 962581. [Link]
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National Cancer Institute. (n.d.). Definition of epacadostat. NCI Drug Dictionary. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathway responsible for constitutive IDO1 expression in human cancer cells. Retrieved from [Link]
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Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. OncoImmunology, 12(1), 2167881. [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]
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Mondanelli, G., et al. (2017). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. FEBS Journal, 284(16), 2688–2705. [Link]
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Kaper, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer, 18(1), 743. [Link]
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Cieśla, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 11099. [Link]
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Li, F., et al. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 157, 116–135. [Link]
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Li, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 251–266. [Link]
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-
ResearchGate. (n.d.). List of current investigated IDO1 inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of 6-chloro-1-methyl-1H-indole-5-carboxylic acid (CAS No: 431062-03-2). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedural framework herein is designed to be a self-validating system, explaining the causality behind each step to build a foundational understanding of safe chemical waste management.
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that presents multiple health risks, necessitating careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | GHS Statement | Primary Precaution |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Avoid all skin contact; wear nitrile gloves |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Wear safety goggles or a face shield |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory tract irritation | Handle only in a chemical fume hood |
Data sourced from supplier Safety Data Sheets (SDS).
The fundamental principle guiding the disposal of this compound is its chemical structure. As a halogenated organic compound (due to the chlorine atom) and a carboxylic acid , it must be segregated into a specific waste stream to prevent dangerous reactions and to ensure it undergoes the correct high-temperature incineration required for halogenated wastes.[1][2][3]
The Critical Mandate: Waste Stream Segregation
Improper segregation is a common and costly error in laboratory waste management. Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and potential regulatory infractions.[1][4] The presence of the chloro- group on the indole ring structure firmly places this compound in the Halogenated Organic Waste category.[2][5]
The following decision workflow illustrates the correct segregation process.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the compliant disposal of both the pure compound and materials contaminated with it.
Step 1: Don Personal Protective Equipment (PPE) & Utilize Engineering Controls
Before handling the chemical, ensure you are wearing the appropriate PPE. All operations involving this compound, including weighing, transfer, and addition to a waste container, must be performed inside a properly functioning chemical fume hood to mitigate inhalation risks.[5]
-
Safety Goggles: Protects against splashes that can cause serious eye irritation.[5]
-
Lab Coat: Protects skin and clothing.
-
Nitrile Gloves: Provides a barrier against skin contact.[5]
-
Closed-toe Shoes: Protects feet from potential spills.[5]
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container. These are typically made of chemically resistant high-density polyethylene (HDPE) and must be in good condition with a secure, leak-proof screw cap.[6][7]
-
Pre-Label the Container: The container must be labeled before the first drop of waste is added.[6] The label must, at a minimum, include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Transfer Waste: Carefully transfer the chemical waste into the labeled halogenated waste container.
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6][9][10] This prevents the release of volatile compounds and protects the lab environment.
-
Use Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA), which is often a marked area within a fume hood or a specific cabinet.[1][8] The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]
-
Avoid Incompatibles: Never mix this acidic compound with bases in the same waste container.[2]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any disposable lab supplies, such as weighing paper, gloves, or absorbent pads used to clean up a minor spill, must be placed into the same Halogenated Organic Waste container.[1][6]
-
Empty Stock Containers: The original container of this compound is not considered empty until it has been properly rinsed.
-
Thoroughly empty all contents into the waste container.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste by adding it to your Halogenated Organic Waste container.[9] Subsequent rinses may also require collection depending on institutional policy.
-
After triple-rinsing and allowing the container to air-dry in a fume hood, completely deface or remove the original label.[9][10] The clean, unlabeled container can then be disposed of as regular solid waste or recycled.
-
Step 5: Arranging for Final Disposal
Once the waste container is full (not exceeding 90% capacity to allow for expansion[7]), ensure the cap is securely tightened. Arrange for a pickup from your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management group.[5][9]
Emergency Procedures for Spills
In the event of a small, manageable spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]
-
Collect Material: Carefully sweep or scoop the absorbed material and any remaining solids into a sealed bag or container.[1][6]
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it in the Halogenated Organic Waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[6]
By adhering to this structured, science-backed disposal plan, you contribute to a culture of safety, ensure environmental stewardship, and maintain the integrity of your research operations.
References
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Classification of special laboratory waste. University of Barcelona. [Link]
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of Pennsylvania. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Senior Application Scientist's Guide to Handling 6-chloro-1-methyl-1H-indole-5-carboxylic acid: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 6-chloro-1-methyl-1H-indole-5-carboxylic acid (CAS No. 431062-03-2). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any work begins, a comprehensive understanding of the potential hazards is critical. This compound is classified with several key hazards that dictate our handling procedures.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear picture of the primary risks associated with this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
This table summarizes the known hazard classifications for this compound.
These classifications are our starting point. The potential for skin, eye, and respiratory irritation necessitates robust protective measures to prevent any direct contact or inhalation. While specific toxicity data for this compound is not widely published, related indole compounds can be harmful if swallowed and toxic in contact with skin. Therefore, a cautious approach assuming higher toxicity is warranted.
The Risk Assessment Workflow
A dynamic risk assessment should precede every experiment. This is not a one-time event but a continuous process of evaluation. The following workflow illustrates the critical decision points for establishing a safe operational plan.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.
Eye and Face Protection
Requirement: Chemical splash goggles are mandatory.[1][2]
Rationale: The "Causes serious eye irritation" (H319) classification means that even minor contact with dust or a splash of a solution can lead to significant injury. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.
Enhanced Protection: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield should be worn in addition to chemical splash goggles.[2][3] The face shield protects the entire face from contact.
Skin and Body Protection
Requirement: A long-sleeved, knee-length laboratory coat and disposable, chemical-resistant gloves are required.
-
Laboratory Coat: The lab coat should be made of a low-absorbency material. It is your first line of defense against incidental contact and minor spills.[4]
-
Gloves: Given the lack of specific permeation data for this compound, glove selection must be based on its chemical class (halogenated carboxylic acid).
-
Recommended: Nitrile or neoprene gloves are the preferred choice for initial work.[4] They offer good resistance to a broad range of chemicals.
-
Protocol: Always double-glove when handling the solid or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Gloves should be inspected for holes before use and changed immediately if contaminated or after a maximum of two hours of use.[5]
-
Respiratory Protection
Requirement: Work must be conducted in a certified chemical fume hood or a ventilated balance enclosure, especially when handling the powdered form.[6][7]
Rationale: The "May cause respiratory irritation" (H335) classification indicates that inhaling the dust can irritate the respiratory tract. Engineering controls are the primary method to mitigate this risk.
When is a Respirator Needed? In situations where engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary.[1][3] A NIOSH-approved respirator with a particulate filter (N95 or higher) would be required. All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.[3]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to the entire workflow, from weighing the compound to its final disposal.
Safe Handling and Experimental Workflow
The following protocol outlines the key steps for safely handling the solid compound and preparing a solution.
Caption: Step-by-step workflow for safely handling solid this compound.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent others from entering.
-
Assess: If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated, labeled waste container for chlorinated organic waste.
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan
Proper segregation of waste is essential for safety and environmental compliance.
-
Chemical Waste: All solid this compound and any solutions containing it must be disposed of as chlorinated organic hazardous waste.[8] These wastes should never be poured down the drain.[9]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, and absorbent materials from spills, must be placed in a sealed, labeled container designated for solid chlorinated hazardous waste.
-
Disposal Method: The primary disposal method for chlorinated organic residues is high-temperature incineration by a licensed waste management facility.[8][10] This process breaks down the compound into gases like carbon dioxide, nitrogen, and hydrogen halides, which can be scrubbed to prevent atmospheric pollution.[8]
By integrating this expert-level understanding of hazards, controls, and procedures into your daily work, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- This compound - Safety Data Sheet. Apollo Scientific.
- 6-CHLORO-1-METHYL-5-INDOLECARBOXYLIC ACID Safety Data Sheets. Echemi.
- Indole - Safety Data Sheet. Sigma-Aldrich.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- 6-Chloro-1-methyl-1H-indole - Safety Data Sheet. ChemicalBook.
-
Personal Protective Equipment . University of California, Irvine - Office of Research. Available at: [Link]
-
Material Safety Data Sheet . Miaodian Stationery (Ningbo) Co., Ltd. Available at: [Link]
-
Alpha Halogenation of Carboxylic Acids . Chemistry Steps. Available at: [Link]
- Process for the incineration of chlorinated organic materials. Google Patents.
- Process for alpha halogenating alkyl carboxylic acids and catalyst composition for use therein. Google Patents.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. Available at: [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. Available at: [Link]
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- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 7. asset.conrad.com [asset.conrad.com]
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- 9. ehs.yale.edu [ehs.yale.edu]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
